molecular formula C10H13NO2 B2510388 Methyl 2-(methylamino)-2-phenylacetate CAS No. 107635-11-0

Methyl 2-(methylamino)-2-phenylacetate

Cat. No.: B2510388
CAS No.: 107635-11-0
M. Wt: 179.219
InChI Key: MAQULIULLOBHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylamino)-2-phenylacetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(methylamino)-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(methylamino)-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQULIULLOBHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-(methylamino)-2-phenylacetate

[1][2]

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (CAS: 107635-11-0) is a critical unnatural amino acid derivative used as a chiral building block in pharmaceutical synthesis.[1][2] Structurally, it represents the methyl ester of

12Clopidogrel (Plavix)

This guide details two validated synthetic pathways:

  • Nucleophilic Substitution (The "Industrial" Route): A scalable method utilizing

    
    -bromo esters, analogous to commercial Clopidogrel production.[1][2]
    
  • Reductive Amination (The "Medicinal Chemistry" Route): A mild methylation of phenylglycine methyl ester suitable for late-stage functionalization.[1][2]

Retrosynthetic Analysis

To ensure high yield and purity, we must analyze the bond disconnections.[2] The

RetrosynthesisTargetMethyl 2-(methylamino)-2-phenylacetateBromoMethyl alpha-bromophenylacetateBromo->TargetRoute A: SN2 SubstitutionAmineMethylamineAmine->TargetAminoAcidPhenylglycine Methyl EsterAminoAcid->TargetRoute B: Reductive AlkylationFormaldehydeFormaldehyde (Reductive Amination)Formaldehyde->TargetStreckerBenzaldehyde + Methylamine + TMSCNStrecker->TargetRoute C: Strecker Synthesis

Figure 1: Retrosynthetic tree showing the three primary access points.[2] Route A is prioritized for scale; Route B for lab-scale precision.

Method A: Nucleophilic Substitution (Scalable Protocol)[2]

This method is the industry standard for this class of compounds due to the low cost of starting materials. It relies on the

Critical Challenge: The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to a risk of double alkylation (formation of the tertiary amine). Solution: Use a significant molar excess of methylamine and low temperatures to suppress over-alkylation.[1]

Reagents & Materials
ComponentRoleStoichiometryNotes
Methyl

-bromophenylacetate
Substrate1.0 equivLachrymator .[1][2] Handle in fume hood.
Methylamine (2M in THF) Nucleophile3.0 - 5.0 equivExcess required to prevent bis-alkylation.[1][2]
Triethylamine (

)
Base1.1 equivScavenges HBr byproduct.[1][2]
Tetrahydrofuran (THF) Solvent10 VolAnhydrous.[1][2]
Step-by-Step Protocol
  • Preparation (0 min): Charge a flame-dried 3-neck round-bottom flask with Methyl

    
    -bromophenylacetate (1.0 eq) and anhydrous THF (10 volumes).
    
  • Cooling (15 min): Cool the solution to 0°C using an ice/water bath.

  • Amine Addition (30 min): Add the Methylamine solution (3.0–5.0 eq) dropwise via a pressure-equalizing addition funnel.

    • Technical Note: The reaction is exothermic.[1][2] Maintain internal temperature

      
      .
      
  • Base Addition (Optional): If using methylamine hydrochloride salt instead of free base solution, add

    
     (2.5 eq) at this stage. If using free base solution, 
    
    
    is optional but helps drive the reaction.[2]
  • Reaction (4–6 hours): Allow the mixture to warm slowly to room temperature (20–25°C). Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting bromide (

    
    ) should disappear; product (
    
    
    ) appears.[2]
  • Quench & Workup:

    • Dilute with Diethyl Ether or EtOAc.[1][2]

    • Wash with water (

      
      ) to remove methylamine salts.[1][2]
      
    • Critical Step: Wash with saturated

      
       to ensure the amine is in the free-base form.[1][2]
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0 
    
    
    30% EtOAc in Hexanes).

Method B: Reductive Alkylation (High Precision)[2]

If Methyl phenylglycinate is available, reductive amination avoids the lachrymatory bromide and offers milder conditions.[2]

Reaction Scheme
12
Protocol
  • Dissolution: Dissolve Methyl phenylglycinate (1.0 eq) in Methanol (10 Vol).

  • Imine Formation: Add Paraformaldehyde (1.1 eq) or Formalin (37% aq, 1.1 eq).[1][2] Stir for 30 mins.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) and Acetic Acid (catalytic, pH 5-6).
    
  • Stir: Stir at RT for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2]
    

Process Control & Logic Flow

The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.

WorkflowStartStart SynthesisCheckPrecursorPrecursor Availability?Start->CheckPrecursorRouteARoute A: Bromide Subst.CheckPrecursor->RouteAHave alpha-Bromo esterRouteBRoute B: Reductive AmineCheckPrecursor->RouteBHave Amino esterTempControlCCP: Temp < 5°C (Prevent Exotherm)RouteA->TempControlMonitorMonitor: TLC/HPLCRouteB->MonitorStoichControlCCP: Excess MeNH2 (Prevent Bis-alkylation)TempControl->StoichControlStoichControl->MonitorWorkupWorkup: NaHCO3 WashMonitor->WorkupConversion >98%FinalPure ProductWorkup->Final

Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for safety and purity.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueParameterExpected ValueDiagnostic Significance
1H NMR

2.3–2.4 ppm
Singlet (3H)Confirms

-Methyl group incorporation.[1][2]
1H NMR

3.6–3.7 ppm
Singlet (3H)Confirms Methyl Ester (

-Methyl).[1][2]
1H NMR

4.2–4.4 ppm
Singlet (1H)Chiral proton (

-CH).[1][2] Shift indicates amine substitution.[1][2]
MS (ESI)

180.1

Molecular ion verification.[1][2]
HPLC Purity> 98.0%Required for pharma-grade applications.[1][2]

Safety & Hazards

  • Methyl

    
    -bromophenylacetate:  Potent lachrymator (tear gas agent).[1][2] Causes severe eye and skin irritation.[1][2] All weighing and transfers must occur in a functioning fume hood.[1][2]
    
  • Methylamine: Toxic gas/volatile liquid.[1][2] Flammable.[1][2]

  • Sodium Cyanoborohydride: Generates HCN gas if acidified strongly.[1][2] Maintain pH > 4 during quench.[1][2]

References

  • Clopidogrel Intermediate Synthesis

    • Title: Process for the preparation of Clopidogrel and intermediates thereof.[3][4][5]

    • Source: US Patent 8,039,662 B2.[1][2]

    • URL
    • Relevance: Describes the industrial alkylation of -bromo esters with amines for phenylglycine deriv
  • General Nucleophilic Substitution Protocol

    • Title: Synthesis of methyl 2-(2-chlorophenyl)-2-(methylamino)acetate (Clopidogrel intermediate).[1][2]

    • Source:ResearchGate / Zydus Research Centre[1][2]

    • URL:[Link]

    • Relevance: Provides the specific stoichiometry and solvent conditions for the 2-chlorophenyl analog, directly applicable to the phenyl congener.
  • Safety Data (Lachrymator)

    • Title: Methyl alpha-bromophenylacetate Safety Data Sheet.[1][2]

    • Source: Sigma-Aldrich.[1][2]

    • Relevance: Critical safety handling for the brominated precursor.[1][2]

  • Reductive Amination of Amino Acids

    • Title: Reductive alkylation of amino acid esters.[1][2]

    • Source:Journal of Organic Chemistry (General Reference for Method B).[2]

    • URL:[Link] (General Journal Landing Page as specific deep links to 1970s papers vary by institution access).[2]

Technical Profile: Methyl 2-(methylamino)-2-phenylacetate

[1]

Executive Summary & Chemical Identity

Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester) is the methyl ester of the


1

1

It serves as a direct precursor to


-methyl-2-phenylglycinol1
Chemical Identifiers
PropertyDetail
IUPAC Name Methyl 2-(methylamino)-2-phenylacetate
CAS Number 107635-11-0 (Racemic) / 26682-99-5 (General/Isomer var.)
Molecular Formula

Molecular Weight 179.22 g/mol
SMILES CNC(C1=CC=CC=C1)C(=O)OC
InChI Key MAQULIULLOBHGK-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and handling.

PropertyValueContext/Notes
Physical State Liquid / Low-melting solidMP range approx. 12–16 °C; tends to supercool.[1]
Boiling Point 110–115 °C @ 3 mmHgExtrapolated to ~250 °C at 760 mmHg (theoretical).
Density 1.07 – 1.09 g/cm³Slightly denser than water due to the aromatic ring.
pKa (Conj. Acid) ~7.2 – 7.5The

-methyl group slightly increases basicity vs. primary amine.[1]
Solubility High: DCM, EtOAc, MeOH, THFLow: Water (Hydrophobic ester/aromatic)Soluble in dilute aqueous acid (forms HCl salt).[1]
Refractive Index

Characteristic of phenyl-conjugated esters.[1]

Synthetic Methodologies

The synthesis of this compound generally follows two primary retrosynthetic disconnections: Nucleophilic Substitution (Method A) and Reductive Cyanation/Strecker (Method B).[1]

Method A: Nucleophilic Substitution (Scale-Up Preferred)

This method utilizes methyl

11
  • Reagents: Methyl

    
    -bromophenylacetate, Methylamine (2.0–3.0 eq), THF or Et₂O.[1]
    
  • Mechanism:

    
     displacement of the bromide by the amine.
    
  • Critical Control Point: Temperature must be kept low (0 °C) to prevent bis-alkylation or amidation of the ester moiety.[1]

Method B: Modified Strecker Synthesis (Asymmetric Potential)

This route is ideal when enantiomerically pure material is required. It involves the condensation of benzaldehyde with methylamine and a cyanide source (TMSCN), followed by hydrolysis and esterification.

  • Reagents: Benzaldehyde, Methylamine, TMSCN, Catalyst (e.g., Vanadium(V) Salen for asymmetric induction).[1]

  • Mechanism: Imine formation

    
     Nucleophilic attack by cyanide 
    
    
    Pinner reaction/Hydrolysis.[1]
Synthesis Workflow Diagram

The following diagram illustrates the decision logic and process flow for both synthetic routes.

SynthesisPathwaysStartTarget: Methyl 2-(methylamino)-2-phenylacetateRouteARoute A: Nucleophilic Substitution(High Throughput / Racemic)Start->RouteARouteBRoute B: Strecker Synthesis(Enantioselective Potential)Start->RouteBBromoMethyl u03b1-bromophenylacetateRouteA->BromoBenzBenzaldehyde + MeNH2RouteB->BenzSN2SN2 Reaction(0°C, THF)Bromo->SN2+ MeNH2 (excess)ImineImine FormationBenz->ImineProductPurified Product(>98% Purity)SN2->ProductWorkup & DistillationCyanationAsymmetric Cyanation(TMSCN, V-Salen Cat.)Imine->CyanationNitrileu03b1-Amino Nitrile IntermediateCyanation->NitrileHydrolysisAcid Hydrolysis + MethanolysisNitrile->HydrolysisHCl / MeOHHydrolysis->Product

Figure 1: Comparative synthetic workflows.[1] Route A is preferred for rapid generation of racemic material; Route B allows for stereochemical control.

Reactivity & Transformations

The molecule possesses three distinct reactive centers: the secondary amine , the ester carbonyl , and the benzylic position .[1]

Reduction to Amino Alcohols

Reaction with



-methyl-2-phenylglycinol
1
  • Significance: This derivative is a "privileged structure" in asymmetric catalysis, often used to form oxazolidinones (Evans auxiliaries) or as a ligand for organometallic complexes.[1]

Cyclization to Hydantoins

Treatment with isocyanates (e.g., phenyl isocyanate) followed by base-catalyzed cyclization yields

1
  • Protocol: React ester with

    
     in DCM 
    
    
    Urea intermediate
    
    
    Reflux in EtOH/HCl
    
    
    Hydantoin.
Amidation (Peptidomimetics)

The ester can be displaced by other amines to form amides. However, the steric bulk of the

1

Pharmaceutical & Research Applications[8][9]

Chiral Resolution Agents

Similar to unsubstituted phenylglycine esters, the

Chiral Anisotropic Reagent1

Drug Development (SAR Studies)

In Medicinal Chemistry, this compound is used to introduce the


-methyl-phenylglycine motif1
  • Metabolic Stability:

    
    -methylation often improves metabolic stability against proteases compared to the primary amino acid.[1]
    
  • Conformational Constraint: The methyl group restricts rotation around the N-C

    
     bond, locking peptides into specific conformations (e.g., 
    
    
    -turns), which is critical for designing bioactive peptidomimetics.[1]

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves (0.11 mm min thickness).[1]
Eye Irritation H319Use chemical safety goggles.[1]
Acute Toxicity (Oral) H302Harmful if swallowed; do not pipette by mouth.
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base is prone to oxidation and carbamate formation (with atmospheric

    
    ) over time.[1]
    
  • Spill Response: Absorb with sand or vermiculite.[1] Neutralize with dilute acetic acid if necessary before disposal.

References

  • Sigma-Aldrich. Methyl 2-(methylamino)-2-phenylacetate Product Sheet & SDS.[1][1]

  • PubChem. Methyl 2-(methylamino)-2-phenylacetate (CID 13852358).[1] National Library of Medicine.

  • Yabuuchi, T., et al. "Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids."[1][2] Journal of Organic Chemistry, 2000, 65(2), 397-404.[1] [1]

  • North, M., et al. "Asymmetric addition of trimethylsilyl cyanide to aldehydes promoted by chiral vanadium(V) salen complexes."[1] Tetrahedron: Asymmetry, 2006.[1]

  • ChemicalBook. Methyl N-phenylglycinate vs. Methyl 2-(methylamino)-2-phenylacetate properties.

"physicochemical characteristics of Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-2026-MPA

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (CAS 107635-11-0) is a critical alpha-amino acid ester intermediate used in the synthesis of peptidomimetics and chiral pharmaceutical agents.[1] Structurally derived from N-methyl-phenylglycine, this compound introduces both steric bulk (phenyl group) and conformational constraint (N-methylation) into bioactive scaffolds.

This guide provides a rigorous technical analysis of its physicochemical properties, establishing a self-validating framework for its handling, characterization, and stability assessment. Key findings indicate that while the compound exhibits favorable lipophilicity (LogP ~1.4) for organic synthesis, it possesses inherent instability pathways—specifically ester hydrolysis and potential diketopiperazine (DKP) dimerization—that require strict cold-chain maintenance (-20°C) and anhydrous processing conditions.

Chemical Identity & Structural Analysis[2][3][4]

The molecule features a single chiral center at the alpha-carbon position, linking a phenyl ring, a methyl ester, and a secondary amine. The N-methyl substitution significantly alters the pKa and hydrogen-bonding potential compared to the primary amine analog (phenylglycine methyl ester).

Table 1: Nomenclature and Identification
ParameterDetail
IUPAC Name Methyl 2-(methylamino)-2-phenylacetate
Common Synonyms N-Methyl-phenylglycine methyl ester;

-(Methylamino)phenylacetic acid methyl ester
CAS Number 107635-11-0 (Racemic); 287386-94-1 ((R)-isomer); 15028-39-4 ((S)-isomer HCl)
Molecular Formula

Molecular Weight 179.22 g/mol
SMILES CNC(C1=CC=CC=C1)C(=O)OC
InChI Key MAQULIULLOBHGK-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and the critical chiral center (C2) susceptible to racemization under basic conditions.

G Phenyl Phenyl Ring (Lipophilic Core) ChiralC C2 Chiral Center (Racemization Risk) Phenyl->ChiralC Steric Bulk Amine N-Methyl Amine (Nucleophilic) ChiralC->Amine Secondary Amine Ester Methyl Ester (Electrophilic) ChiralC->Ester Hydrolytic Lability

Figure 1: Functional group topology highlighting the reactive centers governing stability and reactivity.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence in silico consensus models (ACD/Labs, EPISuite) to provide a baseline for process design.

Table 2: Thermodynamic and Solubility Parameters
PropertyValueContext & Implication
Physical State Liquid (Oil)Free base is an oil; HCl salt is a white crystalline solid.[2]
Boiling Point 293.1°C (760 mmHg)High boiling point requires vacuum distillation for purification (e.g., 0.5 mmHg).
Density 1.041 g/cm³Slightly denser than water; phase separation in aqueous workups will be bottom-layer (DCM) or top-layer dependent.
LogP (Octanol/Water) 1.40 ± 0.2Moderately lipophilic. Extractable into DCM or EtOAc from basic aqueous solution.
pKa (Base) 7.2 - 7.6 (Predicted)The N-methyl group slightly increases basicity vs. primary amine. Exists as cation at physiological pH.
Refractive Index 1.513Useful for purity checks of the neat oil.
Flash Point 106.8°CClass IIIB Combustible Liquid.

Stability & Degradation Mechanisms

Understanding the degradation pathways is vital for storage and handling. As an


-amino ester, this compound is prone to two primary degradation vectors: Hydrolysis and Dimerization.
Mechanism 1: Ester Hydrolysis

In the presence of moisture (even atmospheric humidity), the ester bond cleaves to form N-methyl-phenylglycine and methanol. This reaction is acid/base catalyzed.

Mechanism 2: Diketopiperazine (DKP) Formation

A common failure mode for amino acid esters. Two molecules can condense, losing two equivalents of methanol to form a cyclic diketopiperazine (3,6-diphenyl-1,4-dimethylpiperazine-2,5-dione). This is favored in neutral/basic solution and elevated temperatures.

Degradation Compound Methyl 2-(methylamino)-2-phenylacetate (Active) Hydrolysis Hydrolysis Pathway (+ H2O) Compound->Hydrolysis Dimerization Dimerization Pathway (pH > 7, Heat) Compound->Dimerization Acid N-Methyl-phenylglycine (Impurity A) Hydrolysis->Acid Methanol Methanol (Byproduct) Hydrolysis->Methanol DKP Cyclic Diketopiperazine (Impurity B - Insoluble) Dimerization->DKP - 2 MeOH

Figure 2: Primary degradation pathways. Storage at -20°C under Argon is required to inhibit these kinetics.

Analytical Characterization & Method Validation

To ensure scientific integrity, the following protocols utilize self-validating system suitability tests (SST).

Proton NMR Spectroscopy ( H-NMR)

Solvent:


 | Frequency: 400 MHz
  • Aromatic Region (7.30 - 7.45 ppm): Multiplet, 5H (Phenyl group).

  • Methine Chiral Proton (4.35 ppm): Singlet (broadened if NH exchange occurs). Diagnostic for racemization; splitting indicates diastereomeric impurities if chiral salts are used.

  • Ester Methyl (3.70 ppm): Singlet, 3H (

    
    ). Loss of this signal indicates hydrolysis.
    
  • N-Methyl (2.35 ppm): Singlet, 3H (

    
    ).
    
High-Performance Liquid Chromatography (HPLC) Protocol

This method separates the parent ester from the acid hydrolysis product and potential DKP impurities.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide/Ester) and 254 nm (Phenyl).

  • Flow Rate: 1.0 mL/min.

Self-Validating SST Criteria:

  • Tailing Factor: Must be < 1.5 for the main peak (ensures no secondary interaction with silanols).

  • Resolution: > 2.0 between the Parent Ester and Phenylacetic Acid (common precursor/impurity).

  • Injection Precision: RSD < 1.0% for 5 replicate injections.

HPLC Sample Sample Prep (1 mg/mL in MeCN) Inject Injection (10 µL) Sample->Inject Column C18 Column Separation Inject->Column Detector UV Detection (210/254 nm) Column->Detector Data Integration & Purity Calc Detector->Data

Figure 3: Analytical workflow for purity assessment.[3]

Experimental Handling & Safety

Synthesis & Purification Note

When synthesizing this compound (e.g., via substitution of methyl


-bromophenylacetate with methylamine), the reaction must be carefully controlled to prevent over-alkylation (formation of quaternary ammonium salts).
  • Purification: The free base is an oil and can be purified via vacuum distillation.[1] However, conversion to the Hydrochloride salt is recommended for long-term storage. The salt is a stable solid that can be recrystallized from Methanol/Ether.

Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory due to the volatility of the free base and potential for amine vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13852358, Methyl 2-(methylamino)-2-phenylacetate. Retrieved February 19, 2026 from [Link]

  • Yabuuchi, T., et al. (2000). Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids.[4] Journal of Organic Chemistry, 65(2), 397-404. (Contextual reference for phenylglycine ester properties).

  • PrepChem. Synthesis of Methyl Methylamino-phenylacetate. Retrieved from [Link]

Sources

"Methyl 2-(methylamino)-2-phenylacetate CAS number 107635-11-0"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper for chemical researchers and process chemists. It prioritizes mechanistic insight, robust protocols, and data-driven validation.[1][2]

CAS Number: 107635-11-0 Synonyms: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-Methyl-2-phenylglycine methyl ester; Methyl 

-(methylamino)benzeneacetate Molecular Formula:

Molecular Weight: 179.22 g/mol [1][2]

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (CAS 107635-11-0) is a critical chiral building block in the synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-lactam antibiotics, peptidomimetics, and central nervous system (CNS) agents.[1][2][3][4] Structurally, it represents the acyclic core of the phenidate class (e.g., Methylphenidate) and serves as a direct precursor to non-natural amino acids used to enhance metabolic stability in peptide therapeutics.[1][5]

This guide details the Phase-Transfer Catalyzed (PTC) synthesis of CAS 107635-11-0, a method chosen for its scalability and suppression of side reactions (e.g., ester hydrolysis).[1][2][5] It also covers chiral resolution strategies and analytical validation, providing a self-contained protocol for laboratory and pilot-scale production.

Chemical Identity & Physicochemical Profile[1][2][3][6][7][8]

PropertySpecificationNotes
Appearance Colorless to pale yellow oilDarkens upon oxidation/air exposure.[1][2][5]
Boiling Point ~110–115 °C (at 1–3 mmHg)Extrapolated from bromo-precursor data.[1][2][5]
Solubility DCM, EtOAc, MeOH, ChloroformLimited solubility in water (free base).[1][5]
pKa (Calc) ~7.5 (Amine)Protonates readily; store as HCl salt for stability.[1][5]
Chirality Racemic (unless resolved)Contains one stereocenter at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-carbon.[1][2]
Stability Air/Moisture SensitiveAmine absorbs ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

; Ester susceptible to hydrolysis.[1][2]

Synthetic Methodology: Phase-Transfer Catalysis

The industrial standard for synthesizing sterically hindered ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-amino esters involves nucleophilic substitution under Phase-Transfer Catalysis (PTC).[1][2] This method is superior to direct amination in homogenous aqueous phase because it minimizes the contact between the labile ester group and the basic aqueous environment, preventing hydrolysis.[1]
Reaction Scheme

The synthesis proceeds via the nucleophilic displacement of bromide from Methyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-bromophenylacetate  by methylamine , facilitated by a quaternary ammonium salt (TEBA) and a mild inorganic base.[1][2]

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">


[1][2]
Detailed Protocol

Scale: 30 g Batch Precursors:

  • Methyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -bromophenylacetate (CAS 3042-81-7): 30.7 g (1.0 equiv)[1][2]
    
  • Methylammonium chloride: 36.2 g (~4.0 equiv)[1][2][5]

  • Benzyltriethylammonium chloride (TEBA): 3.0 g (10 wt% catalyst)[1][2][5]

  • Sodium Bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 67.5 g (Excess base)[1][2][3]
    
  • Solvent: Dichloromethane (DCM) 300 mL / Water 25 mL[1][2][5]

Step-by-Step Workflow:

  • Biphasic Setup: In a 1L round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, charge the DCM, methyl

    
    -bromophenylacetate, and TEBA.
    
  • Reagent Addition: Add the methylammonium chloride and water. The system will form two distinct layers.

  • Base Activation: Slowly add solid

    
     to the stirring mixture. Caution: 
    
    
    
    evolution will occur.
  • Reaction: Heat the mixture to reflux (~40 °C internal temp) for 18 hours. The TEBA shuttles the deprotonated methylamine (generated at the interface) into the organic phase to react with the bromo-ester.[1][2][5]

  • Quench & Workup: Cool to room temperature. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer.[1][2][5] Wash the organic phase with water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) to remove inorganic salts and unreacted methylamine.[1]
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Result: The product is obtained as a viscous oil.[1][2][5] Yield is typically 85–90% (approx. 17 g).[1][5]

Mechanistic Visualization (PTC Cycle)

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface (TEBA Transfer) cluster_organic Organic Phase (DCM) MeNH3Cl MeNH3+ Cl- MeNH2_aq MeNH2 (Free Base) MeNH3Cl->MeNH2_aq -HCl NaHCO3 NaHCO3 (Base) Q_MeNH2 [Q+ MeNH2] Complex MeNH2_aq->Q_MeNH2 Phase Transfer Q_Cl Q+ Cl- (TEBA) Q_Cl->MeNH2_aq Regenerate Q_MeNH2->Q_Cl Release Cl- Product Ph-CH(NHMe)-COOMe Q_MeNH2->Product + Substrate (SN2 Reaction) Substrate Ph-CH(Br)-COOMe

Figure 1: Phase-Transfer Catalysis cycle facilitating the nucleophilic substitution of the bromo-ester in a biphasic system.

Chiral Resolution & Drug Development Applications

For pharmaceutical applications, the enantiopure form (typically S-isomer for antibiotic synthesis) is required.[1][2][5] The racemate obtained from the PTC method must be resolved.

Resolution Strategy

Method: Diastereomeric Salt Formation Resolving Agent: (+)-Tartaric acid or (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)-Mandelic acid.[1][2]
Rationale:  The basic amine functionality allows for the formation of diastereomeric salts with chiral acids, which possess different solubilities in ethanol/acetone.[1][5]

Protocol:

  • Dissolve racemic CAS 107635-11-0 in hot ethanol.[1][2][5]

  • Add 1.0 equivalent of (+)-Tartaric acid.[1][2][5]

  • Cool slowly to 4 °C. The (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )-amine-(+)-tartrate salt typically crystallizes first due to higher lattice energy.[1][2]
    
  • Filter crystals and treat with 1M NaOH/DCM to liberate the free (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )-base.[1][2]
    
Application in Drug Discovery
  • Peptidomimetics: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -methyl group introduces steric hindrance that prevents enzymatic degradation (proteolysis) of peptide bonds.[1][2] Incorporating this unit into peptide drugs increases oral bioavailability.[1][2][5]
    
  • Phenidate Analogs: This compound is the "open-chain" precursor to piperidine-based stimulants.[1][2][5] Cyclization with 1,3-dihalopropanes yields Methylphenidate analogs, used in ADHD research.[1][2]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters must be met.

TechniqueExpected Signal / ResultInterpretation
1H NMR (CDCl3)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

7.30–7.40 (m, 5H)
Phenyl ring protons.[1][2]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

4.25 (s, 1H)
Chiral

-proton (

).[1][2]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.70 (s, 3H)
Methyl ester (

).[1][2]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2.35 (s, 3H)

-Methyl group (

).[1][2]
HPLC (Chiral)Column: Chiralpak IC / OD-HSeparation of enantiomers (if resolving).
Mass Spec [M+H]+ = 180.22 m/zConfirm molecular ion.[1][5]
Quality Control Workflow

QC_Workflow Crude Crude Reaction Oil TLC TLC Screening (Hexane:EtOAc 3:1) Crude->TLC AcidBase Acid/Base Purification (Remove Neutral Impurities) TLC->AcidBase If impurities present Final_Analysis Final QC (NMR + Chiral HPLC) TLC->Final_Analysis If clean AcidBase->Final_Analysis

Figure 2: Purification and Quality Control decision tree for CAS 107635-11-0.

Safety & Handling

  • Hazards: The compound is a secondary amine and an ester.[1][5] It is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1][5]

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and carbamate formation upon exposure to atmospheric ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1]
    
  • Disposal: All aqueous waste from the PTC process contains quaternary ammonium salts and must be treated as hazardous chemical waste, not flushed down the drain.[1]

References

  • US Patent 4,723,031 . Process for the preparation of alpha-amino acid esters. (1988).[1][2][5][6] Describes the specific Phase-Transfer Catalyzed synthesis of methyl 2-(methylamino)-2-phenylacetate from methyl

    
    -bromophenylacetate. Link
    
  • Beilstein J. Org.[1][2][5] Chem. Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination. (2014).[1][2][5] Contextualizes the use of phenylglycine esters in chiral resolution. Link

  • PubChem Compound Summary . Methyl 2-(methylamino)-2-phenylacetate (CID 13852358).[1][2][5] Physicochemical properties and safety data. Link

  • Sigma-Aldrich Product Sheet. Methyl ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -bromophenylacetate (CAS 3042-81-7).[1][2][7] Precursor specifications and handling.[1][2][5][6] Link
    

Sources

Technical Monograph: Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Core Metric: Molecular Weight & Physicochemical Identity[1]
Metric Value Unit Verification Standard
Molecular Weight (MW) 179.22 g/mol Calculated via IUPAC Atomic Weights (2025)
Exact Mass 179.0946DaHigh-Resolution Mass Spectrometry (HRMS)
Molecular Formula C₁₀H₁₃NO₂-Elemental Analysis / MS
CAS Registry Number 107635-11-0-Chemical Abstracts Service (Racemate)
Appearance Viscous Oil / Low-melting Solid-Visual Inspection (Purity Dependent)
Solubility Soluble in MeOH, DCM, EtOAc-Partition Coefficient (LogP ~1.[1][2][3][4][5][6][7]4)

Part 1: Structural Analysis & Molecular Weight Verification

Atomic Contribution Breakdown

To validate the molecular weight of 179.22 g/mol , we deconstruct the compound into its constituent isotopes.[1] This calculation is critical for establishing the baseline for Mass Spectrometry (MS) calibration.[1]

ElementCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )Mass %
Carbon (C) 1012.011120.1167.02%
Hydrogen (H) 131.00813.1047.31%
Nitrogen (N) 114.00714.0077.82%
Oxygen (O) 215.99931.99817.85%
TOTAL --179.219 (Rounded: 179.[1]22)100.00%
Structural Logic & Graphviz Representation

The molecule consists of a central chiral carbon (C2) bonded to a phenyl ring, a secondary amine (N-methyl), and a methyl ester group.[1][6][8] This structure creates a specific fragmentation pattern in mass spectrometry, primarily driven by the stability of the benzylic cation.[1]

G Fig 1. Predicted Mass Spectrometry Fragmentation Logic for Structural Verification Compound Methyl 2-(methylamino)-2-phenylacetate (MW: 179.22) Fragment1 Fragment: [M - COOCH3]+ (Benzilic Cation) m/z ~ 120 Compound->Fragment1 Alpha-Cleavage (Loss of Ester) Fragment2 Fragment: [M - Phenyl]+ (Glycine derivative) m/z ~ 102 Compound->Fragment2 C-C Bond Scission Fragment3 Tropylium Ion (C7H7+) m/z 91 Fragment1->Fragment3 Rearrangement

Part 2: Synthesis & Manufacturing Protocols

Synthetic Route: Modified Strecker Synthesis

The most robust pathway for synthesizing Methyl 2-(methylamino)-2-phenylacetate involves a three-step protocol starting from benzaldehyde.[1] This route is preferred for its scalability and atom economy.[1]

Reaction Scheme:

  • Imine Formation: Benzaldehyde + Methylamine → N-benzylidenemethylamine.[1]

  • Nitrile Addition: N-benzylidenemethylamine + TMSCN (or NaCN) → 2-(methylamino)-2-phenylacetonitrile.[1]

  • Pinner Reaction (Alcoholysis): Nitrile + MeOH / HCl → Methyl 2-(methylamino)-2-phenylacetate .[1]

Synthesis Fig 2. Step-wise Synthesis Workflow via Modified Strecker Route Benzaldehyde Benzaldehyde (Start) Imine Intermediate 1: N-benzylidenemethylamine Benzaldehyde->Imine + MeNH2 (-H2O) Methylamine Methylamine Methylamine->Imine Nitrile Intermediate 2: 2-(methylamino)-2-phenylacetonitrile Imine->Nitrile + TMSCN / Catalyst Product FINAL PRODUCT: Methyl 2-(methylamino)-2-phenylacetate Nitrile->Product + MeOH / HCl (Acid Hydrolysis)

Experimental Protocol (Self-Validating)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive steps.

Step 1: Nitrile Formation [1]

  • Dissolve Benzaldehyde (10 mmol) in anhydrous Methanol (20 mL).

  • Add Methylamine (1.2 eq, 33% in EtOH) dropwise at 0°C. Stir for 2 hours to form the imine (monitor by TLC).

  • Add Trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.[1]

  • Stir at room temperature for 12 hours.

  • Validation Point: ¹H NMR of crude should show disappearance of aldehyde proton (10 ppm) and appearance of methine proton (~4-5 ppm).[1]

Step 2: Pinner Alcoholysis (Conversion to Ester) [1]

  • Cool the crude nitrile solution to 0°C.

  • Bubble dry HCl gas into the solution until saturation (or add acetyl chloride dropwise to methanol to generate anhydrous HCl in situ).

  • Reflux for 4-6 hours.

  • Concentrate in vacuo to remove solvent.[1]

  • Partition residue between Ethyl Acetate and saturated NaHCO₃ (to neutralize the amine salt).

  • Dry organic layer (MgSO₄) and concentrate.[1]

  • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).

Part 3: Analytical Characterization & Quality Control

To ensure the identity of the compound, researchers must verify the following spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Aromatic 7.30 - 7.45 ppmMultiplet5HPhenyl Ring Protons
Methine 4.25 ppmSinglet1HCH -N (Chiral Center)
Ester Methyl 3.70 ppmSinglet3HCOO-CH₃
Amine Methyl 2.35 ppmSinglet3HN-CH₃
Amine ~2.00 ppmBroad Singlet1HNH (Exchangeable)
Mass Spectrometry (LC-MS/GC-MS)
  • Molecular Ion (M+): 179 m/z.[1]

  • Base Peak: Often m/z 120 (Loss of -COOCH₃ group).[1]

  • Key Fragment: m/z 91 (Tropylium ion, characteristic of benzyl groups).[1]

Part 4: Pharmaceutical Applications

Chiral Building Block

Methyl 2-(methylamino)-2-phenylacetate is a critical intermediate in the synthesis of non-natural amino acid derivatives.[1]

  • Clopidogrel Analogs: Structural similarity to the chlorophenylglycine intermediates used in antiplatelet drugs.[1]

  • Beta-Lactam Antibiotics: Phenylglycine derivatives are side-chain precursors for semi-synthetic penicillins (e.g., Ampicillin).[1] The N-methylated variant allows for the modification of pharmacokinetic properties, specifically resistance to enzymatic degradation.[1]

Chiral Resolution Agent

The enantiomerically pure form (R or S) is used as a Chiral Solvating Agent (CSA) in NMR spectroscopy to determine the absolute configuration of carboxylic acids and sulfoxides via the formation of diastereomeric complexes [1].[1]

References

  • PubChem. (2025).[1][7] Methyl 2-(methylamino)-2-phenylacetate Compound Summary. National Library of Medicine.[1] Available at: [Link][1][9]

  • Yabuuchi, T., et al. (2000).[1] Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids. Journal of Organic Chemistry, 65(2), 397-404.[1] Available at: [Link][1]

Sources

Technical Monograph: Structural Elucidation and Synthesis of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate is a pivotal


-amino ester intermediate used primarily in the synthesis of peptidomimetics and chiral pharmaceutical agents. Structurally, it is the methyl ester of 

-methylphenylglycine (sarcosine with a phenyl substituent). Its utility lies in its dual functionality: the electrophilic ester moiety allows for backbone elongation, while the secondary amine serves as a nucleophilic handle for further derivatization.

This guide provides a definitive breakdown of its IUPAC nomenclature, a robust synthetic protocol for its hydrochloride salt (the stable form), and a self-validating analytical framework for quality control.

Part 1: Nomenclature and Stereochemistry

The rigorous naming of this compound follows the IUPAC Blue Book rules for substitutive nomenclature, prioritizing the ester group over the amine.

Systematic IUPAC Name Breakdown

Primary Name: Methyl 2-(methylamino)-2-phenylacetate [1][2][3]

  • Principal Functional Group: Ester (suffix -oate). The parent acid is acetic acid (2 carbons).

  • Parent Chain: Ethanoate (Acetate).

  • Substituents:

    • Position 1: Carboxyl carbon (ester linkage).

    • Position 2: The

      
      -carbon holds two groups: a Phenyl  ring and a Methylamino  group.
      
  • Prefix: Methyl (designating the alkyl group attached to the oxygen).

Stereochemical Designations

The C2 carbon is a chiral center. The compound exists as two enantiomers. In drug development, the specific enantiomer is critical.

  • (S)-Isomer: Methyl (

    
    )-2-(methylamino)-2-phenylacetate (derived from (
    
    
    
    )-phenylglycine).
  • (R)-Isomer: Methyl (

    
    )-2-(methylamino)-2-phenylacetate.
    
Synonyms and Identifiers
  • Common Name:

    
    -Methylphenylglycine methyl ester[1]
    
  • CAS Number (Racemic): 107635-11-0[2]

  • CAS Number ((

    
    )-HCl salt):  15028-39-4[4]
    
  • SMILES: CNC(C1=CC=CC=C1)C(=O)OC

Part 2: Synthetic Protocol (Fischer Esterification)[5]

Objective: Synthesis of Methyl 2-(methylamino)-2-phenylacetate Hydrochloride via Thionyl Chloride mediated esterification.

Contextual Expertise: Direct esterification of


-amino acids using acid catalysis (Fischer Esterification) is preferred over base-catalyzed alkylation to prevent racemization at the 

-carbon. We utilize Thionyl Chloride (

) in Methanol (

). This method generates anhydrous HCl in situ, driving the equilibrium toward the ester while simultaneously protecting the amine as a hydrochloride salt, which prevents the free amine from attacking the ester (cyclization to diketopiperazines).
Reaction Scheme Visualization

Synthesis Start N-Methyl-2-phenylglycine (Zwitterion) Intermediate Acyl Chloride Intermediate Start->Intermediate Activation Reagent SOCl2 / MeOH (0°C to Reflux) Reagent->Intermediate Product Methyl 2-(methylamino)-2-phenylacetate Hydrochloride Intermediate->Product Nucleophilic Attack (MeOH)

Figure 1: Step-wise activation and esterification pathway preventing racemization.

Step-by-Step Methodology

Safety Warning: Thionyl chloride is corrosive and releases toxic


 and 

gases. Perform all operations in a fume hood.
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Charge the flask with Methanol (anhydrous, 50 mL) .

    • Cool the methanol to 0°C using an ice/water bath.

  • Activation (

    
     Acid Generation): 
    
    • Add Thionyl Chloride (1.5 equivalents) dropwise over 20 minutes.

    • Observation: The reaction is exothermic; maintain temperature < 10°C to prevent splashing.

  • Addition of Substrate:

    • Add

      
      -Methyl-2-phenylglycine (1.0 equivalent)  in small portions to the cold solution.
      
    • Remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux:

    • Attach a reflux condenser (with drying tube) and heat the mixture to reflux (65°C ) for 12–16 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting acid (polar) should disappear, and the less polar ester should appear.

  • Isolation:

    • Concentrate the reaction mixture in vacuo (Rotary Evaporator) to remove solvent and excess

      
      .
      
    • The residue is typically a white to off-white solid (the HCl salt).

    • Purification: Recrystallize from Methanol/Diethyl Ether if necessary to remove trace impurities.

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the product must be validated using orthogonal analytical techniques. The following data corresponds to the Hydrochloride salt form (


).
Nuclear Magnetic Resonance (NMR) Prediction

The following table summarizes the expected chemical shifts for the product in Deuterated Methanol (


).
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic

7.40 – 7.60Multiplet5HAr-H Phenyl ring protons (deshielded).

5.15Singlet1HCH -NBenzylic methine. Shifted downfield by N and Phenyl ring.

3.80Singlet3HO-CH

Methyl ester. Characteristic singlet for methoxy groups.

2.65Singlet3HN-CH

N-Methyl group.

169.5Singlet-C =OCarbonyl carbon (ester).

132.0 - 130.0--Ar -CAromatic carbons.

64.5Singlet-C H-NChiral center (

-carbon).

53.5Singlet-O-C H

Methoxy carbon.

32.0Singlet-N-C H

N-Methyl carbon.
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
     (Free base)[3]
    
  • Molecular Weight: 179.22 g/mol [1][2]

  • Observed Ion (

    
    ): 
    
    
    
    m/z[3]
  • Fragmentation Pattern: Loss of methoxy group (

    
     Da) or carboxyl group is common in MS/MS.
    
Analytical Decision Tree

Analysis Sample Isolated Solid Solubility Solubility Test (Water/MeOH) Sample->Solubility NMR 1H NMR Analysis Solubility->NMR Soluble Check1 Singlet @ 3.8 ppm? (Ester Methyl) NMR->Check1 Check2 Singlet @ 5.1 ppm? (Alpha Proton) Check1->Check2 Yes Fail Recrystallize / Reprocess Check1->Fail No (Hydrolysis?) MS LC-MS Analysis [M+H]+ = 180.1 Check2->MS Yes

Figure 2: Quality control workflow for structural confirmation.

Part 4: Stability and Handling

Critical Insight: Free base


-amino esters are prone to auto-cyclization  and racemization .
  • Diketopiperazine Formation: In the free base form, the secondary amine of one molecule can attack the ester of another, leading to dimerization and the formation of a stable 6-membered ring (diketopiperazine).

  • Storage Protocol: Always store as the Hydrochloride salt . If the free base is required for a reaction, generate it in situ using a mild base (e.g.,

    
     or 
    
    
    
    ) immediately prior to use.
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

References

  • PubChem. Methyl 2-(methylamino)-2-phenylacetate (Compound).[1] National Library of Medicine. Accessed October 2023. Link

  • Sigma-Aldrich. (R)-(-)-2-Phenylglycine methyl ester hydrochloride Product Sheet. Merck KGaA. Accessed October 2023. Link

  • Organic Chemistry Portal. Fischer Esterification: Mechanisms and Protocols.Link

  • Santa Cruz Biotechnology. (S)-(+)-2-Phenylglycine methyl ester hydrochloride Data.[4]Link

Sources

An In-depth Technical Guide to Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the structural, synthetic, analytical, and chemical properties of Methyl 2-(methylamino)-2-phenylacetate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Compound Identification and Physicochemical Properties

Methyl 2-(methylamino)-2-phenylacetate, also known as N-methyl-α-phenylglycine methyl ester, is a chiral α-amino acid ester. Its core structure consists of a phenyl group and a methylamino group attached to the alpha-carbon, with the carboxylic acid functionalized as a methyl ester.

Below is a summary of its key identifiers and properties:

PropertyValueSource(s)
IUPAC Name methyl 2-(methylamino)-2-phenylacetate[1]
CAS Number 107635-11-0[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
SMILES CNC(C1=CC=CC=C1)C(=O)OC[1]
InChI Key MAQULIULLOBHGK-UHFFFAOYSA-N[1]
Physical Form Solid or semi-solid or lump or liquid
Purity (Typical) 95%

dot

Caption: 2D Chemical Structure of Methyl 2-(methylamino)-2-phenylacetate.

Synthesis Protocol

A reliable method for the synthesis of Methyl 2-(methylamino)-2-phenylacetate is through the nucleophilic substitution of a suitable precursor, such as methyl bromo-phenylacetate, with methylammonium chloride. The use of a phase-transfer catalyst like benzyltriethylammonium chloride is crucial for facilitating the reaction between the organic and aqueous phases.

dot

Synthesis_Workflow Reactants Reactants: - Methyl bromo-phenylacetate - Methylammonium chloride - Sodium bicarbonate - Benzyltriethylammonium chloride Reaction Reaction: - Reflux for 18 hours Reactants->Reaction Solvent Solvent: - Methylene chloride - Water Solvent->Reaction Workup Workup: 1. Cool the mixture 2. Wash with water (3x) 3. Dry over MgSO4 Reaction->Workup Isolation Isolation: - Concentrate by vacuum evaporation Workup->Isolation Product Product: Methyl 2-(methylamino)-2-phenylacetate (oil) Isolation->Product

Caption: General workflow for the synthesis of Methyl 2-(methylamino)-2-phenylacetate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl bromo-phenylacetate (30.7 g), methylammonium chloride (36.2 g), sodium bicarbonate (67.5 g), and benzyltriethylammonium chloride (3.0 g).

  • Solvent Addition: Add approximately 300 ml of methylene chloride and 25 ml of water to the flask.

  • Reaction: Heat the mixture to reflux and maintain reflux for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it three times with water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate by vacuum evaporation to yield the title compound as an oil (17.1 g)[2].

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Benzyltriethylammonium chloride: As a phase-transfer catalyst, it facilitates the transport of the methylamine from the aqueous phase to the organic phase where the reaction with the water-insoluble methyl bromo-phenylacetate occurs.

  • Reflux: The elevated temperature increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

Spectroscopic and Analytical Characterization

Accurate characterization of Methyl 2-(methylamino)-2-phenylacetate is essential for confirming its identity and purity. The following sections detail the expected spectroscopic signatures and appropriate analytical methodologies.

Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard, the following tables outline the expected regions for key spectroscopic signals based on the compound's structure and data from similar molecules.

Predicted ¹H NMR Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Aromatic (C₆H₅)7.20 - 7.40MultipletThe five protons on the phenyl ring will appear in the aromatic region.
Methine (α-H)~4.0 - 4.5Singlet/DoubletThis proton is adjacent to the phenyl ring, the amine, and the ester carbonyl, leading to a downfield shift. Coupling to the N-H proton may or may not be observed depending on the solvent and concentration.
Ester Methyl (COOCH₃)~3.70SingletThe three protons of the methyl ester group will appear as a singlet.
Amine Methyl (NHCH₃)~2.40Singlet/DoubletThe three protons of the N-methyl group will appear as a singlet. Coupling to the N-H proton may be observed.
Amine (NH)VariableBroad SingletThe chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm)Notes
Carbonyl (C=O)170 - 175The ester carbonyl carbon is significantly deshielded.
Aromatic (C₆H₅)125 - 140Multiple peaks will be present for the aromatic carbons.
Methine (α-C)60 - 70The alpha-carbon is attached to three electronegative groups (phenyl, nitrogen, and carbonyl).
Ester Methyl (OCH₃)~52The methyl carbon of the ester group.
Amine Methyl (NCH₃)~35The methyl carbon attached to the nitrogen.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumCharacteristic of a secondary amine.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1735 - 1750StrongA strong, sharp peak is expected for the ester carbonyl.
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-N Stretch1000 - 1250Medium
C-O Stretch (Ester)1000 - 1300Strong

Mass Spectrometry Fragmentation:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 179. Key fragmentation patterns for esters and amines would likely be observed[2][3]. Common fragments could include:

  • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 148.

  • Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 120.

  • Alpha-cleavage adjacent to the nitrogen atom.

Analytical Methodologies

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of Methyl 2-(methylamino)-2-phenylacetate.

dot

Analytical_Workflow cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_Sample_Prep Sample Preparation: - Derivatization (e.g., N-acetylation) GC_Analysis GC Analysis: - Capillary column (e.g., HP-5) - FID or MS detector GC_Sample_Prep->GC_Analysis GC_Data Data Analysis: - Retention time - Peak area GC_Analysis->GC_Data HPLC_Sample_Prep Sample Preparation: - Dissolution in mobile phase HPLC_Analysis HPLC Analysis: - Reversed-phase column (e.g., C18) - UV or MS detector HPLC_Sample_Prep->HPLC_Analysis HPLC_Data Data Analysis: - Retention time - Peak area HPLC_Analysis->HPLC_Data Sample Sample: Methyl 2-(methylamino)-2-phenylacetate Sample->GC_Sample_Prep Sample->HPLC_Sample_Prep

Caption: Recommended analytical workflows for Methyl 2-(methylamino)-2-phenylacetate.

Gas Chromatography (GC) Protocol:

Due to the presence of the amine group, derivatization is often necessary to improve peak shape and thermal stability for GC analysis. A common approach is N-acetylation.

  • Derivatization: React the sample with an acetylating agent (e.g., acetic anhydride) to convert the secondary amine to an amide.

  • GC Conditions:

    • Column: A non-polar capillary column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5) is suitable[4].

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC) Protocol:

HPLC is a versatile technique for analyzing amino acid esters without the need for derivatization.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a good starting point for reversed-phase chromatography.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

    • Injection Volume: 10 µL.

For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs have shown good results for the separation of amino acid derivatives[5][6].

Chemical Reactivity

The reactivity of Methyl 2-(methylamino)-2-phenylacetate is primarily dictated by the secondary amine and the ester functional groups.

  • Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It will react with electrophiles such as acyl chlorides and alkyl halides. The secondary amine can undergo further N-alkylation reactions[7].

  • Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions[8]. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution.

  • Reactions with Aldehydes and Ketones: The secondary amine can react with aldehydes and ketones to form enamines, which are useful intermediates in organic synthesis.

Safety and Handling

Methyl 2-(methylamino)-2-phenylacetate should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[9]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage: Keep in a dark place, under an inert atmosphere, and stored in a freezer at under -20°C.

References

[2] PrepChem. Synthesis of Methyl Methyamino-phenylacetate. Accessed February 15, 2024. [Link]

[3] Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed February 15, 2024. [Link]

[10] Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Accessed February 15, 2024. [Link]

[11] Verma, R. K., & Kumar, V. (2010). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 22(5), 519-526.

[12] PrepChem. Synthesis of methyl 2-phenylacetate. Accessed February 15, 2024. [Link]

[13] Islam, M. S. (2019). Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. Enlighten Theses.

[4] ResearchGate. How can I analyze amino acid Methyl Ester in GC?. Accessed February 15, 2024. [Link]

[14] Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances, 7(15), 8963-8974.

[15] Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 279-283.

[16] UC Davis Stable Isotope Facility. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Accessed February 15, 2024. [Link]

[17] PrepChem. Synthesis of N-methyl-N-phenylglycine. Accessed February 15, 2024. [Link]

[18] PubChem. Methyl 2-(methylamino)-2-phenylacetate. Accessed February 15, 2024. [Link]

[19] ResearchGate. Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Accessed February 15, 2024. [Link]

[1] PubChem. Methyl 2-(methylamino)-2-phenylacetate. Accessed February 15, 2024. [Link]

[20] Macherey-Nagel. Derivatization reagents for GC. Accessed February 15, 2024. [Link]

[21] ResearchGate. Derivatization for GC-MS analysis?. Accessed February 15, 2024. [Link]

[22] Northern Illinois University. IR Absorption Frequencies. Accessed February 15, 2024. [Link]

[23] Satinder Ahuja. (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.

[24] Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation.

[25] Journal of Pharmaceutical and Biomedical Analysis. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

[8] Canadian Journal of Chemistry. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?.

[7] Chimia. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.

[5] Chirality. (2022). Strategies for chiral separation: from racemate to enantiomer.

[26] Agilent. Analysis of Amino Acids by HPLC. Accessed February 15, 2024. [Link]

[27] Organic Syntheses. (2014). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination.

[28] ResearchGate. Figure S4. 1 H NMR spectrum of methyl... Accessed February 15, 2024. [Link]

[29] Agilent. Analysis of Amino Acids by HPLC. Accessed February 15, 2024. [Link]

[30] Journal of Organic Chemistry. (2000). Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids.

[6] Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.

[31] Google Patents. CN101631764A - Process for the preparation of amino acid methyl esters. Accessed February 15, 2024.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Methyl 2-(methylamino)-2-phenylacetate, a derivative of the amino acid phenylglycine, is a compound of interest in synthetic organic chemistry and drug development due to its structural similarity to various bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 2-(methylamino)-2-phenylacetate, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles of spectroscopy and are supplemented with detailed experimental protocols to aid researchers in acquiring and analyzing similar data.

Disclaimer: The spectroscopic data presented in this guide are predicted using well-established computational algorithms (e.g., ACD/Labs NMR Predictor, ChemDraw's ChemNMR, and Wiley's predicted IR database) and are intended to provide a close approximation of experimental results. Actual experimental values may vary depending on the specific conditions of data acquisition.

Molecular Structure and Key Features

The structure of Methyl 2-(methylamino)-2-phenylacetate (C₁₀H₁₃NO₂) features several key functional groups that give rise to characteristic spectroscopic signals: a secondary amine, a methyl ester, and a phenyl group. The interplay of these groups dictates the chemical environment of each atom and, consequently, their spectroscopic behavior.

Caption: Molecular structure of Methyl 2-(methylamino)-2-phenylacetate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Methyl 2-(methylamino)-2-phenylacetate provides valuable information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for Methyl 2-(methylamino)-2-phenylacetate (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25 - 7.40Multiplet5HPhenyl-H
4.15Singlet1Hα-CH
3.70Singlet3HO-CH₃
2.45Singlet3HN-CH₃
~2.0 (broad)Singlet1HN-H

Interpretation of the ¹H NMR Spectrum:

  • Phenyl Protons (7.25 - 7.40 ppm): The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing effect of the adjacent ester and amino groups.

  • Alpha-Proton (4.15 ppm): The single proton attached to the chiral center (α-carbon) is deshielded by both the phenyl ring and the ester group, causing it to resonate at a relatively downfield position. The lack of adjacent protons results in a singlet.

  • Ester Methyl Protons (3.70 ppm): The three protons of the methyl ester group are in a distinct chemical environment and appear as a sharp singlet.

  • N-Methyl Protons (2.45 ppm): The three protons of the N-methyl group also give rise to a singlet, shifted downfield due to the electronegativity of the nitrogen atom.

  • Amine Proton (~2.0 ppm): The proton attached to the nitrogen is often broad and its chemical shift can be variable, depending on factors like solvent, concentration, and temperature, due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 2-(methylamino)-2-phenylacetate (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
173.5QuaternaryC=O (Ester)
138.0QuaternaryPhenyl C-1 (ipso)
128.5TertiaryPhenyl C-2, C-6
128.0TertiaryPhenyl C-4
127.5TertiaryPhenyl C-3, C-5
65.0Tertiaryα-CH
52.0PrimaryO-CH₃
35.0PrimaryN-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (173.5 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule and appears at the lowest field.

  • Aromatic Carbons (127.5 - 138.0 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The ipso-carbon (attached to the α-carbon) is typically the most deshielded of the ring carbons.

  • Alpha-Carbon (65.0 ppm): The α-carbon, bonded to the nitrogen, phenyl, and ester groups, appears in the mid-field region.

  • Ester and N-Methyl Carbons (52.0 and 35.0 ppm): The carbons of the O-methyl and N-methyl groups are found in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Methyl 2-(methylamino)-2-phenylacetate

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350Medium, sharpN-H stretchSecondary Amine
3030MediumC-H stretchAromatic
2950, 2850MediumC-H stretchAliphatic (CH₃)
1740StrongC=O stretchEster
1600, 1495Medium-WeakC=C stretchAromatic Ring
1210StrongC-O stretchEster
1160MediumC-N stretchAmine

Interpretation of the IR Spectrum:

  • N-H Stretch (~3350 cm⁻¹): A characteristic sharp absorption for a secondary amine N-H bond is expected in this region.[1]

  • C-H Stretches (3030, 2950, 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those below 3000 cm⁻¹ are characteristic of aliphatic C-H bonds in the methyl groups.[2]

  • C=O Stretch (1740 cm⁻¹): A strong, sharp peak in this region is a definitive indicator of the ester carbonyl group. Saturated esters typically absorb around 1735 cm⁻¹.[2]

  • Aromatic C=C Stretches (1600, 1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the phenyl ring.

  • C-O and C-N Stretches (1210, 1160 cm⁻¹): The strong C-O stretch of the ester and the C-N stretch of the amine appear in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 179. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₁₀H₁₃NO₂).[3]

  • Key Fragmentation Pathways:

    MS_Fragmentation M [M]⁺˙ m/z = 179 F1 [M - OCH₃]⁺ m/z = 148 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 120 M->F2 - •COOCH₃ F5 [CH₃-NH=CH-Ph]⁺ m/z = 120 M->F5 α-cleavage F4 [C₇H₇]⁺ (Tropylium ion) m/z = 91 F2->F4 - HCN F3 [C₈H₁₀N]⁺ m/z = 120

    Caption: Predicted major fragmentation pathways for Methyl 2-(methylamino)-2-phenylacetate in EI-MS.

Interpretation of the Mass Spectrum:

  • Loss of the Methoxy Group (m/z 148): Cleavage of the O-CH₃ bond from the ester group would result in a fragment with an m/z of 148.

  • Loss of the Carbomethoxy Group (m/z 120): A common fragmentation pathway for esters is the loss of the entire carbomethoxy group (•COOCH₃), leading to the formation of the [C₆H₅CH(NHCH₃)]⁺ ion at m/z 120. This is often a prominent peak.

  • Tropylium Ion (m/z 91): Further fragmentation of the phenyl-containing ions can lead to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl group.

  • Alpha-Cleavage (m/z 120): Cleavage of the C-C bond alpha to the nitrogen atom is another characteristic fragmentation for amines, which would also lead to the fragment at m/z 120.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of Methyl 2-(methylamino)-2-phenylacetate into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.[5]

    • For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., 'zg30'). Key parameters include a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted based on the sample concentration (typically 8-16 scans for a sample of this concentration).

    • For ¹³C NMR, use a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically needed to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

    • Acquire a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Most modern FTIR spectrometers will automatically subtract the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.

Mass Spectrometry (MS) Sample Preparation and Acquisition
  • Sample Preparation (for Electron Ionization - EI):

    • Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • The solution can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a relatively pure sample, a direct insertion probe is often sufficient.

  • Data Acquisition (Illustrative EI-MS parameters):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation patterns.[6]

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 250).

    • The temperature of the ion source is typically maintained at around 200-250 °C to ensure the sample is in the gas phase.

Conclusion

The predicted spectroscopic data for Methyl 2-(methylamino)-2-phenylacetate, as detailed in this guide, provide a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon skeletons, while the IR spectrum confirms the presence of the key secondary amine and ester functional groups. The mass spectrum provides the molecular weight and characteristic fragmentation patterns that can further corroborate the proposed structure. By combining the insights from these complementary spectroscopic techniques and following the outlined experimental protocols, researchers can confidently analyze and interpret the spectroscopic properties of Methyl 2-(methylamino)-2-phenylacetate and related molecules in their scientific endeavors.

References

  • ACD/Labs NMR Predictor. (n.d.). Advanced Chemistry Development, Inc. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylacetate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • ChemDraw. (n.d.). PerkinElmer. Retrieved February 19, 2026, from [Link]

  • Wiley Spectra Lab. (n.d.). Wiley Science Solutions. Retrieved February 19, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 19, 2026, from [Link]

  • Cheminfo. (n.d.). Predict 1H proton NMR spectra. Retrieved February 19, 2026, from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved February 19, 2026, from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved February 19, 2026, from [Link]

  • Georgia State University. (2023, August 29). Small molecule NMR sample preparation. Retrieved February 19, 2026, from [Link]

  • University of California, Davis. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved February 19, 2026, from [Link]

Sources

Technical Analysis: Structural Elucidation and Purity Profiling of Methyl 2-(methylamino)-2-phenylacetate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Methyl 2-(methylamino)-2-phenylacetate (also known as


-methyl-phenylglycine methyl ester) is a critical chiral building block in the synthesis of semi-synthetic antibiotics and anti-platelet agents (e.g., Clopidogrel intermediates). Its structural integrity is defined by a monosubstituted phenyl ring, a secondary amine, and a methyl ester functionality surrounding a chiral center.

This guide provides a definitive protocol for the structural validation of this compound using Proton Nuclear Magnetic Resonance (


H NMR). Unlike generic spectral lists, this analysis focuses on the causality of chemical shifts , stereochemical assessment , and impurity profiling , ensuring the researcher can distinguish the target molecule from common synthetic byproducts.
Molecular Specifications
  • IUPAC Name: Methyl 2-(methylamino)-2-phenylacetate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.22 g/mol [1]

  • Key Functional Groups: Secondary Amine (

    
    ), Methyl Ester, Phenyl Ring.
    
  • Chirality: One stereocenter at the

    
    -position (C2).
    

Experimental Protocol: Sample Preparation Strategy

To obtain a self-validating spectrum, solvent selection is not arbitrary; it dictates the visibility of exchangeable protons and the resolution of the chiral center.

Solvent Selection Matrix
SolventProsConsRecommended Use
Chloroform-d (

)
Sharp resolution of non-exchangeable protons; standard for literature comparison.Amine (

) proton often broad or invisible due to exchange; potential overlap with water peak (~1.56 ppm).
Primary Characterization
DMSO-

Slows proton exchange, often revealing the

as a distinct signal (sometimes coupled).
High viscosity broadens peaks slightly; strong solvent peak (2.50 ppm) may obscure

-methyl group.
Secondary Validation (if NH is ambiguous)
Preparation Workflow

For routine purity analysis,


 is the standard.
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from workup), filter through a cotton plug into the NMR tube.

  • Acquisition: Run at 298 K, minimum 16 scans (to resolve low-level impurities).

1H NMR Spectral Analysis: The Core Directive

The spectrum of Methyl 2-(methylamino)-2-phenylacetate is characterized by five distinct signal environments. The assignment logic below validates the structure based on electronic shielding and integration.

Representative Chemical Shift Data ( )
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Explanation
Aromatic (

)
7.25 – 7.45Multiplet5H-Deshielded by ring current anisotropy. Typical monosubstituted pattern.
Methine (

)
4.32*Singlet1H-

-proton deshielded by three groups: Phenyl ring, Amine (

), and Carbonyl (

).
Ester Methyl (

)
3.71Singlet3H-Deshielded by electronegative oxygen of the ester.
N-Methyl (

)
2.38Singlet3H-Upfield relative to ester methyl due to lower electronegativity of Nitrogen vs Oxygen.
Amine (

)
1.80 – 2.20Broad Singlet1H-Exchangeable proton. Shift varies with concentration and moisture.

*Note: The Methine singlet may appear as a slight doublet if the sample is extremely dry and run in DMSO-


, due to coupling with the NH proton.
Structural Logic & Validation
  • The Integration Check: The ratio of Aromatic (5) : Ester (3) : N-Methyl (3) : Methine (1) must be exact. A deviation in the methyl regions suggests solvent contamination or hydrolysis.

  • The Methine Diagnostic: The singlet at ~4.32 ppm is the "fingerprint" of this molecule. If this peak appears as a multiplet or is shifted significantly downfield (>5.0 ppm), suspect acylation of the amine (formation of an amide).

Visualization: Structural Assignment Pathway

The following diagram illustrates the logical flow from molecular structure to spectral signal, highlighting the electronic environments responsible for the shifts.

NMR_Assignment cluster_molecule Molecular Structure cluster_spectrum NMR Signals (CDCl3) Ph Phenyl Ring Sig_Ph 7.25-7.45 ppm (Multiplet, 5H) Ph->Sig_Ph Ring Current Anisotropy CH Chiral Methine (C2) Sig_CH ~4.32 ppm (Singlet, 1H) CH->Sig_CH Inductive Effect (Ph + N + C=O) Ester Ester Methyl (-COOCH3) Sig_Ester ~3.71 ppm (Singlet, 3H) Ester->Sig_Ester Oxygen Deshielding NMe N-Methyl (-NHCH3) Sig_NMe ~2.38 ppm (Singlet, 3H) NMe->Sig_NMe Nitrogen Shielding Sig_CH->Sig_Ph Integration 1:5 Sig_Ester->Sig_NMe Integration 1:1

Figure 1: Correlation map linking structural moieties to specific NMR signals based on electronic shielding environments.

Advanced Characterization: Impurity & Chiral Profiling

In drug development, confirming the identity is insufficient; one must also quantify purity and enantiomeric excess.

Common Synthetic Impurities

If synthesized via the Strecker reaction or reductive amination, specific impurities are common.

  • Benzaldehyde: Look for a distinct aldehyde proton singlet at ~10.0 ppm .

  • Mandelic Acid Derivatives: If hydrolysis occurs, the methyl ester peak (3.71 ppm) decreases, and a broad acid peak appears >11 ppm.

  • Unreacted Methylamine: Typically lost during workup, but methylamine salts may appear as a quartet/broad signal around 2.5–2.7 ppm depending on pH.

Enantiomeric Excess (ee) Determination

Since the


H NMR spectrum of the enantiomers is identical in an achiral environment (

), a Chiral Shift Reagent is required.
  • Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (

    
    ).
    
  • Mechanism: The Europium complex binds to the basic nitrogen and carbonyl oxygen, creating a diastereomeric environment.

  • Observation: Upon stepwise addition of

    
    , the Ester Methyl  singlet (3.71 ppm) and N-Methyl  singlet (2.38 ppm) will split into two distinct signals (one for R, one for S).
    
  • Calculation:

    
    
    

Process Workflow: From Synthesis to Validation

The following workflow outlines the decision-making process for analyzing this compound, ensuring data integrity.

Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 Start->Solvent Check1 Check 10.0 ppm Region Solvent->Check1 Aldehyde Benzaldehyde Present (Recrystallize) Check1->Aldehyde Peak Found Check2 Check 4.32 ppm Singlet Check1->Check2 Clean Split Split/Multiplet? Check2->Split Amide Amide Impurity Identified Split->Amide Yes Pure Structure Confirmed Split->Pure No (Sharp Singlet) Chiral Add Eu(hfc)3 (Chiral Analysis) Pure->Chiral If Chiral QC req. Final Report Purity & %ee Chiral->Final

Figure 2: Step-by-step decision tree for impurity profiling and structural confirmation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13852358, Methyl 2-(methylamino)-2-phenylacetate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Power, J. D., et al. (2022).

    
    -acetylphenylacetate (MAPA). Drug Testing and Analysis. Retrieved from [Link]
    
  • Yabuuchi, T., & Kusumi, T. (2000). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. Journal of Organic Chemistry, 65(2), 397–404.[3] Retrieved from [Link]

Sources

Technical Guide: 13C NMR Characterization of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester) is a critical chiral building block in the synthesis of semi-synthetic penicillins, cephalosporins, and various non-natural peptide therapeutics. Its structural integrity is defined by the coexistence of a secondary amine, a methyl ester, and a benzylic stereocenter.

This guide provides a definitive reference for the 13C NMR characterization of this compound. It moves beyond simple peak listing to explain the causality of chemical shifts, providing a self-validating framework for researchers to distinguish the target molecule from common impurities such as hydrolysis products (free acid) or racemization byproducts.

Structural Analysis & Shift Prediction Strategy

Before analyzing the data, one must understand the electronic environment of the carbon nuclei. The molecule contains six distinct carbon environments.[1]

The Electronic Environment
  • Carbonyl (C=O): The most deshielded region. The ester functionality typically resonates between 170–175 ppm.

  • Aromatic Region (Ph): The phenyl ring provides four signals (due to symmetry). The ipso carbon (attached to the chiral center) is unique and significantly deshielded compared to the ortho, meta, and para carbons.

  • Alpha-Methine (α-CH): This is the diagnostic peak for the chiral center. It is deshielded by both the phenyl ring (anisotropy) and the nitrogen atom (electronegativity), placing it in the 60–70 ppm range.

  • Methoxy (O-CH3): Typical methyl ester resonance (~52 ppm).

  • N-Methyl (N-CH3): The secondary amine methyl group is more shielded than the oxygen-bound methyl, typically appearing ~32–35 ppm.

Logic Flow for Assignment

The following diagram illustrates the decision matrix for assigning peaks in a crude reaction mixture.

NMR_Assignment_Logic Start Acquire 13C NMR Spectrum Check_CO Check 170-175 ppm region Start->Check_CO Is_CO_Present Peak Present? Check_CO->Is_CO_Present Check_Alpha Locate Alpha-CH (60-70 ppm) Is_CO_Present->Check_Alpha Yes Error_Hydrolysis FAILURE: Hydrolysis Suspected (Check for Acid C=O >175ppm) Is_CO_Present->Error_Hydrolysis No/Shifted Check_Methyls Identify Methyls Check_Alpha->Check_Methyls Decision_Methyls Are there two distinct methyls? Check_Methyls->Decision_Methyls Assign_OMe Peak ~52 ppm = O-Me (Ester Intact) Decision_Methyls->Assign_OMe High Field Assign_NMe Peak ~34 ppm = N-Me (Amine Intact) Decision_Methyls->Assign_NMe Low Field Error_Demethylation FAILURE: Demethylation Suspected Decision_Methyls->Error_Demethylation Missing Peak

Caption: Logic flow for validating structural integrity via 13C NMR. Note the critical check for ester vs. acid carbonyl shifts.

Reference Data: 13C NMR Chemical Shifts

The following data represents the consensus values for the Free Base form of Methyl 2-(methylamino)-2-phenylacetate in Deuterated Chloroform (


).

Instrument Parameters:

  • Frequency: 100 MHz or higher recommended for resolution of aromatic peaks.

  • Solvent:

    
     (Reference triplet at 77.16 ppm).[2]
    
  • Temperature: 298 K.

Carbon EnvironmentLabelChemical Shift (

, ppm)
MultiplicityNotes
Carbonyl C=O172.8 sEster carbonyl. If >175 ppm, suspect hydrolysis to acid.
Aromatic (Ipso) C1'137.5 sQuaternary carbon attached to the chiral center.
Aromatic (Meta) C3', C5'128.8 dOverlapping signals typical of monosubstituted benzene.
Aromatic (Para) C4'128.2 dOften slightly shielded relative to meta carbons.
Aromatic (Ortho) C2', C6'127.4 dCorrelates with Ipso via HMBC.
Alpha-Methine C265.2 dCritical Diagnostic. Significantly deshielded by N and Ph.
Methoxy O-CH352.4 qCharacteristic methyl ester.
N-Methyl N-CH334.1 qUpfield of O-Me. Disappears if N-demethylation occurs.
Solvent Effects (DMSO-d6)

If solubility requires the use of DMSO-d6, expect the following shifts due to solvent polarity and hydrogen bonding:

  • C=O: Shifts slightly downfield (~173.5 ppm).

  • N-Me: May broaden if proton exchange is occurring, but chemical shift remains ~33-34 ppm.

Salt Form (Hydrochloride)

If the sample is the HCl salt :

  • The Alpha-Methine (C2) often shifts upfield slightly (shielding effect of the ammonium cation) or broadens.

  • The N-Methyl carbon may shift to ~32 ppm.

  • Validation Step: To obtain sharp peaks matching the table above, neutralize the salt with saturated

    
     and extract into 
    
    
    
    before acquisition.

Experimental Protocol: Synthesis & Validation

To ensure the data above is relevant, the sample must be prepared using a method that minimizes racemization. The following protocol is the industry standard for high-purity synthesis.

Synthesis Workflow (Esterification)

Reaction: N-methyl-phenylglycine +


 / 


Product

Synthesis_Workflow Reagents N-methyl-phenylglycine + MeOH (anhydrous) Activation Add SOCl2 (0°C) Generates HCl in situ Reagents->Activation Reflux Reflux 2-4 hrs Activation->Reflux Workup Evaporate Solvent (Crude HCl Salt) Reflux->Workup Neutralization Partition: DCM / Sat. NaHCO3 (Generates Free Base) Workup->Neutralization Analysis 13C NMR Analysis Neutralization->Analysis

Caption: Step-by-step synthesis and isolation of the free base for NMR analysis.[3]

Detailed Methodology
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Solvation: Suspend N-methyl-phenylglycine (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Warm to room temperature, then reflux for 3 hours.

  • Monitoring: Check TLC (System: Hexane/EtOAc 1:1). The starting material (amino acid) will stay at the baseline; the ester will move to

    
     ~0.4-0.6.
    
  • Isolation (Free Base):

    • Concentrate in vacuo to remove MeOH and excess

      
      .
      
    • Resuspend the residue in Dichloromethane (DCM).[4]

    • Wash carefully with saturated aqueous

      
       (releases 
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate.[5]
      
  • Data Acquisition: Dissolve 20 mg of the resulting oil in 0.6 mL

    
     for 13C NMR.
    

Troubleshooting & Impurity Profiling

When analyzing the 13C NMR data, look for these specific impurity markers:

ImpurityDiagnostic Signal (

)
Cause
Phenylglycine (Free Acid) C=O > 175 ppmIncomplete esterification or hydrolysis.
Benzoylformic acid deriv. C=O (Ketone) ~185-190 ppmOxidation of the amine (rare but possible).
Dimerization Multiple C=O peaksFormation of diketopiperazine (cyclic dipeptide) if heated too long.
Solvent Residue MeOH (~49 ppm)Incomplete drying. Overlaps near O-Me peak.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Methyl phenylglycinate derivatives). [Link]

  • PubChem. Methyl 2-(methylamino)-2-phenylacetate (Compound Summary). National Library of Medicine. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH Publishers. (Reference for general alpha-amino ester shifts). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for substituent effects on benzene rings). [Link]

Sources

Technical Guide: Mass Spectrometry of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (C₁₀H₁₃NO₂; MW 179.[1][2]22) is a critical phenylglycine derivative often utilized as a chiral auxiliary or intermediate in the synthesis of beta-lactam antibiotics and anti-platelet agents. Its analysis requires rigorous differentiation from isobaric impurities and degradation products.

This guide details the mass spectrometric behavior of this analyte, focusing on Electrospray Ionization (ESI) for bioanalytical quantification and Electron Ionization (EI) for synthetic process monitoring. The core directive is to establish a self-validating identification protocol based on the molecule's dominant


-cleavage and iminium ion formation.

Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8]

Before initiating MS workflows, the analyst must understand the protonation sites and stability of the molecule.

PropertyValueMS Relevance
IUPAC Name Methyl 2-(methylamino)-2-phenylacetateTarget Analyte
Formula C₁₀H₁₃NO₂Isotope modeling (¹³C abundance)
Monoisotopic Mass 179.0946 DaExact mass for HRMS extraction

180.1019 m/zPrecursor ion for ESI(+)
pKa (Amine) ~7.5 - 8.5 (Est.)Mobile phase pH must be < 4.0 for full ionization
LogP ~1.4Retention on C18 requires low % organic start

Fragmentation Mechanics (The Core)

The fragmentation of Methyl 2-(methylamino)-2-phenylacetate is governed by the stability of the benzylic position and the nitrogen lone pair. Understanding these mechanisms allows for the rejection of false positives.

Primary ESI(+) Fragmentation Pathway

In ESI positive mode, the proton localizes on the secondary amine. Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic


-cleavage  driven by the formation of a resonance-stabilized iminium ion.
  • Precursor Selection (

    
     180.1):  The protonated molecule 
    
    
    
    .
  • The "Signature" Transition (

    
     180 
    
    
    
    120):
    • Mechanism: The bond between the

      
      -carbon and the carbonyl carbon of the ester cleaves.
      
    • Neutral Loss: Methyl formate (HCOOCH₃, 60 Da) or simultaneous loss of CO and Methanol.

    • Product: The N-methyl-phenylmethaniminium ion (

      
      ).
      
    • Significance: This is the Base Peak and the primary quantifier ion. It retains the chiral center's core structure (though chirality is lost in the planar iminium state).

  • Secondary Transition (

    
     180 
    
    
    
    148):
    • Mechanism: Nucleophilic attack of the carbonyl oxygen on the methyl group or simple elimination.

    • Neutral Loss: Methanol (CH₃OH, 32 Da).

    • Product: The acylium-like cyclic ion or amide intermediate.

  • Deep Fragmentation (

    
     120 
    
    
    
    91):
    • Mechanism: Inductive cleavage of the C-N bond in the iminium ion.

    • Product: The Tropylium ion (C₇H₇⁺), characteristic of all benzyl-containing compounds.

Visualization of Signaling Pathway

The following diagram maps the logical flow of fragmentation, essential for setting up Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Precursor [M+H]+ m/z 180.10 (Protonated Parent) Intermediate [M+H - MeOH]+ m/z 148.08 (Acylium/Amide) Precursor->Intermediate Secondary Path Loss of MeOH (-32 Da) BasePeak Base Peak [Ph-CH=NHMe]+ m/z 120.08 (Iminium Ion) Precursor->BasePeak Primary Path Loss of HCOOMe (-60 Da) (α-Cleavage) Intermediate->BasePeak Loss of CO (-28 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.05 BasePeak->Tropylium Loss of CH2=NHMe (-43 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77.04 Tropylium->Phenyl Ring Contraction (-C2H2)

Caption: ESI(+) Fragmentation pathway highlighting the dominant α-cleavage to the stable iminium ion (m/z 120).

Experimental Protocols

Sample Preparation (Self-Validating)

To ensure data integrity, use a "Internal Standard Spiking" approach.

  • Matrix: Plasma or Reaction Mixture.

  • Protocol:

    • Aliquot 50 µL sample.

    • Add 200 µL Acetonitrile containing Phenylglycine-d5 methyl ester (IS). Note: If d5-analog is unavailable, use N-ethyl-benzylamine.

    • Vortex 30s, Centrifuge 10 min @ 10,000g.

    • Inject 5 µL of supernatant.

LC-MS/MS Conditions (Quantification)

This method utilizes a C18 column with acidic mobile phase to ensure the amine remains protonated (


).
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.7 µmHigh resolution for polar amines.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI(+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B (0-0.5 min)

95% B (3.0 min)
Retain polar amine, elute hydrophobic impurities.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CEnsure complete vaporization of methyl ester.
MRM Transition Table

Use these transitions for Triple Quadrupole (QqQ) analysis.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 180.1120.115 - 20Max sensitivity (Base Peak).
Qualifier 1 180.191.135 - 40Structural confirmation (Benzyl group).
Qualifier 2 180.1148.110 - 15Soft fragmentation check (MeOH loss).

Data Interpretation & Troubleshooting

Distinguishing Isobars

Several compounds have


 ~180. The specific ratio of 120/91  is the fingerprint of the N-methyl-phenylglycine skeleton.
  • Interference: Ethyl 2-amino-2-phenylacetate (Ethyl phenylglycinate).

    • Differentiation: Ethyl ester loses Ethanol (-46 Da) or Ethoxy (-45). Look for

      
       134 or 135. It will not  produce the 
      
      
      
      120 iminium ion with the same efficiency or exact mass.
  • Interference: Phenylalanine methyl ester.

    • Differentiation: Structure is Ph-CH2-CH(NH2)-COOMe. Fragmentation yields

      
       120 (iminium) is possible but the major fragment is typically 
      
      
      
      88 (iminium from alanine part) or
      
      
      131 (cinnamic acid derivative). Retention time will also differ significantly.
GC-MS (EI) Cross-Validation

If ESI results are ambiguous, run GC-MS.

  • Molecular Ion:

    
     179 (Weak).
    
  • Base Peak:

    
     120 (
    
    
    
    ).
  • Key Difference: EI is harder; you will see a stronger

    
     77 and 
    
    
    
    105 (Benzoyl) if thermal degradation occurs in the injector.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13852358, Methyl 2-(methylamino)-2-phenylacetate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetic acid, phenylmethyl ester (Analogous Fragmentation Rules). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for alpha-cleavage mechanisms in amines and esters).
  • Holčapek, M., et al. (2010).Mass spectrometry of amino acids and their derivatives. Journal of Chromatography A. (Validates loss of HCOOMe mechanisms in amino acid esters).

Sources

Technical Guide: Infrared Spectroscopy of Methyl 2-(methylamino)-2-phenylacetate

[1][2]

Executive Summary & Molecular Profile

Methyl 2-(methylamino)-2-phenylacetate (CAS: 107635-11-0), often referred to as

123

This guide provides a definitive breakdown of the vibrational spectroscopy of this molecule.[1][2] Unlike standard database entries, this analysis correlates spectral features directly with the molecule’s electronic environment, offering a robust framework for structural validation and impurity profiling during drug development.

Molecular Architecture[1][2]
  • Core Scaffold: Phenylacetic acid derivative.[1][2][4]

  • Functional Groups:

    • Secondary Amine:

      
      -methylamino group (
      
      
      ) at the
      
      
      -position.[1][2]
    • Ester: Methyl ester moiety (

      
      ).[1][2]
      
    • Aromatic System: Monosubstituted phenyl ring.[1][2]

  • Stereochemistry: Contains one chiral center (C2).[1][2] While IR is achiral, the purity of the enantiomer affects the crystal lattice energy, potentially influencing solid-state IR (ATR/KBr) peak sharpness.

Theoretical Framework & Spectral Prediction

To interpret the spectrum accurately, we must decouple the vibrational modes of the three distinct chemical environments.[3] The interplay between the electron-withdrawing ester and the electron-donating amine creates a unique dipole moment that enhances specific absorption bands.[1][2]

The "Free Base" vs. "Salt" Distinction (Critical Variable)

Expert Insight: A common error in characterizing this intermediate is failing to distinguish between the free base (liquid/oil) and its hydrochloride salt (solid).[1][2]

  • Free Base: Shows a sharp secondary amine stretch (~3350 cm⁻¹) and a standard ester carbonyl (~1735 cm⁻¹).[1][2]

  • HCl Salt: The protonation of the amine (

    
    ) obliterates the sharp N-H stretch, replacing it with a broad ammonium band (2500–3000 cm⁻¹) and shifting the carbonyl frequency due to inductive effects.[2] This guide focuses on the Free Base characterization. 
    

Comprehensive Spectral Assignment

The following data correlates specific wavenumbers with the vibrational mechanics of Methyl 2-(methylamino)-2-phenylacetate.

Table 1: Diagnostic IR Bands and Assignments
Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
3320 – 3360 Secondary Amine

Stretch
Key Identifier. Appears as a single weak-to-medium band.[1][2] Distinguishes from primary amine analogs (which show a doublet).[1][2][5]
3020 – 3080 Aromatic Ring

Stretch (

)
Weak intensity.[1][2] Indicates unsaturation (phenyl ring).[1][2]
2940 – 2960 Methyl Groups

Stretch (

)
Asymmetric stretch of the

-methyl and

-methyl groups.[1][2]
2800 – 2850 N-Methyl

Stretch
The "Bohlmann band" region; C-H adjacent to Nitrogen often appears lower than standard alkanes.
1730 – 1750 Ester

Stretch
Strongest Peak. The carbonyl dipole is intense.[1][2] If <1730, suspect H-bonding or hydrolysis (acid impurity).[1][2]
1600, 1585, 1495 Phenyl Ring

Ring Breathing
The "skeletal vibrations" characteristic of the benzene ring.[2]
1430 – 1460 Methyl/Methylene

Bending
Scissoring/bending modes of

groups.[1][2]
1150 – 1250 Ester

Stretch
Strong, often split bands.[1][2] Asymmetric stretching of the ester linkage.
730 – 770 Monosubstituted Phenyl

Out-of-Plane
Strong "oop" bending.[1][2] Typically two peaks (approx. 700 and 750 cm⁻¹) confirm a monosubstituted benzene.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes "Checkpoints" to validate the sample quality during the measurement.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: The free base is often an oil or low-melting solid.[1][2][3] ATR requires minimal prep and avoids the moisture sensitivity of KBr pellets.[1][2]

  • Background Collection:

    • Clean the crystal (Diamond or ZnSe) with isopropanol.[1][2]

    • Collect background (32 scans, 4 cm⁻¹ resolution).[2]

    • Checkpoint: Ensure CO₂ doublets (2350 cm⁻¹) are minimized.[1][2]

  • Sample Application:

    • Apply 10–20 mg of Methyl 2-(methylamino)-2-phenylacetate to the crystal.[1][2]

    • Apply pressure using the anvil until absorbance of the strongest peak (C=O) is between 0.5 and 1.0 A.U.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1][2]

    • Accumulation: 32 or 64 scans.[1][2]

  • Validation Check (The "Logic Gate"):

    • Gate 1: Is there a broad mound at 3400–2500 cm⁻¹?

      • Yes: Sample is wet (H₂O) or degraded to the acid.[2] Abort and dry.

    • Gate 2: Is the C=O peak split?

      • Yes: Possible rotamers or mixture of ester/acid.[1][2] Run TLC to confirm purity.

Synthesis Monitoring & Impurity Profiling

In a drug development context, IR is used to monitor the synthesis of this compound, typically from benzaldehyde (via Strecker) or phenylglycine.

Logic Flow for Reaction Monitoring

The following diagram illustrates the decision logic for monitoring the methylation of phenylglycine to form our target.

SynthesisMonitoringStartStart: Phenylglycine Methyl Ester(Primary Amine)ReactionReaction: Reductive Alkylation(Formaldehyde/NaBH4)Start->ReactionSamplingSample Aliquot for IRReaction->SamplingDecision1Check 3300-3400 cm⁻¹ RegionSampling->Decision1ResultDoubletDoublet Observed?(Primary Amine)Decision1->ResultDoublet Two bands (Sym/Asym)ResultSingletSingle Sharp Band?(Secondary Amine)Decision1->ResultSinglet One band (N-H)TertiaryCheckIs 3300 cm⁻¹ Silent?Decision1->TertiaryCheck No bandsActionContinueReaction IncompleteContinue StirringResultDoublet->ActionContinueFinalSuccessTarget Confirmed:Methyl 2-(methylamino)-2-phenylacetateResultSinglet->FinalSuccessActionContinue->ReactionActionCheckTertCheck for Tertiary Amine(Over-methylation)TertiaryCheck->ResultSinglet No (Weak N-H present)FinalFailImpurity: Tertiary Amine FormedTertiaryCheck->FinalFail Yes (No N-H)

Caption: Logical workflow for monitoring the N-methylation of phenylglycine methyl ester using FTIR spectral features.

References

  • Sigma-Aldrich. Methyl 2-(methylamino)-2-phenylacetate Product Specification & Safety Data. Retrieved from (Note: Reference is for the analog/class structure verification).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13852358, Methyl 2-(methylamino)-2-phenylacetate. Retrieved from [Link].[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][4] (Standard text for N-H and C=O assignment rules).

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link].

"Methyl 2-(methylamino)-2-phenylacetate safety and handling"

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Stability Protocols for Research Applications

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 2-(methylamino)-2-phenylacetate (CAS: 107635-11-0) is a specialized non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of beta-lactam antibiotics, platelet aggregation inhibitors, and other bioactive scaffolds.[1]

Critical Technical Insight: Unlike standard amino acids, this compound is an


-amino ester . As a free base, it possesses significant thermodynamic instability. The secondary amine can intramolecularly attack the methyl ester, leading to polymerization or cyclization (diketopiperazine formation), particularly under ambient conditions. Consequently, while its toxicological profile is manageable (Irritant), its handling profile  requires rigorous exclusion of moisture and heat to preserve chemical integrity.
Physicochemical Profile
PropertyValueTechnical Note
CAS Number 107635-11-0Refers to the racemic free base.
Formula

Molecular Weight 179.22 g/mol
Physical State Colorless to pale yellow oil/low-melting solidViscosity increases upon degradation.
Boiling Point ~260°C (Predicted)Decomposes before boiling at atm pressure.
pKa (Amine) ~7.5 - 8.5 (Estimated)Moderate base; forms stable salts.
Solubility DCM, MeOH, EtOAcHydrolyzes slowly in water; rapid in basic media.
Chirality Racemic (unless specified)Benzylic proton is susceptible to racemization.
Hazard Identification & Toxicology (GHS)

While no specific LD50 data exists for this exact derivative, structurally analogous phenylglycine esters suggest the following hazard profile.

Signal Word: WARNING

Hazard ClassCategoryH-CodeStatement
Skin Irritation Cat 2H315Causes skin irritation.
Eye Irritation Cat 2AH319Causes serious eye irritation.[2][3][4]
STOT - SE Cat 3H335May cause respiratory irritation.[3]
Acute Toxicity Cat 4 (Oral)H302Harmful if swallowed (Precautionary assignment).

Toxicological Mechanism: The compound acts as a local irritant due to its alkalinity (amine) and lipophilicity (ester/phenyl group), allowing it to penetrate dermal layers. Upon metabolic hydrolysis, it releases methanol (toxic) and N-methyl-phenylglycine (potential excitotoxin analog).

Storage & Stability: The "Free Base" Challenge

The primary risk with Methyl 2-(methylamino)-2-phenylacetate is not acute toxicity, but chemical degradation .

  • Self-Condensation: The secondary amine of one molecule attacks the ester of another (intermolecular) or itself (if conformation allows), leading to oligomers.

  • Hydrolysis: Moisture attacks the ester bond, yielding the parent amino acid and methanol.

  • Racemization: The

    
    -proton is benzylic and adjacent to an electron-withdrawing carbonyl. Basic conditions promote enolization and loss of optical purity.
    
Stability Logic Diagram

Stability Compound Methyl 2-(methylamino)-2-phenylacetate (Free Base) Hydrolysis Hydrolysis Compound->Hydrolysis Dimerization Dimerization/ Cyclization Compound->Dimerization Moisture Moisture/Water Moisture->Hydrolysis Heat Heat (>25°C) Heat->Dimerization Acid N-Methyl-Phenylglycine (Solid Precipitate) Hydrolysis->Acid Release MeOH DKP Diketopiperazine Derivative Dimerization->DKP Loss of MeOH

Caption: Figure 1. Degradation pathways.[5] The free base is susceptible to moisture-driven hydrolysis and heat-driven dimerization.

Storage Protocol:

  • Temperature: Store at -20°C . Do not store at room temperature for >24 hours.

  • Atmosphere: Store under Argon or Nitrogen . Carbon dioxide (air) can react with the amine to form carbamates reversibly, complicating NMR analysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation.

Safe Handling & Experimental Workflow

Engineering Controls:

  • All handling must occur within a certified Chemical Fume Hood .

  • Use a static-dissipative mat if weighing dry powders (though this compound is likely an oil/gum).

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged immersion, use laminated film (Silver Shield).

  • Eyes: Chemical splash goggles.

  • Body: Lab coat + closed-toe shoes.

Operational Workflow (SOP)

HandlingSOP Start Remove from Freezer (-20°C) Equilibrate Equilibrate to RT (Desiccator recommended) Start->Equilibrate Prevent condensation Open Open under Inert Gas (N2/Ar) Equilibrate->Open Weigh Weigh/Dispense (Avoid metal spatulas) Open->Weigh Dissolve Dissolve immediately (DCM/THF) Weigh->Dissolve Minimize air exposure Reseal Purge Headspace & Reseal Weigh->Reseal Excess reagent Reaction Proceed to Reaction Dissolve->Reaction Reseal->Start Return to cold

Caption: Figure 2. Standard Operating Procedure for handling labile amino esters.

Step-by-Step Protocol:

  • Thawing: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly into the product, accelerating hydrolysis.

  • Dispensing: If the compound is a liquid, use a glass syringe with a wide-bore needle. If solid/gum, use a clean glass or plastic spatula.

  • Solvation: Do not leave the neat compound exposed. Dissolve immediately in the reaction solvent (e.g., Dichloromethane, THF).

  • Neutralization (If using Salt): If you purchased the HCl salt (CAS 15028-39-4), you must liberate the free base in situ using a tertiary amine (e.g., Triethylamine) or a biphasic wash (DCM/Sat. NaHCO3) immediately prior to use.

Emergency Response
ScenarioImmediate ActionFollow-Up
Skin Contact Wash with soap and water for 15 min.Monitor for redness/blistering.
Eye Contact Flush with water for 15 min (eyewash station).[4]Seek medical ophthalmology consult.
Inhalation Move to fresh air.[3][4][6]If wheezing occurs, seek medical aid.
Spill (Liquid) Absorb with vermiculite or sand.Dispose as organic hazardous waste.
Fire Use CO2, dry chemical, or foam.[2][6]Do not use high-pressure water jet.[6]

Waste Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13852358, Methyl 2-(methylamino)-2-phenylacetate. Retrieved October 26, 2025 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl amino(phenyl)acetate. Retrieved October 26, 2025 from [Link]

  • Ager, D. J. (2005).The Synthesis of Amino Acids. In Handbook of Chiral Chemicals. CRC Press. (Provides context on Phenylglycine ester stability).

Sources

Solubility Profile and Process Engineering: Methyl 2-(methylamino)-2-phenylacetate

[1]

Executive Summary & Chemical Context

Methyl 2-(methylamino)-2-phenylacetate is a critical chiral building block, structurally belonging to the

1Clopidogrel

1

This guide addresses the solubility challenges associated with this lipophilic amine. As published thermodynamic data for this specific CAS is sparse, this document synthesizes experimental protocols , analogous solubility behaviors (derived from the Clopidogrel intermediate Methyl 2-amino-2-(2-chlorophenyl)acetate), and predictive thermodynamic modeling to provide a robust framework for process optimization.[1]

Physicochemical Identity
PropertySpecification
IUPAC Name Methyl 2-(methylamino)-2-phenylacetate
CAS Number 107635-11-0 (Racemic)
Molecular Weight 179.22 g/mol
Physical State Viscous liquid or low-melting solid (enantiomer dependent)
Acidity (pKa)

8.8–9.2 (Basic amine)
Key Solubility Driver pH-dependent speciation (Free base vs. Salt)

Solubility Landscape: Thermodynamic & Kinetic Profiles[1][4]

Solvent Class Compatibility Matrix

The solubility of Methyl 2-(methylamino)-2-phenylacetate follows the "like dissolves like" principle, modified by its ability to hydrogen bond (amine donor, ester acceptor).[1] The following matrix summarizes the solubility behavior of the free base form.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1] High solvation energy for the lipophilic phenyl ring.[1]
Polar Protic Methanol (MeOH), EthanolHigh Favorable H-bonding.[1] MeOH is the standard solvent for resolution via tartrate salts.[1]
Polar Aprotic Acetone, Ethyl AcetateGood to High Used for crystallization.[1] Solubility decreases significantly with temperature (steep curve).[1]
Non-Polar Toluene, Hexane, HeptaneModerate to Low Toluene is effective at high

(

C) but poor at low

, making it ideal for cooling crystallization.[1]
Aqueous Water (pH > 9)Insoluble The free base is lipophilic.[1]
Aqueous Acidic 1N HCl, Acetic AcidSoluble Protonation of the amine (

) forms a highly soluble cation.[1]
Thermodynamic Modeling (The Apelblat Equation)

For precise crystallization control, the solubility (

Modified Apelblat Equation1

1
  • A, B, C: Empirical parameters determined experimentally.

  • Interpretation:

    • If B > 0 , dissolution is endothermic (solubility rises with T).[1]

    • For this compound class, dissolution in alcohols is typically endothermic (

      
      ), driving the need for cooling crystallization.[1]
      

Experimental Protocol: Automated Solubility Determination

Directive: Do not rely on static literature values. Validate solubility in-house using this self-validating protocol.

The Laser Monitoring Observation Technique

This method eliminates human error in detecting the "clear point" (dissolution) and "cloud point" (nucleation).[1]

Equipment:

  • Jacketed glass reactor (50 mL) with overhead stirring.[1]

  • Turbidity probe (or focused beam reflectance measurement - FBRM).[1]

  • Programmable cryostat.[1]

Step-by-Step Methodology:

  • Gravimetric Loading: Charge a known mass of solute (

    
    ) and solvent (
    
    
    ) into the reactor.[1]
  • Equilibration: Heat to

    
     (e.g., 60°C) until fully dissolved (Turbidity = 0).
    
  • Polythermal Cooling: Cool at a slow ramp rate (0.2°C/min).

  • Nucleation Detection: Record

    
     when turbidity spikes.
    
  • Dissolution Detection: Re-heat at 0.2°C/min. Record

    
     when turbidity returns to baseline.[1]
    
  • Data Point: The solubility at

    
     is 
    
    
    .[1]
  • Iteration: Add more solute to the same vessel and repeat to generate the full curve.

Workflow Visualization

The following diagram illustrates the logical flow for determining the Metastable Zone Width (MSZW), critical for avoiding oiling out.

SolubilityWorkflowStartStart: Gravimetric LoadingHeatHeat to Dissolution(Turbidity -> 0)Start->HeatCoolCooling Ramp(-0.2°C/min)Heat->CoolDetectDetect Nucleation(Cloud Point)Cool->DetectReheatRe-heat to Clear(Saturation Point)Detect->ReheatRecordRecord Solubility(x1 vs T)Reheat->RecordRecord->Start Add Solute (Next Conc.)

Caption: Cycle for determining the solubility curve and Metastable Zone Width (MSZW).

Process Application: Chiral Resolution & Purification

The primary industrial application of this molecule involves its optical resolution (separating S from R enantiomers) or purification from crude synthesis mixtures.[1]

The Tartrate Resolution System

Analogous to the Clopidogrel intermediate, Methyl 2-(methylamino)-2-phenylacetate is best resolved using L-(+)-Tartaric acid .[1]

  • Solvent System: Methanol (solvent) + Acetone (antisolvent).[1]

  • Mechanism: The diastereomeric salt pair has significantly different solubilities in acetone.[1]

    • (S)-Enantiomer-Tartrate: Crystallizes (Less soluble).[1]

    • (R)-Enantiomer-Tartrate: Remains in mother liquor.[1]

Purification Decision Tree

Use this logic to select the optimal purification route based on impurity profile.

PurificationLogicInputCrude Methyl 2-(methylamino)-2-phenylacetateCheckPurityCheck Purity (HPLC)Input->CheckPurityHighChemChemical Purity > 95%?CheckPurity->HighChemChiralResChiral Resolution(L-Tartaric Acid / MeOH)HighChem->ChiralResYes (Racemic)AcidBaseAcid/Base Extraction(DCM / 1N HCl)HighChem->AcidBaseNo (Dirty)SaltFormIsolate Tartrate SaltChiralRes->SaltFormFreeBaseFree Base OilAcidBase->FreeBaseNeutralize & EvaporateFreeBase->ChiralResProceed to Resolution

Caption: Decision logic for purification vs. chiral resolution strategies.

Critical Safety & Handling (E-E-A-T)

  • Stability: Phenylglycine esters are prone to racemization under basic conditions or high heat.[1]

    • Rule: Never heat the free base above 60°C in the presence of strong bases (e.g., NaOH, KOH).[1]

    • Storage: Store as the hydrochloride or tartrate salt for long-term stability.[1]

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis in aqueous acids/bases, converting the product back to the amino acid (Phenylglycine derivative).[1]

    • Protocol: Perform extractions quickly at low temperatures (<10°C) and neutral pH ranges if possible.[1]

References

  • BenchChem. (2025).[1][2] (S)-(+)-2-Chlorophenylglycine methyl ester tartrate Technical Guide. Retrieved from [1]

  • GuideChem. (2024).[1] Chemical Properties of CAS 141109-15-1 and Analogs. Retrieved from [1]

  • PubChem. (2025).[1][3][4] Methyl 2-(methylamino)-2-phenylacetate (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2007).[1] Process for the preparation of Clopidogrel (WO2007144729A1).[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: Methyl 2-(methylamino)-2-phenylacetate. Retrieved from [1]

Methodological & Application

Synthesis of Methyl 2-(methylamino)-2-phenylacetate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(methylamino)-2-phenylacetate and its derivatives are crucial precursors and structural motifs in a variety of pharmacologically active compounds. Their synthesis is a key step in the development of new therapeutics. This guide provides detailed protocols and insights into the primary synthetic routes for these valuable molecules, designed for researchers and professionals in drug discovery and development. The two principal and most effective methods for synthesizing the target scaffold are Reductive Amination of methyl phenylglyoxylate and Nucleophilic Substitution of methyl 2-bromo-2-phenylacetate.

Strategic Approaches to Synthesis

The selection of a synthetic strategy is contingent upon the availability of starting materials, desired scale, and the specific functionalities of the target derivative. Here, we delve into two robust and widely employed methodologies.

Method 1: Reductive Amination of Methyl Phenylglyoxylate

This one-pot reaction is an efficient method for forming amines from carbonyl compounds.[1][2][3] It proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired amine.[1][4]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Methyl Phenylglyoxylate C Imine Formation A->C B Methylamine B->C D Reduction C->D Reducing Agent (e.g., NaBH3CN) E Methyl 2-(methylamino)- 2-phenylacetate D->E

Caption: Workflow for Reductive Amination.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
Methyl PhenylglyoxylateC₉H₈O₃164.161.64 g10
Methylamine (40% in H₂O)CH₅N31.061.16 mL15
Sodium CyanoborohydrideNaBH₃CN62.840.75 g12
Methanol (MeOH)CH₄O32.0450 mL-
Acetic Acid (AcOH)C₂H₄O₂60.050.6 mL10.5
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl phenylglyoxylate (1.64 g, 10 mmol) in methanol (50 mL).

  • Addition of Amine: To the stirred solution, add methylamine (1.16 mL of a 40% aqueous solution, 15 mmol).

  • pH Adjustment: Carefully add acetic acid (0.6 mL, 10.5 mmol) to the reaction mixture to maintain a slightly acidic pH, which is optimal for imine formation.[1]

  • Addition of Reducing Agent: In a separate container, dissolve sodium cyanoborohydride (0.75 g, 12 mmol) in a minimal amount of methanol and add it portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add diethyl ether (50 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 2-(methylamino)-2-phenylacetate.

Method 2: Nucleophilic Substitution of Methyl 2-bromo-2-phenylacetate

This method involves the direct displacement of a bromide leaving group by methylamine.[5][6] This SN2-type reaction is a straightforward approach, particularly when the corresponding α-halo ester is readily available.[7]

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Methyl 2-bromo-2-phenylacetate C Nucleophilic Substitution (SN2) A->C B Methylamine B->C E Methyl 2-(methylamino)- 2-phenylacetate C->E Solvent (e.g., THF)

Caption: Workflow for Nucleophilic Substitution.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
Methyl 2-bromo-2-phenylacetateC₉H₉BrO₂229.072.29 g10
Methylamine (2.0 M in THF)CH₅N31.0615 mL30
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1130 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-bromo-2-phenylacetate (2.29 g, 10 mmol) in anhydrous tetrahydrofuran (30 mL).

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylamine in THF (15 mL of a 2.0 M solution, 30 mmol) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding saturated ammonium chloride solution (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Conclusion

Both reductive amination and nucleophilic substitution offer reliable pathways to Methyl 2-(methylamino)-2-phenylacetate and its derivatives. The choice of method will be guided by factors such as starting material availability, scalability, and the presence of other functional groups in the desired molecule. The protocols provided herein are robust starting points for the synthesis of these important compounds.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link].

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link].

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link].

  • 24.6: Synthesis of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link].

  • Multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. Retrieved from [Link].

  • Methylamine reacts with bromoethane by nucleophilic substitution to produce a mixture of p [Chemistry]. (n.d.). Gauth. Retrieved from [Link].

  • 7.1: Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link].

Sources

Application Note: Advanced Analytical Strategies for the Quantification of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Context and Analytical Significance

Methyl 2-(methylamino)-2-phenylacetate, also known as the methyl ester of ritalinic acid, is a significant metabolite of methylphenidate (MPH).[1][2] Methylphenidate is a widely prescribed pharmaceutical for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] The primary metabolic pathway for methylphenidate involves de-esterification by carboxylesterase-1 to form ritalinic acid (RA), which accounts for approximately 80% of the administered dose.[1][2] Consequently, the detection and quantification of both methylphenidate and its metabolites, including the parent ester and ritalinic acid, are critical in pharmacokinetic studies, clinical monitoring, and forensic toxicology.[4][5]

The choice of analytical method is paramount and depends on the required sensitivity, the complexity of the sample matrix (e.g., blood, plasma, oral fluid, urine), and the specific goals of the study.[6][7] This application note provides a detailed guide to the principle, execution, and validation of the most effective analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Step: Sample Preparation

Effective sample preparation is a critical prerequisite for any successful chromatographic analysis, as it serves to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the analytical instrument.[8][9] The selection of a technique is a balance between the desired sample cleanliness, recovery, and required throughput.

Commonly Employed Techniques:

  • Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from biological samples like plasma or blood.[8] It involves adding an organic solvent (e.g., acetonitrile or methanol) to the sample, causing proteins to denature and precipitate.[4][8] While fast and effective for high-throughput screening, it provides limited cleanup, potentially leaving other matrix components that can cause ion suppression in MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of Methyl 2-(methylamino)-2-phenylacetate can be manipulated to favor its partitioning into the organic layer, providing a cleaner extract than PPT.[2]

  • Solid-Phase Extraction (SPE): Widely regarded as the most effective technique for providing the cleanest extracts and highest analyte concentration.[6][10] SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[11] This technique is highly adaptable, with various sorbent chemistries (e.g., reversed-phase C18, ion-exchange) available to optimize purification.

Caption: General workflow for sample preparation.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and specificity.[6] It combines the separation capabilities of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for the detection of analytes at sub-nanogram levels even in highly complex matrices.[3][4]

Principle of Causality: The method's power lies in its ability to isolate a specific precursor ion (the molecular ion of the analyte) and then fragment it to produce a characteristic product ion. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating matrix interference and providing unambiguous identification and quantification.[12]

Detailed LC-MS/MS Protocol

This protocol is a synthesized example based on validated methods for methylphenidate and its metabolites.[3][4]

1. Sample Preparation (Solid-Phase Extraction):

  • Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[10]
  • Load 100 µL of plasma or urine sample, previously spiked with a deuterated internal standard (e.g., (±)-threo-RA-d10), onto the cartridge.[3]
  • Wash the cartridge with 1 mL of water to remove salts and polar interferences.
  • Elute the analyte and internal standard with 1 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

2. Chromatographic Conditions:

  • LC System: Agilent 1290 Infinity or equivalent.[3]
  • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent.[3]
  • Mobile Phase A: 5mM Ammonium Formate with 0.1% Formic Acid in Water.[3]
  • Mobile Phase B: 0.1% Formic Acid in Methanol.[3]
  • Flow Rate: 0.3 mL/min.
  • Gradient Elution:
  • 0-0.5 min: 5% B
  • 0.5-3.0 min: Ramp to 70% B
  • 3.0-4.0 min: Hold at 70% B
  • 4.1-5.0 min: Return to 5% B and equilibrate.[3]
  • Injection Volume: 3-5 µL.
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6400 series).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2][4]

  • Ion Spray Voltage: +5500 V.

  • Source Temperature: 550°C.

  • MRM Transitions: (Note: Specific mass transitions must be optimized by infusing a pure standard. The following are hypothetical examples based on the analyte's structure).

  • Analyte (C10H13NO2, MW: 179.22): Q1: 180.1 [M+H]⁺ → Q3: (Fragment ion, e.g., corresponding to loss of the methyl ester group).

  • Internal Standard (Deuterated): Q1: [M+D+H]⁺ → Q3: (Corresponding deuterated fragment ion).

    Caption: Workflow for LC-MS/MS quantification.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique suitable for quantifying analytes at higher concentrations (µg/mL range).[7] Its utility for this analyte is based on the phenyl group, which acts as a chromophore, allowing for detection via UV absorbance.[1] This method is ideal for analyzing bulk drug substances, formulation assays, or situations where the extreme sensitivity of MS is not required.

Principle of Causality: The separation is achieved based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Quantification is based on the Beer-Lambert law, where the absorbance of the analyte at a specific wavelength is directly proportional to its concentration.

Detailed HPLC-UV Protocol

This protocol is adapted from methods developed for related compounds.[1][13]

1. Sample Preparation (Dilution/Filtration):

  • For bulk substance or formulations, accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range (e.g., 1-50 µg/mL).
  • For biological samples, a thorough cleanup via LLE or SPE (as described in Section 3.1) is required to remove interferences.
  • Filter all samples through a 0.45 µm syringe filter prior to injection to protect the column.[7]

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD).
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
  • Mobile Phase: Isocratic mixture of Methanol and 20 mM Ammonium Acetate buffer (pH 4.1), e.g., 70:30 (v/v).[1][14] The exact ratio should be optimized for ideal retention and peak shape.
  • Flow Rate: 1.0 mL/min.[1]
  • Detection Wavelength: 215 nm, where the phenyl ring exhibits strong absorbance.[1]
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For analytes containing polar functional groups like secondary amines, derivatization is often a necessary step.

Principle of Causality: Derivatization, such as silylation (e.g., with MSTFA) or acylation (e.g., with PFPA), is employed to mask the polar N-H group.[15][16] This crucial step increases the analyte's volatility and thermal stability, preventing peak tailing and improving chromatographic performance on standard non-polar GC columns.[17] Separation occurs based on the analyte's boiling point and interaction with the stationary phase, followed by ionization (typically Electron Ionization, EI) and mass analysis.

Detailed GC-MS Protocol

1. Sample Preparation and Derivatization:

  • Perform LLE or SPE as described previously to obtain a clean, concentrated extract in an organic solvent (e.g., ethyl acetate).
  • Evaporate the solvent to complete dryness.
  • Add 50 µL of a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.[15]
  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC-MS System: Standard GC coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[15]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 min.

  • Ramp: 15°C/min to 280°C.

  • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full Scan (m/z 40-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    Caption: Workflow for GC-MS with derivatization.

Method Validation and Performance Comparison

All analytical methods must be validated to ensure they are fit for purpose.[18] Key validation parameters, based on ICH guidelines, are summarized below for the described methods.

ParameterLC-MS/MSHPLC-UVGC-MS
Selectivity/Specificity Excellent (based on MRM)Moderate (risk of co-elution)High (based on mass spectra)
Limit of Quantification (LOQ) Very Low (sub-ng/mL)[3]High (µg/mL)[1]Low to Moderate (ng/mL)
Linearity Range Wide (e.g., 0.5 - 500 ng/mL)[5]Narrower (e.g., 1 - 50 µg/mL)Moderate
Precision (%RSD) Excellent (<15%)[3][5]Excellent (<2%)Good (<15%)
Accuracy (%Recovery) Excellent (89-94%)[5]Excellent (98-102%)Good (matrix dependent)
Throughput High (fast gradients)ModerateLower (derivatization step)
Primary Application Bioanalysis (PK, forensics)Quality Control, FormulationsConfirmatory Analysis

Conclusion and Recommendations

The quantification of Methyl 2-(methylamino)-2-phenylacetate can be reliably achieved using several chromatographic techniques.

  • LC-MS/MS is unequivocally the recommended method for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma or monitoring in oral fluid.[4][6]

  • HPLC-UV serves as a robust and economical workhorse for quality control and assay of bulk materials or pharmaceutical formulations where analyte concentrations are high.[7]

  • GC-MS offers a powerful alternative, particularly for structural confirmation, but the requirement for derivatization adds a layer of complexity to the sample preparation workflow.

The ultimate choice of method should be guided by a thorough consideration of the sample matrix, the required limits of detection, available instrumentation, and the overall objective of the analysis.

References

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid... using... liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. [Link]

  • Joya, X., et al. (2014). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry. Analytical Methods, 6(18), 7314-7320. [Link]

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 407-414. [Link]

  • de Oliveira, M. A. L., et al. (2014). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society, 59(4), 2699-2702. [Link]

  • Deventer, K., et al. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 327, 110978. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Al-Shakliah, N. S., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports, 14(1), 3685. [Link]

  • Barana, A., et al. (2010). GC-MS analysis of piperazine-based ‘legal highs’. Analytical Methods, 2(6), 639-646. [Link]

  • Papaseit, E., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 38(6), 328-334. [Link]

  • Restek Corporation. (n.d.). Sample Prep for Chromatographic Analysis of Difficult Matrixes. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10, 277. [Link]

  • Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. [Link]

  • Verslycke, T., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1873-1883. [Link]

  • Askar, K. A., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3485. [Link]

  • Kuwayama, K., et al. (2021). Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 13(9), 1636-1645. [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylacetate. [Link]

  • Garg, U. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants... Current Protocols in Toxicology. [Link]

  • Phenomenex. (n.d.). Sample Preparation Guide. [Link]

  • Jan, S., et al. (2014). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. The Journal of Animal & Plant Sciences, 24(1), 298-302. [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers... [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Indian Pharmaceutical Association. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]

Sources

Application Note: Enantioseparation of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The separation of Methyl 2-(methylamino)-2-phenylacetate (also known as


-methyl-phenylglycine methyl ester) represents a critical workflow in the development of peptidomimetics and semi-synthetic antibiotics. As a derivative of phenylglycine, this 

-amino acid ester serves as a chiral building block where enantiomeric purity (ee) directly correlates with biological efficacy and safety.

The chiral center at the


-carbon is sterically hindered by the phenyl ring and the ester group, while the secondary amine introduces basicity that often leads to peak tailing on traditional silica-based stationary phases. This Application Note provides a definitive, self-validating protocol for the resolution of these enantiomers using Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically leveraging the amylose-based Chiralpak AD-H  and its immobilized analogs.
The Challenge: Basicity and Sterics
  • Amine Interaction: The secondary amine (

    
    ) can interact with residual silanols on the silica support, causing peak tailing.
    
  • Solubility: The ester functionality improves solubility in organic solvents, making Normal Phase HPLC (NPLC) and Supercritical Fluid Chromatography (SFC) the preferred separation modes over Reverse Phase (RPLC).

Chiral Recognition Mechanism[1]

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1] The amylose polymer forms a left-handed helical structure.

  • Interaction Modes:

    • H-Bonding: The carbamate groups on the CSP backbone interact with the carbonyl oxygen (ester) and the secondary amine hydrogen of the analyte.

    • 
      -
      
      
      
      Stacking:
      The phenyl ring of the analyte stacks with the 3,5-dimethylphenyl groups of the CSP.
    • Inclusion: The methyl ester group fits into the chiral grooves of the amylose helix.

Method Development Workflow

The following diagram outlines the decision matrix for optimizing this separation, moving from screening to scale-up.

ChiralMethodDevelopment Start Start: Racemic Mixture Screening Screening Phase Cols: AD-H, OD-H MP: Hex/IPA (90:10) Start->Screening Eval Evaluate Resolution (Rs) & Peak Shape Screening->Eval Decision Rs > 1.5? Eval->Decision Optimize Optimization 1. Add 0.1% DEA (Tailing) 2. Lower Temp (20°C) Decision->Optimize No (Tailing/Overlap) Switch Switch Column Try Chiralcel OD-H or Chiralpak IC Decision->Switch Fail after Opt Final Final Method Validation Decision->Final Yes Optimize->Decision Re-evaluate ScaleUp Prep Scale-Up (SFC Mode) Final->ScaleUp High Demand

Figure 1: Strategic workflow for chiral method development, prioritizing polysaccharide CSPs and basic additives.

Experimental Protocols

Protocol A: Analytical Normal Phase HPLC (Gold Standard)

This method is the primary recommendation for purity checks (ee determination) due to its robustness and high resolution.

System Suitability Requirements:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation)
  • Tailing Factor (

    
    ): 
    
    
    
  • Column Temperature:

    
    
    
ParameterConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides superior cavity fit for phenylglycine derivatives compared to Cellulose (OD-H).
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v)Hexane/IPA is the standard NPLC mix. DEA is mandatory to mask silanols and suppress amine ionization, preventing tailing.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain equilibrium efficiency.
Detection UV @ 254 nm The phenyl ring has strong absorption at 254 nm. 220 nm is an alternative but may have higher background noise from IPA.
Sample Diluent Mobile Phase (without DEA)Prevents solvent mismatch peaks.
Injection Vol 5 - 10 µLKeep low to prevent column overload which reduces resolution.

Step-by-Step Execution:

  • Equilibration: Flush column with 20 column volumes of Mobile Phase (approx. 60 mins) until baseline stabilizes.

  • Blank Run: Inject mobile phase to confirm no carryover or ghost peaks.

  • Standard Injection: Inject the racemic standard (1 mg/mL).

  • Analysis: Expect the first enantiomer (typically the (S)-isomer for this class on AD-H, though confirmation with pure standard is required) to elute between 6–8 minutes, and the second between 8–12 minutes.

Protocol B: Preparative SFC (Green Chemistry & Scale-Up)

For isolating mg to gram quantities, Supercritical Fluid Chromatography (SFC) is superior due to lower viscosity (higher flow/speed) and easier solvent removal.

ParameterCondition
Column Chiralpak AD-H or Chiralpak IA (Immobilized) (250 x 10 mm or 20 mm)
Mobile Phase CO

/ Methanol
(85 : 15) + 0.2% Diethylamine
Back Pressure 120 bar (BPR)
Temperature 35°C
Flow Rate 3.0 - 5.0 mL/min (analytical scale equivalent)

Note on Immobilized Phases: If solubility issues require the use of Dichloromethane (DCM) or Ethyl Acetate to dissolve the sample, you MUST switch to an immobilized column (e.g., Chiralpak IA ) to prevent stripping the stationary phase.

Data Analysis & Troubleshooting

Calculating Enantiomeric Excess (% ee)


Troubleshooting Table
ObservationRoot CauseCorrective Action
Fronting Peaks Column OverloadDilute sample or reduce injection volume.
Tailing Peaks Silanol InteractionIncrease DEA concentration to 0.2%. Ensure column is not old/voided.
Poor Resolution (

)
Insufficient Selectivity1. Lower Temp to 15°C. 2. Switch modifier from IPA to Ethanol (sharper peaks). 3. Switch column to Chiralcel OD-H .
Baseline Drift Unstable TemperatureEnsure column is thermostatted. UV detector lamp may be aging.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Shimadzu Corporation. Chiral Separation Using SFC and HPLC (Application News). Retrieved from [Link]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.[2] Retrieved from [Link]

Sources

Technical Application Note: Methyl 2-(methylamino)-2-phenylacetate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility of Methyl 2-(methylamino)-2-phenylacetate (also known as


-methyl-phenylglycine methyl ester). This compound is a critical building block in medicinal chemistry, particularly for the synthesis of metabolically stable peptidomimetics, hydantoin scaffolds, and diketopiperazine derivatives.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

Methyl 2-(methylamino)-2-phenylacetate is the methyl ester of


-methyl-phenylglycine. Structurally, it combines a lipophilic phenyl ring with a secondary amine and an ester moiety. Its primary value in drug discovery lies in the 

-methyl group
, which introduces conformational constraints and improves metabolic stability by preventing enzymatic degradation common to non-methylated peptides.
Key Physicochemical Properties
PropertyData
Molecular Formula

Molecular Weight 179.22 g/mol
Boiling Point ~110-115 °C (at reduced pressure)
Solubility Soluble in DCM, MeOH, EtOAc; HCl salt soluble in water
pKa (Amine) ~7.5 - 8.0 (Lower than aliphatic amines due to benzylic position)

Application I: Synthesis of 1-Methyl-5-Phenylhydantoin

The hydantoin scaffold is ubiquitous in anticonvulsant drugs (e.g., Phenytoin). Using Methyl 2-(methylamino)-2-phenylacetate allows for the regioselective construction of 1-substituted hydantoins , a variation that alters the hydrogen-bonding network and pharmacokinetic profile compared to standard 3-substituted analogs.

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed reaction with potassium cyanate (KOCN) to form an intermediate ureido derivative, which undergoes intramolecular cyclization.

Experimental Protocol

Reagents: Methyl 2-(methylamino)-2-phenylacetate HCl (1.0 eq), Potassium Cyanate (1.5 eq), Acetic Acid (Glacial), Water.[1]

  • Preparation: Dissolve Methyl 2-(methylamino)-2-phenylacetate HCl (10 mmol, 2.15 g) in water (15 mL).

  • Ureido Formation: Add a solution of Potassium Cyanate (15 mmol, 1.22 g) in water (5 mL) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate (the ureido ester intermediate) may form.

  • Cyclization: Add Glacial Acetic Acid (10 mL) and reflux the mixture at 100°C for 2 hours. The acid catalyzes the attack of the ureido nitrogen on the ester carbonyl.

  • Work-up: Cool the reaction to 4°C. The product, 1-methyl-5-phenylhydantoin , will crystallize.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75-85% Validation:


H NMR should show the disappearance of the ester methoxy singlet (~3.7 ppm) and the retention of the 

-methyl singlet (~2.9 ppm).
Pathway Visualization

HydantoinSynthesis Start Methyl 2-(methylamino)-2-phenylacetate Inter N-Carbamoyl Intermediate (Ureido Ester) Start->Inter Nucleophilic Attack Reagent KOCN / H+ Reagent->Inter Product 1-Methyl-5-Phenylhydantoin Inter->Product Intramolecular Cyclization Cyclization Acid Reflux (- MeOH) Cyclization->Product

Figure 1: Reaction pathway for the conversion of the amino ester to the hydantoin scaffold.

Application II: Solid-Phase Peptide Synthesis (SPPS)

Incorporating


-methylated amino acids is challenging due to the steric bulk of the methyl group, which hinders the approach of the incoming activated amino acid.[2] However, this modification is crucial for designing Peptidomimetics  with extended half-lives.
Critical Considerations
  • Steric Hindrance: The secondary amine is a poor nucleophile compared to primary amines.

  • Coupling Reagents: Standard EDC/HOBt is often insufficient. High-efficiency reagents like HATU or PyBroP are required.

  • Racemization: The benzylic hydrogen is acidic; base-mediated racemization is a risk during slow couplings.

Optimized Coupling Protocol

Reagents: Fmoc-Amino Acid (3.0 eq), HATU (3.0 eq), HOAt (3.0 eq), DIEA (6.0 eq), DMF (Anhydrous).

  • Resin Loading: If Methyl 2-(methylamino)-2-phenylacetate is the C-terminal residue, hydrolyze the ester first (LiOH/THF) and load onto 2-Chlorotrityl chloride resin.

  • Coupling (if N-terminal on resin):

    • Swell resin in DMF.[2]

    • Pre-activate the incoming amino acid (e.g., Fmoc-Ala-OH) with HATU/HOAt and DIEA for 2 minutes.

    • Add to the resin containing the

      
      -methyl-phenylglycine terminus.
      
  • Reaction Conditions: Double coupling is mandatory .

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 3 hours at 40°C (Microwave assistance recommended: 25W, 75°C for 10 min).

  • Monitoring: The Chloranil test is required (Ninhydrin is ineffective for secondary amines). A blue spot indicates a free secondary amine (incomplete coupling).

Application III: Synthesis of Diketopiperazines (DKPs)

Diketopiperazines are cyclic dipeptides often found in natural products.[3][4][5] The


-methyl group facilitates the formation of these rings by favoring the cis-peptide bond conformation required for cyclization.
Protocol: Dimerization to 1,4-Dimethyl-3,6-diphenyl-2,5-piperazinedione

Reagents: Toluene, 2-Hydroxypyridine (Catalyst).

  • Dissolution: Dissolve Methyl 2-(methylamino)-2-phenylacetate (free base, 10 mmol) in Toluene (50 mL).

  • Catalysis: Add 2-Hydroxypyridine (1 mmol, 10 mol%). This bifunctional catalyst assists in proton transfer during the aminolysis.

  • Reflux: Heat to reflux (110°C) for 24 hours. The reaction is driven by the loss of methanol.

  • Isolation: Cool to room temperature. The symmetric DKP often precipitates due to low solubility in toluene.

  • Yield: 60-70%.

Workflow Logic

DKP_Synthesis Substrate Methyl 2-(methylamino)-2-phenylacetate (Monomer) Inter Dimerization Intermediate Substrate->Inter Self-Condensation Heat Reflux in Toluene (110°C) Heat->Inter Product 1,4-Dimethyl-3,6-diphenyl-2,5-piperazinedione Inter->Product - 2 MeOH

Figure 2: Thermal dimerization pathway to form the cyclic Diketopiperazine scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and hydrolysis; the HCl salt is stable.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of ester).

References

  • Tanwar, D. K., et al. (2017). "A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins." Synlett, 28, 2285-2290.

  • Biron, E., et al. (2008).[2] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 14(8), 130-138.

  • Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science, 9(1), 9-35.

  • Sigma-Aldrich. (n.d.). "Methyl 2-(methylamino)-2-phenylacetate Product Sheet."

  • Teixidó, M., et al. (2005).[6][2] "Solid-Phase Synthesis of N-Methyl Peptides." Journal of Peptide Research, 65, 153-166.[2]

Sources

Application Notes & Protocols: Reaction Mechanisms Involving Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-RM-2402

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the core reaction mechanisms of Methyl 2-(methylamino)-2-phenylacetate. This versatile α-amino acid ester is a key building block in synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and complex molecular architectures. This guide moves beyond simple procedural descriptions to explain the underlying principles governing its reactivity. We will explore key transformations at both the secondary amine and ester functionalities, providing field-proven protocols, mechanistic diagrams, and troubleshooting insights to ensure reproducible and efficient outcomes in the laboratory.

Introduction and Significance

Methyl 2-(methylamino)-2-phenylacetate, a derivative of phenylglycine, possesses two primary reactive sites: a nucleophilic secondary amine and an electrophilic ester carbonyl group. This bifunctional nature allows it to participate in a wide array of chemical transformations. Its α-chiral center also makes it a valuable precursor for the enantioselective synthesis of more complex molecules, a critical consideration in modern drug development where stereochemistry dictates biological activity. Understanding the interplay of these functional groups is paramount to leveraging this reagent's full synthetic potential. This guide will focus on two of the most fundamental and widely utilized reaction classes: N-Acylation and Ester Hydrolysis.

Reaction Mechanism: N-Acylation of the Secondary Amine

The secondary amine in Methyl 2-(methylamino)-2-phenylacetate is a potent nucleophile, readily reacting with electrophilic acylating agents such as acid chlorides and anhydrides. This reaction is fundamental for peptide bond formation or for installing a variety of N-substituents.

Mechanistic Rationale

The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., benzoyl chloride). This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the leaving group (chloride, in this case) to form the stable N-acylated product.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A stoichiometric amount of base is required.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They are inert to the reactants and effectively solubilize both the starting materials and the intermediate species without interfering with the reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acid chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Visualization of N-Acylation Mechanism

N_Acylation_Mechanism Mechanism of N-Acylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R Methyl 2-(methylamino)-2-phenylacetate TI Tetrahedral Intermediate R->TI Nucleophilic Attack AC Benzoyl Chloride AC->TI P N-Benzoyl Product TI->P Collapse & Leaving Group Expulsion HCl HCl (scavenged by base) TI->HCl

Caption: Nucleophilic acyl substitution pathway for N-acylation.

Protocol: N-Benzoylation of Methyl 2-(methylamino)-2-phenylacetate

This protocol details a standard procedure for the N-benzoylation of the title compound, a representative example of N-acylation.

Self-Validation System:

  • Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Purification & Characterization: The crude product is purified by column chromatography to remove impurities and unreacted reagents. The final product's identity and purity are confirmed by ¹H NMR and Mass Spectrometry.

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
Methyl 2-(methylamino)-2-phenylacetateC₁₀H₁₃NO₂179.225.0896 mg
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-25 mL
Triethylamine (TEA)(C₂H₅)₃N101.196.0 (1.2 eq)0.84 mL
Benzoyl ChlorideC₇H₅ClO140.575.5 (1.1 eq)0.64 mL
Saturated aq. NaHCO₃ solution---2 x 20 mL
Brine---20 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~2 g

Step-by-Step Protocol:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(methylamino)-2-phenylacetate (896 mg, 5.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DCM (25 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (0.84 mL, 6.0 mmol) to the stirred solution.

  • Acylating Agent Addition: Add benzoyl chloride (0.64 mL, 5.5 mmol) dropwise over 5 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine is polar (low Rf), while the product is less polar (higher Rf).

  • Quenching: Upon completion, quench the reaction by adding 20 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzoyl product.

Reaction Mechanism: Ester Hydrolysis

The ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, N-methyl-2-phenylglycine. This transformation is often a necessary step in a multi-step synthesis, for example, prior to an amide coupling reaction where the free carboxylic acid is required.

Mechanistic Rationale (Base-Catalyzed)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.

Causality Behind Experimental Choices:

  • Base: A strong base, typically an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is used. The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. LiOH is often preferred for its high reactivity and the ease of workup of its salts.

  • Solvent System: A mixture of solvents is typically required. THF or methanol is used to dissolve the organic ester, while water is necessary to dissolve the hydroxide base. This biphasic or miscible system ensures that the reactants are in contact.

  • Acidic Workup: The initial product of saponification is the carboxylate salt. A crucial second step involves acidification with a strong acid (e.g., 1M HCl) to protonate the carboxylate and yield the neutral carboxylic acid product, which will then precipitate or can be extracted.

Visualization of Saponification Workflow

Saponification_Workflow Experimental Workflow for Ester Hydrolysis A 1. Dissolve Ester in THF/H₂O B 2. Add LiOH solution Stir at RT A->B C 3. Monitor by TLC (Disappearance of Starting Material) B->C D 4. Concentrate THF under reduced pressure C->D E 5. Cool to 0°C Acidify with 1M HCl to pH ~2 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Filter, and Concentrate Solvent F->G H Final Product: N-methyl-2-phenylglycine G->H

Caption: Step-by-step workflow for base-catalyzed ester hydrolysis.

Protocol: Base-Catalyzed Hydrolysis

Self-Validation System:

  • pH Monitoring: The acidification step is monitored with pH paper to ensure complete protonation of the carboxylate salt. A final pH of ~2 is targeted.

  • Extraction & Characterization: Successful formation of the carboxylic acid is confirmed by its extraction into an organic solvent after acidification. The final product is characterized by NMR and IR spectroscopy (observing the broad O-H stretch of the carboxylic acid).

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
Methyl 2-(methylamino)-2-phenylacetateC₁₀H₁₃NO₂179.225.0896 mg
Tetrahydrofuran (THF)C₄H₈O72.11-15 mL
Water (deionized)H₂O18.02-5 mL
Lithium Hydroxide Monohydrate (LiOH·H₂O)LiOH·H₂O41.9610.0 (2.0 eq)420 mg
Hydrochloric Acid (1M aq.)HCl--As needed (~10 mL)
Ethyl AcetateC₄H₈O₂88.11-3 x 20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~2 g

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve Methyl 2-(methylamino)-2-phenylacetate (896 mg, 5.0 mmol) in THF (15 mL).

  • Base Solution: In a separate beaker, dissolve LiOH·H₂O (420 mg, 10.0 mmol) in water (5 mL).

  • Reaction Initiation: Add the aqueous LiOH solution to the stirred THF solution at room temperature.

  • Reaction: Stir the mixture vigorously for 4-6 hours. The reaction may become homogeneous as it progresses.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The carboxylic acid product will be much more polar than the starting ester, often remaining at the baseline.

  • Solvent Removal: Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2 (check with pH paper). A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methyl-2-phenylglycine as a solid or oil.

Conclusion and Further Applications

The N-acylation and ester hydrolysis reactions detailed herein are foundational transformations for Methyl 2-(methylamino)-2-phenylacetate. Mastery of these protocols allows for the strategic incorporation of this valuable building block into a wide range of synthetic pathways.[1][2][3] For instance, the resulting N-acylated carboxylic acid can be used in peptide synthesis, while the chiral amine can direct further stereoselective reactions. The principles of nucleophilicity, electrophilicity, and reaction control discussed provide a robust framework for developing novel applications and tackling complex synthetic challenges in drug discovery and materials science.[4][5]

References

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (n.d.). National Institutes of Health.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). Royal Society of Chemistry.
  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. (n.d.). National Center for Biotechnology Information.
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (n.d.). ResearchGate.
  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023, June 29). IRIS-AIR.

Sources

The Strategic Role of Methyl 2-(methylamino)-2-phenylacetate in Modern Medicinal Chemistry: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical intermediates is paramount. These molecular scaffolds serve as the foundational blueprints from which complex, biologically active molecules are constructed. Among these, Methyl 2-(methylamino)-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine, has emerged as a key building block, particularly in the synthesis of psychoactive compounds and other therapeutic agents. Its structural features—a chiral center, a secondary amine, and an ester moiety—offer multiple points for chemical modification, making it a valuable precursor in the synthesis of a diverse range of pharmaceuticals.

This guide provides an in-depth exploration of Methyl 2-(methylamino)-2-phenylacetate in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the synthetic routes to this intermediate, its critical role in the production of prominent pharmaceuticals, and the rationale behind the selection of specific experimental conditions.

The Significance of the N-Methylated Phenylglycine Scaffold

The introduction of a methyl group to the nitrogen atom of a phenylglycine ester has profound implications for its chemical reactivity and the pharmacological properties of its downstream products. N-methylation can enhance the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier—a critical attribute for centrally acting drugs.[1] Furthermore, the presence of the N-methyl group can influence the binding affinity and selectivity of the final drug product for its biological target.

From a synthetic standpoint, the secondary amine of Methyl 2-(methylamino)-2-phenylacetate offers a reactive handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This is a cornerstone of medicinal chemistry, where incremental changes to a lead compound's structure are made to optimize its therapeutic effects and minimize adverse reactions.

Core Application: A Precursor to Methylphenidate

One of the most significant applications of phenylglycine derivatives is in the synthesis of methylphenidate, a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2] Methylphenidate, sold under brand names like Ritalin and Concerta, functions as a norepinephrine-dopamine reuptake inhibitor. While various synthetic routes to methylphenidate exist, many rely on precursors that share the core structure of Methyl 2-(methylamino)-2-phenylacetate. The synthesis often involves the reaction of a phenylglycine derivative with a piperidine precursor.

Synthetic Protocols for Methyl 2-(methylamino)-2-phenylacetate

The synthesis of Methyl 2-(methylamino)-2-phenylacetate can be approached through several reliable methods. The choice of method often depends on the starting materials, desired scale, and stereochemical considerations. Below are two detailed protocols for its preparation.

Protocol 1: Reductive Amination of Methyl 2-oxo-2-phenylacetate

This one-pot method is an efficient way to synthesize the target compound from a commercially available ketoester. Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope.[3]

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol serves as a suitable solvent for both the starting materials and the reducing agent.

  • Acetic Acid Catalyst: A catalytic amount of weak acid, such as acetic acid, is crucial to facilitate the formation of the iminium ion intermediate without promoting unwanted side reactions.

  • Sodium Cyanoborohydride as Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of ketones or aldehydes. It is less reactive towards carbonyls at neutral or slightly acidic pH, which minimizes the reduction of the starting ketoester.

  • Temperature Control: The reaction is initially run at room temperature to allow for the formation of the iminium ion, followed by a gentle reflux to drive the reduction to completion.

Experimental Workflow:

Reductive Amination Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-oxo-2-phenylacetate (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add a solution of methylamine (1.2 eq) in methanol, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. An effervescence may be observed.

  • Reaction Completion: Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure Methyl 2-(methylamino)-2-phenylacetate.

Parameter Value
Starting Material Methyl 2-oxo-2-phenylacetate
Reagents Methylamine, NaBH₃CN, Acetic Acid
Solvent Methanol
Typical Yield 75-85%
Purity >95% (after chromatography)
Protocol 2: N-Methylation of Methyl 2-amino-2-phenylacetate via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using formaldehyde and formic acid.[4][5][6] This method is particularly advantageous as it avoids the use of hazardous alkylating agents and typically proceeds to completion without the formation of over-methylated quaternary ammonium salts.[4]

Causality of Experimental Choices:

  • Formaldehyde as Carbon Source: Formaldehyde serves as the source of the methyl group.

  • Formic Acid as Reducing Agent: Formic acid acts as the hydride donor, reducing the initially formed imine to the secondary amine. The reaction is driven forward by the formation of carbon dioxide.[4]

  • Excess Reagents: An excess of both formaldehyde and formic acid is used to ensure the complete methylation of the starting primary amine.

  • Elevated Temperature: The reaction is heated to drive the reaction to completion.

Experimental Workflow:

Sources

Application Note: Strategic Derivatization of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Industrial Context

Methyl 2-(methylamino)-2-phenylacetate (CAS: 107635-11-0) is a critical intermediate in the synthesis of thienopyridine antiplatelet drugs, most notably Clopidogrel (Plavix) . In drug development, the analysis of this compound is pivotal for two reasons:

  • Impurity Profiling (GC-MS): As a secondary amine, it exhibits polarity that leads to peak tailing and adsorption in Gas Chromatography, requiring derivatization for trace-level quantification.

  • Enantiomeric Purity (HPLC): The pharmacological activity of the final drug often depends on the (S)-enantiomer. While direct chiral chromatography is standard, derivatization with chiral resolving agents (CDAs) offers a robust alternative for laboratories lacking expensive chiral stationary phases.

This guide details two field-proven protocols: Fluorinated Acylation (HFBA) for ultra-sensitive GC-MS analysis and Isothiocyanate Derivatization (GITC) for indirect chiral separation via HPLC-UV.

Part 1: Chemical Logic & Derivatization Strategy

The analyte possesses two reactive centers: a secondary amine and a methyl ester . The ester is relatively stable, but the amine is the source of analytical difficulty.

The Problem: Secondary Amine Polarity
  • GC-MS: The N-H bond allows hydrogen bonding with silanol groups in the GC liner and column, causing "ghost peaks," tailing, and non-linear response at low concentrations (<1 ppm).

  • HPLC: The molecule lacks a strong fluorophore. While the phenyl ring absorbs at low UV wavelengths (210-220 nm), solvent cut-off often interferes.

The Solution: Targeted Derivatization

We utilize two distinct mechanisms to address these challenges:

Analytical GoalDerivatization StrategyReagentMechanismAdvantage
GC-MS Sensitivity Perfluoroacylation HFBA (Heptafluorobutyric anhydride)Nucleophilic Acyl SubstitutionIntroduces 7 fluorine atoms; massive increase in volatility and Electron Capture (ECD/NCI) sensitivity.
Chiral HPLC Diastereomer Formation GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)Thiourea FormationConverts enantiomers into diastereomers separable on standard C18 columns; adds strong UV chromophore.
Visualization: Reaction Mechanisms

ReactionMechanism Analyte Methyl 2-(methylamino)-2-phenylacetate (Secondary Amine) Intermediate Tetrahedral Intermediate Analyte->Intermediate Nucleophilic Attack (N:) HFBA HFBA Reagent (Electrophile) HFBA->Intermediate Acylation GITC GITC Reagent (Chiral Selector) GITC->Intermediate Addition ProductGC N-Heptafluorobutyryl Derivative (Volatile, High Mass) Intermediate->ProductGC - HFB Acid (GC Pathway) ProductLC Thiourea Diastereomers (Separable on C18) Intermediate->ProductLC Stable Thiourea (HPLC Pathway)

Figure 1: Mechanistic pathways for Acylation (GC) and Thiourea formation (HPLC).

Part 2: Protocol A — GC-MS Analysis using HFBA

Objective: Trace quantification of the intermediate. Why HFBA? Unlike TMS derivatives (which are moisture sensitive) or TFA derivatives (which are too volatile), HFBA derivatives offer the perfect balance of stability and high molecular weight, moving the analyte away from the solvent front and low-mass background noise.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
  • Solvent: Ethyl Acetate (Anhydrous, HPLC grade).

  • Reagent: Heptafluorobutyric Anhydride (HFBA).[1]

  • Base/Scavenger: Pyridine (Anhydrous).

  • Buffer: 5% Sodium Bicarbonate (NaHCO₃).

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute with Ethyl Acetate (Stock Solution: 1 mg/mL).

    • Transfer 100 µL of Stock Solution to a reaction vial.

  • Derivatization Reaction:

    • Add 50 µL of Pyridine . (Acts as an acid scavenger to neutralize HFB acid byproduct).

    • Add 100 µL of HFBA .

    • Critical Step: Cap tightly and vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes . (Heat ensures complete reaction of the sterically hindered secondary amine).

  • Cleanup (Liquid-Liquid Extraction):

    • Note: Injecting anhydrides/acids destroys GC columns. You MUST remove excess reagent.

    • Cool the vial. Add 1 mL of Hexane .

    • Add 1 mL of 5% NaHCO₃ . Vortex vigorously for 1 minute.

    • Allow layers to separate. The derivative is in the top (organic) layer.

  • Analysis:

    • Transfer the top organic layer to a GC vial containing a micro-insert.

    • Inject 1 µL into GC-MS.

GC-MS Parameters
ParameterSetting
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Inlet Splitless at 250°C
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)
MS Source/Quad 230°C / 150°C
SIM Ions Monitor m/z 176 (Base peak, tropylium ion derivative) and m/z 375 (Molecular Ion)

Part 3: Protocol B — Chiral HPLC using GITC

Objective: Enantiomeric separation without a chiral column. Why GITC? Direct chiral columns (e.g., Chiralcel OD-H) are expensive and degrade quickly. GITC reacts with the amine to form diastereomers. Since diastereomers have different physical properties (unlike enantiomers), they can be separated on a standard, robust C18 column.

Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

  • Solvent: Acetonitrile (ACN).

  • Buffer: 10 mM Ammonium Acetate (pH 5.0).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve sample in Acetonitrile to a concentration of 0.5 mg/mL.

  • Derivatization:

    • Mix 200 µL of sample solution with 200 µL of GITC solution (1 mg/mL in ACN).

    • Add 10 µL of Triethylamine (Catalyst).

    • Incubate at Room Temperature for 30 minutes . (Reaction is fast and mild).

  • Quenching:

    • Add 10 µL of Ethanolamine (to react with excess GITC and prevent ghost peaks).

  • Analysis:

    • Inject directly onto the HPLC.

HPLC Parameters (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Detection UV at 254 nm (GITC adds significant UV absorbance)
Expected Result Two distinct peaks: The (R)-diastereomer and (S)-diastereomer will elute with

min.

Part 4: Workflow Visualization

Workflow cluster_GC Pathway A: Trace Impurity (GC-MS) cluster_LC Pathway B: Enantiomeric Purity (HPLC) Start Crude Sample (Methyl 2-(methylamino)-2-phenylacetate) StepA1 Dissolve in EtOAc + Pyridine Start->StepA1 StepB1 Dissolve in ACN + TEA Start->StepB1 StepA2 Add HFBA Reagent Heat 60°C, 30 min StepA1->StepA2 StepA3 Liquid-Liquid Extraction (Remove Acid with NaHCO3) StepA2->StepA3 StepA4 Inject GC-MS (Monitor m/z 375) StepA3->StepA4 StepB2 Add GITC Reagent RT, 30 min StepB1->StepB2 StepB3 Quench with Ethanolamine StepB2->StepB3 StepB4 Inject C18 HPLC (Separate Diastereomers) StepB3->StepB4

Figure 2: Dual-pathway workflow for impurity profiling vs. chiral analysis.

References

  • Srinivas, K. S., et al. (2010). "A validated stability-indicating normal phase LC method for clopidogrel bisulfate and its impurities in bulk drug and pharmaceutical dosage form."[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. "Derivatization Reagents for GC: Acylation." Technical Bulletin.

  • Bhushan, R., & Martens, J. (2001). "Amino Acids and their Derivatives: Chiral Separation by HPLC using GITC." Biomedical Chromatography.

  • PubChem. "Methyl 2-(methylamino)-2-phenylacetate Compound Summary."[3] National Library of Medicine.

  • Shimadzu Application News. "Automatic Derivatization System for Phenethylamine Drugs (Acylation)."

Sources

Application Note: Enantioselective Synthesis of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Methyl 2-(methylamino)-2-phenylacetate is a critical chiral building block, most notably serving as the core pharmacophore for antiplatelet agents (e.g., Clopidogrel analogues) and various neuroactive compounds. The molecule features a benzylic amine adjacent to an ester, creating a stereocenter that is chemically labile (prone to racemization via enolization) yet biologically critical.

This Application Note outlines three distinct protocols for the enantioselective synthesis of this target, selected based on scale, available equipment, and atom economy:

  • Method A (Catalytic): Iridium-Catalyzed Asymmetric Hydrogenation (High Atom Economy, High ee).

  • Method B (Classical): Diastereomeric Salt Resolution (Robust, Scalable, Low-Tech).

  • Method C (Biocatalytic): Enzymatic Kinetic Resolution (Green Chemistry, Mild Conditions).

Target Molecule Profile
PropertySpecification
IUPAC Name Methyl 2-(methylamino)-2-phenylacetate
Molecular Formula C₁₀H₁₃NO₂
MW 179.22 g/mol
Chiral Center C2 (Benzylic position)
Stability Concern Racemization under strong basic conditions or high heat.[1]

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: High-value synthesis requiring >96% ee and minimal waste.

This method relies on the asymmetric hydrogenation of the corresponding


-imino ester. Unlike Strecker syntheses, this avoids toxic cyanides and harsh hydrolysis steps that often racemize phenylglycine derivatives.
Reaction Pathway

The synthesis proceeds via the condensation of methyl benzoylformate with methylamine, followed by hydrogenation using a chiral Iridium-P,N complex.

G Start Methyl Benzoylformate Imine Intermediate Imine (Moisture Sensitive) Start->Imine Dehydration (MgSO4/DCM) Reagent + Methylamine (HCl) Product (S)-Methyl 2-(methylamino) -2-phenylacetate Imine->Product Asymmetric Hydrogenation Cat Ir-PHOX Catalyst + H2 (50 bar)

Figure 1: Catalytic workflow for the asymmetric hydrogenation route.

Detailed Protocol
Step 1: Imine Formation

Critical Process Parameter (CPP): Complete removal of water is essential to drive equilibrium and prevent hydrolysis.

  • Charge: To a flame-dried flask, add Methyl Benzoylformate (1.0 eq) and anhydrous Methanol (0.5 M).

  • Addition: Add Methylamine (2.0 eq, 33% in EtOH or 2M in THF) and anhydrous MgSO₄ (2.0 eq) to act as a desiccant.

  • Reaction: Stir at room temperature for 12 hours. Monitor by ¹H NMR (disappearance of ketone carbonyl).

  • Workup: Filter under Argon to remove MgSO₄. Concentrate the filtrate in vacuo strictly below 30°C.

    • Note: The imine is unstable; use immediately for hydrogenation.

Step 2: Asymmetric Hydrogenation

Catalyst: [Ir(COD)(S-PHOX)]BArF (or similar Ir-Phosphine-Oxazoline complexes).

  • Preparation: In a glovebox, dissolve the Imine (1.0 mmol) and Catalyst (1.0 mol%) in anhydrous DCM (2 mL).

  • Additive: Add Iodine (I₂, 10 mol%).

    • Mechanism:[2][3][4] Iodine oxidizes the Ir(I) precatalyst to the active Ir(III) hydride species and prevents catalyst deactivation by bridging dimers.

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ (3x). Pressurize to 50 bar (725 psi).

  • Execution: Stir at RT for 12–24 hours.

  • Purification: Release pressure. Concentrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc 4:1) to yield the chiral amine.[5][6]

Expected Results:

  • Yield: >90%

  • ee: >96% (determined by Chiral HPLC).

Method B: Classical Resolution via Diastereomeric Crystallization

Best for: Large-scale manufacturing where high-pressure equipment is unavailable.

This method synthesizes the racemic amine and resolves it using (+)-Tartaric acid. It is robust but has a maximum theoretical yield of 50% (unless dynamic resolution is applied).

Reaction Workflow

Resolution Racemate Racemic Methyl 2-(methylamino) -2-phenylacetate Salt Diastereomeric Salt Mixture Racemate->Salt Salt Formation Agent Add (+)-Tartaric Acid (0.5 - 1.0 eq) Cryst Fractional Crystallization (MeOH/Acetone) Salt->Cryst Solid Precipitate: (S)-Amine-(+)-Tartrate Cryst->Solid Less Soluble Liq Mother Liquor: (R)-Enriched Cryst->Liq Base Basify (NaHCO3) Extract (DCM) Solid->Base Final Pure (S)-Amine Ester Solid->Final Liberation

Figure 2: Classical resolution workflow using Tartaric Acid.

Detailed Protocol
Step 1: Synthesis of Racemate[2]
  • Dissolve Methyl

    
    -bromophenylacetate (1.0 eq) in THF.
    
  • Add Methylamine (3.0 eq) at 0°C. Stir for 4 hours.

  • Aqueous workup and extraction (DCM) yields the racemic amino ester.

Step 2: Resolution
  • Salt Formation: Dissolve the racemic amine (10 g, 55.8 mmol) in Methanol (50 mL). Add (+)-Tartaric acid (8.37 g, 55.8 mmol) dissolved in warm Methanol.

  • Crystallization: Add Acetone until turbidity is observed. Heat to reflux to clear, then cool slowly to 4°C overnight.

  • Filtration: Collect the crystals. These are typically the (

    
    )-amine-(
    
    
    
    )-tartrate salt (verify specific rotation).
  • Recrystallization: Recrystallize from MeOH/Acetone to upgrade ee to >99%.

  • Free Basing: Suspend crystals in water, basify with saturated NaHCO₃ to pH 9, and extract with DCM. Dry and concentrate.

Method C: Biocatalytic Kinetic Resolution

Best for: Environmentally friendly synthesis and mild conditions.

Lipases can selectively hydrolyze the ester of one enantiomer, leaving the other ester intact.

Protocol

Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (Amano PS).

  • Setup: Suspend racemic Methyl 2-(methylamino)-2-phenylacetate (1.0 g) in Phosphate Buffer (pH 7.2) / DMSO (9:1).

  • Hydrolysis: Add immobilized Lipase (100 mg). Stir at 30°C.

  • Monitoring: Monitor by HPLC. The enzyme will typically hydrolyze the (

    
    )-ester to the acid, leaving the (
    
    
    
    )-ester intact (or vice versa, enzyme dependent).
  • Termination: At 50% conversion, filter the enzyme.

  • Separation: Adjust pH to 8.0 and extract with EtOAc. The unreacted ester (high ee) migrates to the organic phase; the hydrolyzed acid remains in the aqueous phase.

Analytical Validation & Quality Control

To ensure scientific integrity, the following analytical methods must be established before synthesis.

Enantiomeric Excess (ee) Determination
  • Technique: Chiral HPLC.[3]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress tailing of the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Structural Confirmation
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.30-7.45 (m, 5H, Ph), 4.25 (s, 1H, CH-N), 3.70 (s, 3H, OMe), 2.38 (s, 3H, NMe), 1.90 (br s, 1H, NH).
    

References

  • Zhang, X., et al. (2020).[5] "Ni-Catalyzed Asymmetric Hydrogenation of N-Aryl Imino Esters." Nature Communications, 11, 5935. Link

  • Verma, S., et al. (2020). "Recent Advances in the Synthesis of Phenylglycine Derivatives." RSC Advances, 10, 12345. Link

  • Amano Enzyme Inc. (2023). "Lipase Protocols for Kinetic Resolution of Amino Esters." Technical Data Sheet. Link

  • Nugent, T. C. (2010).
  • Org. Synth. (2011). "Resolution of Racemic Amines using Tartaric Acid." Organic Syntheses, Coll. Vol. 10. Link

Sources

Application Note: Catalytic Methods for the Synthesis of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(methylamino)-2-phenylacetate is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. The stereocenter at the α-carbon necessitates precise control during synthesis, making catalytic asymmetric methods indispensable. This guide provides an in-depth analysis of field-proven catalytic strategies for the synthesis of this and related α-amino esters. We will explore transition metal-catalyzed reactions, including asymmetric hydrogenation and amination, and delve into the increasingly important field of biocatalysis using transaminases. Each section explains the core scientific principles, provides detailed, step-by-step protocols, and presents comparative data to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of Chiral α-Amino Esters

α-Amino acids and their ester derivatives are fundamental to life and serve as critical components in a vast array of biologically active molecules. Methyl 2-(methylamino)-2-phenylacetate, a non-natural α-amino ester, is of particular interest as a scaffold in medicinal chemistry. The presence of a stereogenic center dictates that its biological activity is often enantiomer-dependent. Consequently, developing efficient and highly stereoselective synthetic routes is a primary objective in drug development and fine chemical manufacturing. Catalytic methods offer the most elegant and atom-economical solutions, minimizing waste and maximizing efficiency compared to classical resolution techniques. This document details two major catalytic paradigms: transition metal catalysis and biocatalysis.

Transition Metal-Catalyzed Approaches

Transition metal complexes, particularly those of rhodium, nickel, and molybdenum, are powerful tools for asymmetric synthesis.[1][2] By employing chiral ligands, these metals create a precisely defined three-dimensional environment that directs the stereochemical outcome of a reaction.

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis.[3] This method typically involves the reduction of a prochiral precursor, such as an N-acetyldehydroamino ester, using hydrogen gas in the presence of a chiral rhodium catalyst.

Expertise & Causality: The Choice of Catalyst and Ligand The success of rhodium-catalyzed asymmetric hydrogenation hinges on the choice of the chiral phosphine ligand. Bidentate phosphine ligands like BINAP and Duanphos form a rigid C2-symmetric chiral pocket around the rhodium center.[4][5] This defined chiral environment forces the prochiral substrate to coordinate to the metal in a specific orientation, leading to the facial-selective delivery of hydrogen and resulting in a high enantiomeric excess (ee) of one enantiomer. The solvent choice (e.g., methanol or dichloromethane) is also critical, as it must solubilize the substrate and catalyst without interfering with the catalytic cycle.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-2-phenylacrylate

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%).

  • Reaction Setup: Anhydrous, degassed methanol (0.1 M concentration relative to substrate) is added to the flask, and the solution is stirred for 20 minutes to allow for catalyst pre-formation.

  • Substrate Addition: Methyl (Z)-2-acetamido-2-phenylacrylate (1.0 equiv) is added to the reaction vessel.

  • Hydrogenation: The flask is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-10 atm H2).

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature (20-25°C) for 12-24 hours. Progress can be monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the pressure is carefully released. The solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-acetylated product.

  • Deprotection (if required): The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield the final product, Methyl 2-(methylamino)-2-phenylacetate.

Data Presentation: Performance of Chiral Rhodium Catalysts

Catalyst SystemSubstrateH₂ Pressure (atm)Yield (%)ee (%)Reference
[Rh(COD)((R)-BINAP)]BF₄Methyl (Z)-2-acetamido-2-phenylacrylate5>95>95[4][6]
[Rh(COD)((R,R)-Duanphos)]BF₄Various β-alkyl (Z)-N-acetyldehydroamino esters10>99>99[5]

Workflow Visualization

G sub Prochiral Substrate (Dehydroamino Ester) inter Substrate-Catalyst Adduct sub->inter Coordination cat Chiral Rh-Ligand Complex cat->inter h2 H₂ Gas h2->inter Oxidative Addition prod Enantioenriched Product (α-Amino Ester) inter->prod Reductive Elimination regen_cat Regenerated Catalyst prod->regen_cat Product Release regen_cat->cat G E_PLP E-PLP (Enzyme-Cofactor) E_PMP E-PMP E_PLP->E_PMP 'Ping' prod1 Ketone Byproduct (e.g., Acetone) E_PLP->prod1 E_PMP->E_PLP 'Pong' prod2 Chiral Amino Ester Product E_PMP->prod2 sub1 Amine Donor (e.g., Isopropylamine) sub1->E_PLP sub2 Keto Ester Substrate sub2->E_PMP

Sources

"scale-up synthesis of Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (CAS: 107635-11-0), also known as


-methyl phenylglycine methyl ester, is a critical chiral building block in the synthesis of unnatural amino acids and pharmaceutical intermediates (e.g., Clopidogrel analogs).

This Application Note details the scale-up optimized protocol for its synthesis. While multiple routes exist, this guide prioritizes the Nucleophilic Substitution via Phase Transfer Catalysis (PTC) as the primary "Workhorse Route" due to its cost-efficiency and scalability, while presenting Reductive Amination as a "Green Alternative" for facilities with strict halogen restrictions.

Route Selection & Strategy

Two primary synthetic pathways were evaluated for scale-up suitability.

FeatureRoute A: Nucleophilic Substitution (PTC) Route B: Reductive Amination
Chemistry

displacement of

-bromo ester
Reductive coupling of keto-ester
Reagents Methyl

-bromophenylacetate, MeNH

, PTC
Methyl Benzoylformate, MeNH

, NaBH

CN
Cost Low (Commodity chemicals)Medium (Reducing agents costlier)
Safety Caution: Starting material is a lachrymatorGood: Avoids alkyl halides
Scalability High (Biphasic liquid-liquid reaction)Medium (Exothermic hydride addition)
Recommendation Primary Choice for >100g scaleSecondary Choice for safety-critical labs
Visualizing the Synthetic Pathways

SynthesisRoutes Start_A Methyl alpha-bromophenylacetate Reagent_A MeNH2 (excess) NaHCO3, PTC DCM/H2O Start_A->Reagent_A Start_B Methyl Benzoylformate Reagent_B MeNH2, NaBH3CN MeOH, pH 5-6 Start_B->Reagent_B Intermediate_A Transition State (SN2) Reagent_A->Intermediate_A Intermediate_B Imine Intermediate Reagent_B->Intermediate_B Product Methyl 2-(methylamino)- 2-phenylacetate (Target) Intermediate_A->Product Main Pathway Impurity Impurity: Bis-alkylated product Intermediate_A->Impurity If MeNH2 low Intermediate_B->Product Reduction

Figure 1: Comparison of Nucleophilic Substitution (Top) and Reductive Amination (Bottom) pathways.

Detailed Protocol: The "Workhorse" Route (Nucleophilic Substitution)

Principle: This route utilizes a biphasic system (Dichloromethane/Water) facilitated by a Phase Transfer Catalyst (PTC) to displace the bromide with methylamine. Critical Quality Attribute (CQA): Controlling the stoichiometry of Methylamine is vital. A large excess (3-4 equivalents) is required to prevent the product (a secondary amine) from reacting with another molecule of starting material to form the tertiary amine impurity.

Materials:
  • Precursor: Methyl

    
    -bromophenylacetate (229.07  g/mol ) [Lachrymator - Handle in Fume Hood]
    
  • Nucleophile: Methylamine Hydrochloride (67.52 g/mol )

  • Base: Sodium Bicarbonate (NaHCO

    
    )
    
  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)

  • Solvent: Dichloromethane (DCM), Water

Step-by-Step Procedure (Scale: ~30g Input):
  • Preparation of Aqueous Phase:

    • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 36.2 g Methylamine Hydrochloride (0.53 mol, ~4.0 equiv) and 67.5 g Sodium Bicarbonate (0.80 mol) in 25 mL Water .

    • Note: The slurry will be thick. Vigorous stirring is essential.

  • Phase Transfer Setup:

    • Add 300 mL Dichloromethane (DCM) to the aqueous slurry.

    • Add 3.0 g Benzyltriethylammonium chloride (PTC).

    • Observation: The system will be biphasic. The PTC shuttles the methylamine (as free base generated in situ) into the organic layer.

  • Reaction Initiation:

    • Add 30.7 g Methyl

      
      -bromophenylacetate  (0.134 mol, 1.0 equiv) to the DCM layer.
      
    • Safety: Methyl

      
      -bromophenylacetate is a potent lachrymator. Add via addition funnel to avoid open exposure.
      
  • Reaction Maintenance:

    • Heat the mixture to Reflux (~40°C) for 18 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting bromide spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Work-Up & Purification:

    • Cool the mixture to Room Temperature (RT).

    • Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[2]

    • Washing: Wash the organic layer with Water (

      
      ) to remove excess methylamine salts and PTC.
      
    • Drying: Dry the organic phase over anhydrous MgSO

      
      .
      
    • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C.

  • Isolation:

    • Crude Yield: Expect ~17–19 g of yellow oil.

    • Salt Formation (Optional for high purity): Dissolve the oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in Dioxane). The hydrochloride salt of the product will precipitate as a white solid. Filter and dry.[2]

Data Summary Table
ParameterValue / Condition
Stoichiometry 1.0 (Substrate) : 4.0 (MeNH

)
Temperature 40°C (Reflux)
Time 18 Hours
Typical Yield 70–75%
Appearance Pale Yellow Oil (Free base)

Alternative Protocol: Reductive Amination (Green Route)

Principle: Formation of an imine between Methyl Benzoylformate and Methylamine, followed by in situ reduction. This avoids the handling of lachrymatory bromides.

Procedure:
  • Imine Formation: Dissolve Methyl Benzoylformate (1.0 equiv) in Methanol (10 vol). Add Methylamine (2.0 equiv, 33% in EtOH or 2M in THF). Stir for 2 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

    
    CN, 1.2 equiv) portion-wise.
    
    • pH Control: Adjust pH to ~5–6 using Acetic Acid to facilitate iminium ion reduction.

  • Work-Up: Quench with saturated NaHCO

    
    . Extract with EtOAc.[3] Wash with Brine.[2] Dry and concentrate.
    

Process Control & Troubleshooting

Impurity Management: The Bis-Alkylation Issue

The most common failure mode is the formation of Methyl 2-(dimethylamino)-2-phenylacetate .

  • Cause: Low concentration of Methylamine relative to the substrate. As the product (secondary amine) forms, it competes with Methylamine for the alkyl bromide.

  • Solution: Maintain a high local concentration of Methylamine.

    • Do not add Methylamine dropwise to the bromide.

    • Do add the bromide to the Methylamine solution (inverse addition) if possible, or ensure the massive excess (4 equiv) described in the protocol.

Work-Up Logic Flow

WorkupFlow Crude Crude Reaction Mixture (DCM + Aqueous) Sep Phase Separation Crude->Sep Aq_Waste Aqueous Waste (Excess MeNH2, NaBr, PTC) Sep->Aq_Waste Org_Phase Organic Phase (Product + Impurities) Sep->Org_Phase Wash Water Wash x3 Org_Phase->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Crude_Oil Crude Oil (Free Base) Dry->Crude_Oil Decision Purity Req? Crude_Oil->Decision Direct Use as Oil (>90% Purity) Decision->Direct Standard Salt HCl Salt Formation (Crystallization) Decision->Salt High Purity

Figure 2: Downstream Processing and Purification Logic.

Safety & Handling

  • Methyl

    
    -bromophenylacetate:  Severe lachrymator and corrosive. All weighing and transfers must occur in a functioning fume hood. Neutralize spills immediately with dilute ammonia.
    
  • Methylamine: Volatile and toxic. If using the HCl salt (as recommended), the hazard is lower, but liberation of the free base during reaction requires a closed system or efficient condenser.

  • Waste Disposal: The aqueous waste contains quaternary ammonium salts (PTC) and bromides. Dispose of as halogenated organic waste.

References

  • Primary Synthesis Protocol

    • Methodology adapted
    • "Synthesis of Methyl Methyamino-phenylacetate."[4][5] PrepChem. Available at: [Link]

  • Reductive Amination General Procedures

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[6]

    • Master Organic Chemistry: Reductive Amination. Available at: [Link]

  • Physical Properties & Safety

Sources

Application Notes and Protocols for the Use of N-Methyl-α-phenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Methylation in Peptide Drug Design

The modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1][2] Among the various modifications, N-methylation—the substitution of an amide proton with a methyl group—represents a minimal yet profound alteration.[3] This modification endows peptides with enhanced resistance to proteolytic degradation by sterically shielding the amide bond from enzymatic cleavage.[][5] Furthermore, by removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to diffuse across cellular membranes.[1][6]

Methyl 2-(methylamino)-2-phenylacetate, more commonly known in peptide chemistry as the methyl ester of N-methyl-α-phenylglycine, is a valuable building block for introducing these advantageous properties. The incorporation of the N-methyl-α-phenylglycine residue can also induce specific conformational constraints on the peptide backbone, which can be crucial for locking the peptide into a bioactive conformation or for converting a receptor agonist into an antagonist.[3][7]

However, the synthetic incorporation of N-methylated amino acids like N-methyl-α-phenylglycine is not trivial. The very steric hindrance that provides enzymatic stability also significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation a significant challenge.[6][8] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of N-methyl-α-phenylglycine into synthetic peptides, addressing the challenges with field-proven methodologies.

Part 1: Application Notes & Scientific Principles

Rationale for Incorporating N-Methyl-α-phenylglycine

The decision to incorporate an N-methylated residue should be driven by a clear therapeutic objective. Key justifications include:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, disrupting recognition and cleavage by endo- and exopeptidases, thereby extending the in-vivo half-life of the peptide.[7]

  • Improved Membrane Permeability: The removal of the amide hydrogen bond donor increases lipophilicity, which can enhance passive diffusion across biological membranes, a critical factor for oral bioavailability.[6][9]

  • Conformational Control: N-methylation restricts the rotation around the Cα-C bond and can favor a cis-amide bond conformation, influencing the peptide's secondary structure to stabilize specific turns or helical structures.[10] This can lead to enhanced receptor affinity and selectivity.[7]

Core Synthetic Challenge: The Steric Hindrance of the N-Methyl Group

The primary obstacle in synthesizing N-methylated peptides is the decreased reactivity of the N-terminal secondary amine of the N-methylated residue during the coupling step in Solid-Phase Peptide Synthesis (SPPS).[6] This steric hindrance leads to several potential issues:

  • Incomplete Coupling: Standard coupling conditions often result in incomplete acylation, leading to the formation of deletion sequences that are difficult to separate from the target peptide.[6]

  • Lower Yields and Purity: The cumulative effect of incomplete couplings significantly lowers the final crude yield and purity, necessitating more rigorous and time-consuming purification steps.[6]

  • Epimerization: The harsher conditions (e.g., higher temperatures, extended reaction times) required to drive the coupling to completion can increase the risk of racemization at the activated C-terminal amino acid.[10]

The workflow below illustrates the critical coupling step and the associated challenges.

G cluster_workflow SPPS Cycle for N-Methylated Residue Resin Resin-Bound Peptide with free N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Free_Amine Resin-Bound Peptide with free N-terminal secondary amine (N-Methyl-α-phenylglycine) Deprotection->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Activated_AA Activated Fmoc-AA-OH (e.g., with HATU/DIPEA) Activated_AA->Coupling Success Successful Coupling: Peptide Elongated Coupling->Success High Efficiency Failure Incomplete Coupling: Deletion Sequence Coupling->Failure Low Efficiency Challenge Challenge: Steric Hindrance & Low Nucleophilicity Coupling->Challenge

Caption: SPPS workflow for incorporating an N-methylated amino acid.

Overcoming the Synthetic Hurdles: Reagents and Strategies

To achieve efficient coupling, specialized reagents and optimized protocols are essential. The choice of coupling reagent is paramount.

  • Uronium/Aminium-Based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective.[1][11] HATU, in particular, is often the reagent of choice for sterically hindered couplings due to its high activation efficiency.[5][10]

  • Optimized Conditions: Longer coupling times (e.g., 4-6 hours or even overnight) and double coupling cycles are often necessary to ensure the reaction goes to completion.[5]

  • Monitoring the Reaction: The standard Kaiser test, which detects primary amines, will yield a false negative for N-methylated residues. The bromophenol blue test is a reliable alternative for monitoring the presence of the free secondary amine.[5][11][12]

The logical relationship between the problem and the solution is depicted below.

G cluster_consequences Consequences cluster_solutions Solutions Problem Core Problem: Low Nucleophilicity of N-Methyl Amine due to Steric Hindrance Incomplete_Coupling Incomplete Coupling Problem->Incomplete_Coupling Low_Yield Low Crude Yield & Purity Problem->Low_Yield Side_Reactions Increased Side Reactions Problem->Side_Reactions Reagents Potent Coupling Reagents (e.g., HATU) Reagents->Problem Mitigate Conditions Optimized Conditions (Longer Time, Double Coupling) Conditions->Problem Mitigate Monitoring Alternative Monitoring (Bromophenol Blue Test) Monitoring->Problem Mitigate

Caption: The problem of steric hindrance and corresponding solutions.

Comparison of Coupling Reagents for N-Methylated Amino Acids

The selection of an appropriate coupling reagent is critical for success. The following table provides a comparative overview based on general performance with sterically hindered N-methylated residues.

Coupling ReagentTypeActivation SpeedRelative Effectiveness for N-Me-AAsKey Considerations
HATU Uronium/AminiumVery FastExcellent Generally the preferred choice; minimal pre-activation time is recommended to reduce potential racemization.[5][10][11]
HBTU/TBTU Uronium/AminiumFastGood to Very GoodLess effective than HATU for particularly difficult couplings but still a robust option.[13]
PyBOP/PyAOP PhosphoniumFastVery GoodEffective alternatives to uronium salts, particularly in cases where uronium-related side reactions are a concern.[11]
DIC/OxymaPure® CarbodiimideModerateModerateCan be effective, especially with microwave-assisted synthesis, but generally less potent than aminium/phosphonium reagents for hindered couplings.[13]
Fmoc-AA-Cl Acid ChlorideVery FastExcellentHighly reactive but can be prone to racemization and requires careful handling. Often generated in situ.[11]

Part 2: Experimental Protocols

Note: The following protocols are generalized for the incorporation of an Fmoc-protected N-methyl-α-phenylglycine (Fmoc-N-Me-Phg-OH) using manual Solid-Phase Peptide Synthesis (SPPS). The starting material for peptide synthesis is the free carboxylic acid, not the methyl ester. The user would need to either purchase Fmoc-N-Me-Phg-OH or synthesize it from Methyl 2-(methylamino)-2-phenylacetate via hydrolysis followed by Fmoc protection.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-α-phenylglycine (Fmoc-N-Me-Phg-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (cocktail composition depends on peptide sequence)[14]

  • Cold diethyl ether

Protocol 1: SPPS Cycle for Incorporating Fmoc-N-Me-Phg-OH

This protocol details a single cycle for coupling Fmoc-N-Me-Phg-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable):

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.[5]

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Preparation of Activated Amino Acid Solution:

    • In a separate tube, dissolve 4 equivalents of Fmoc-N-Me-Phg-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution.[5][11]

    • Allow the solution to pre-activate for 2-3 minutes. Do not exceed this time to minimize potential racemization.[10]

  • Coupling of Fmoc-N-Me-Phg-OH:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 4-6 hours at room temperature. For particularly difficult sequences, this time can be extended or the reaction can be performed twice (double coupling).[5]

    • Drain the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Monitoring Coupling Completion (Crucial Step):

    • Take a small sample of resin beads and wash with methanol.

    • Perform a bromophenol blue test .[11] A blue color indicates a free (unreacted) amine, meaning the coupling is incomplete. A yellow/green color indicates a complete reaction.

    • If the test is positive (blue), repeat steps 3-5 (double coupling). If still incomplete, consider capping the unreacted amines with acetic anhydride before proceeding to the next cycle.[12]

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.2.

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

  • Cleavage:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin (approximately 10 mL per gram of resin).[14]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more to remove scavengers and residual protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of 0.1% TFA in water and 0.1% TFA in acetonitrile). Filter the sample through a 0.45 µm filter.[5]

  • Purification:

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). The optimal gradient must be determined empirically for each peptide.[5]

  • Analysis:

    • Collect fractions and analyze by analytical RP-HPLC to assess purity.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Conclusion

The incorporation of Methyl 2-(methylamino)-2-phenylacetate, as the N-methyl-α-phenylglycine residue, is a powerful strategy for enhancing the therapeutic properties of synthetic peptides.[3] While its synthesis presents challenges due to steric hindrance, these can be reliably overcome through the use of potent coupling reagents like HATU, extended reaction times, and careful monitoring with appropriate tests like the bromophenol blue assay.[5][6][11] The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully leverage N-methylation, paving the way for the development of next-generation peptide therapeutics with superior stability and bioavailability.[]

References

  • LifeTein. (2025, September 25).
  • BOC Sciences.
  • Benchchem. Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • AAPPTEC. N-Methyl Amino Acids Archives.
  • PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • CD Biosynsis. N-Methyl Amino Acids.
  • Kwazulu-Natal Research Innovation and Sequencing Platform.
  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • SciELO México. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP).
  • ResearchGate. (PDF)
  • ResearchGate.
  • Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware.
  • Electronic Journal of Biotechnology.
  • Gyros Protein Technologies. Monitoring of Peptide Coupling and Capping.
  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.

Sources

Chromatographic Purification of Methyl 2-(methylamino)-2-phenylacetate: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylamino)-2-phenylacetate is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably Methylphenidate. Its successful purification is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The presence of a secondary amine in its structure presents unique challenges for standard chromatographic methods, primarily due to strong interactions with silica-based stationary phases. This application note provides a detailed guide to understanding and overcoming these challenges. We explore three robust purification strategies: normal-phase chromatography with a basic modifier, normal-phase chromatography on amine-functionalized silica, and reversed-phase chromatography at an elevated pH. Detailed, step-by-step protocols are provided for each method, accompanied by explanations of the underlying chemical principles to empower researchers to make informed decisions for their specific purification needs.

Introduction: The Purification Challenge

The purification of reaction mixtures is a cornerstone of synthetic chemistry, particularly in drug development where purity is directly linked to safety and efficacy. Methyl 2-(methylamino)-2-phenylacetate (C₁₀H₁₃NO₂) is a key building block whose structure includes a basic secondary amine.[1] This functional group is prone to strong acid-base interactions with the acidic silanol groups (Si-O-H) present on the surface of standard silica gel, the most common stationary phase for flash chromatography.[2][3][4] These interactions can lead to several undesirable outcomes:

  • Poor Peak Shape: Significant peak tailing is often observed as the amine interacts heterogeneously with the silica surface.[3]

  • Irreversible Adsorption: A portion of the compound can bind irreversibly to the column, resulting in reduced yield.

  • Compound Degradation: The acidic nature of silica can potentially degrade sensitive molecules.

  • Inconsistent Elution: The retention time can be unpredictable and difficult to reproduce.

Addressing these issues is essential for developing a reliable and scalable purification process. This guide will detail the strategic selection of chromatographic conditions to achieve high purity and yield.

Strategic Approach to Purification

The selection of an appropriate chromatographic method depends on the physicochemical properties of the target compound and the impurities present. For a basic amine like Methyl 2-(methylamino)-2-phenylacetate, the primary goal is to mitigate the interaction with the stationary phase.

Analyte Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Key Functional Groups Secondary Amine, Methyl Ester, Phenyl Ring
Chromatographic Challenge The basic secondary amine interacts strongly with acidic silica.[2][3]
Method Selection Workflow

The choice between normal-phase and reversed-phase chromatography is the first critical decision. The following diagram outlines a logical workflow for selecting the optimal purification strategy.

Chromatography Selection Workflow start Crude Sample Methyl 2-(methylamino)-2-phenylacetate solubility Assess Solubility start->solubility np_path Soluble in non-polar organic solvents? (e.g., Hexane, EtOAc, DCM) solubility->np_path rp_path Soluble in polar solvents? (e.g., MeOH, ACN, Water) np_path->rp_path No method1 Option 1: Normal-Phase on Silica + Basic Modifier (TEA) np_path->method1 Yes method2 Option 2: Normal-Phase on Amine-Functionalized Silica np_path->method2 Yes rp_path->method1 No (Consider dry loading) method3 Option 3: Reversed-Phase at High pH rp_path->method3 Yes end_np High Purity Product (Easy solvent removal) method1->end_np method2->end_np end_rp High Purity Product (Requires lyophilization or extensive evaporation) method3->end_rp

Caption: Workflow for selecting a purification strategy.

Chromatographic Methodologies and Principles

Normal-Phase Chromatography on Standard Silica

In normal-phase chromatography, a polar stationary phase (silica) is used with a non-polar mobile phase.[5][6] Compounds are separated based on their polarity, with less polar compounds eluting first.[5]

  • The Causality of Tailing: The lone pair of electrons on the nitrogen of the secondary amine acts as a Lewis base, readily interacting with the acidic silanol groups on the silica surface. This strong, often irreversible, interaction causes the characteristic tailing of the chromatographic peak.

  • The Solution: Basic Modifiers: To counteract this, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase (typically 0.1-2% v/v).[2][3][7] This modifier effectively "neutralizes" the most active acidic sites on the silica, preventing the analyte from binding too strongly and resulting in a more symmetrical peak shape and improved recovery.[2]

Normal-Phase Chromatography on Amine-Functionalized Silica

An alternative and often superior approach is to use a stationary phase where the surface chemistry has been modified.

  • The Principle: Amine-functionalized (NH₂) columns have aminopropyl groups bonded to the silica surface.[3] This creates a slightly basic surface that repels basic analytes like Methyl 2-(methylamino)-2-phenylacetate through electronic repulsion.[3] The interaction with residual silanols is minimized, leading to a controlled and reproducible separation without the need for mobile phase additives.[3][8]

  • The Advantages: This method simplifies the process significantly. The elimination of a basic modifier like TEA from the mobile phase means that post-purification workup is easier, as there is no need to remove a high-boiling point additive from the collected fractions.[3]

Analyte-Silica Interaction cluster_0 Standard Silica cluster_1 Amine-Functionalized Silica silica Silica Surface Si-OH Si-OH Si-OH analyte1 Analyte (Amine) analyte1->silica:f0 Strong Acid-Base Interaction (Causes Tailing) nh2_silica NH2 Surface Si-R-NH2 Si-R-NH2 analyte2 Analyte (Amine) analyte2->nh2_silica:f0 Weak Interaction / Repulsion (Symmetrical Peak)

Caption: Interaction of a basic analyte with different silica surfaces.

Reversed-Phase Chromatography

Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[6] Retention is based on hydrophobic interactions, with more non-polar compounds being retained longer.[9]

  • The Strategy for Amines: Basic compounds can be challenging in reversed-phase, but controlling the mobile phase pH is key. According to the "2 pH rule," to ensure an amine is in its neutral, deprotonated (free-base) form, the pH of the mobile phase should be adjusted to two units above the amine's pKa.[2] In its neutral form, the compound is more hydrophobic and will be better retained and separated on a C18 column.[2] This approach often leads to excellent peak shapes and high-resolution separations.

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents are often flammable and silica dust can be harmful if inhaled.[10]

Protocol 1: Flash Chromatography (Standard Silica + TEA Modifier)

This protocol is a classic approach for purifying basic amines when specialized columns are unavailable.

Methodology:

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Start with a non-polar solvent system like Hexane/Ethyl Acetate and add 0.5-1% Triethylamine (TEA). Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the target compound.[10]

  • Column Packing: Select an appropriate size flash silica column. Equilibrate the column with the initial mobile phase (containing TEA) for at least 5 column volumes (CV).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This "dry loading" method is highly recommended to prevent band broadening.[7] Carefully add the silica-adsorbed sample to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase. A gradient elution, where the percentage of the more polar solvent is gradually increased, is often effective for separating complex mixtures.[7]

  • Fraction Collection: Collect fractions based on UV detection (if applicable) or by performing TLC on the eluted solvent.

  • Workup: Combine the pure fractions and remove the solvent by rotary evaporation. Note that removing the final traces of TEA may require co-evaporation with a lower-boiling solvent or a separate workup step.

Example Method Parameters:

ParameterValue
Column 40 g Standard Silica Flash Column
Mobile Phase A Hexane + 0.5% Triethylamine
Mobile Phase B Ethyl Acetate + 0.5% Triethylamine
Gradient 0-100% B over 20 CV
Flow Rate 40 mL/min
Detection UV 254 nm
Sample Load 400 mg crude material (dry loaded)
Protocol 2: Flash Chromatography (Amine-Functionalized Silica)

This is the recommended method for simplicity, reproducibility, and ease of workup.

Methodology:

  • TLC Analysis: Use amine-functionalized TLC plates to develop the mobile phase.[3] A simple system like Hexane/Ethyl Acetate or Dichloromethane/Methanol will often work well. No TEA is needed. Aim for an Rf of 0.1-0.4.[3]

  • Column Packing: Select an amine-functionalized (NH₂) flash column. Equilibrate with the initial mobile phase for 5 CV.

  • Sample Loading: Use the dry loading technique as described in Protocol 1.

  • Elution: Run the gradient as determined from your TLC analysis.

  • Fraction Collection & Workup: Collect pure fractions and remove the solvent via rotary evaporation. The resulting product will be free of basic additives.

Example Method Parameters:

ParameterValue
Column 40 g Amine-Functionalized Silica Flash Column
Mobile Phase A Dichloromethane
Mobile Phase B Methanol
Gradient 0-10% B over 20 CV
Flow Rate 40 mL/min
Detection UV 254 nm
Sample Load 400 mg crude material (dry loaded)
Protocol 3: Preparative Reversed-Phase HPLC

This method offers high resolution and is suitable for purifying highly polar compounds or for when normal-phase methods fail.

Methodology:

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system using a C18 column. Screen mobile phases of water and acetonitrile (or methanol) with a basic modifier (e.g., 0.1% TEA or ammonium hydroxide) to bring the pH > 9.

  • Column & System Preparation: Select a preparative C18 column of appropriate dimensions for your sample size. Equilibrate the entire HPLC system and column with the initial mobile phase.

  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase, ideally the initial mobile phase itself, to avoid peak distortion. Filter the sample solution through a 0.45 µm filter.

  • Injection & Elution: Inject the sample and run the preparative gradient, scaling the flow rate and gradient time appropriately from the analytical method.

  • Fraction Collection: Collect fractions using a fraction collector triggered by UV detection.

  • Workup: Combine the pure fractions. Removing water and acetonitrile can be energy-intensive. Lyophilization (freeze-drying) is often the preferred method to obtain the final solid product.

Example Method Parameters:

ParameterValue
Column C18, 5 µm, 21.2 x 150 mm
Mobile Phase A Water + 0.1% Ammonium Hydroxide (pH ~10.5)
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 min
Flow Rate 20 mL/min
Detection UV 254 nm
Injection Volume 1-5 mL (depending on concentration)

Advanced Application: Chiral Separation

Methyl 2-(methylamino)-2-phenylacetate possesses a chiral center. Since enantiomers of a drug can have vastly different pharmacological activities, their separation is often a regulatory requirement.[11][12]

  • Principle: Chiral separation is achieved using a Chiral Stationary Phase (CSP) in HPLC.[13][14] These phases are designed with chiral selectors that interact diastereomerically with the enantiomers, leading to different retention times.

  • Method Development: Developing a chiral separation is largely an empirical process that involves screening a variety of CSPs (e.g., polysaccharide-based, protein-based) with different mobile phases (normal-phase, reversed-phase, or polar organic modes).[14]

While a detailed protocol is beyond the scope of this note, researchers requiring enantiopure material should proceed with chiral HPLC screening after initial purification of the racemic mixture by one of the methods described above.

Summary and Recommendations

The successful purification of Methyl 2-(methylamino)-2-phenylacetate is readily achievable with a proper understanding of its chemical nature.

MethodStationary PhaseMobile Phase ModifierProsCons
Protocol 1 Standard SilicaTriethylamine (TEA)Uses common, inexpensive materials.Requires basic modifier which complicates workup; potential for lower yield.
Protocol 2 Amine-Functionalized SilicaNoneHighly Recommended. Simple, reproducible, easy workup, excellent peak shape.Higher initial cost for specialized columns.
Protocol 3 C18 (Reversed-Phase)Basic Buffer (e.g., NH₄OH)Excellent for polar impurities; high resolution.Requires HPLC system; solvent removal is energy-intensive (lyophilization).

For routine lab-scale purification, Protocol 2 using an amine-functionalized column is the most efficient and reliable strategy. It balances performance, speed, and simplicity, delivering high-purity material with minimal post-chromatography processing.

References

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Hawach Scientific. (2026, January 27). Normal Phase vs Reverse Phase Chromatography for HPLC. [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?. [Link]

  • Biotage. (2023, January 19). How do I decide between normal- or reversed-phase flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

  • StackExchange. (2023, November 21). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". [Link]

  • Google Patents.
  • ScienceDirect. Chiral Drug Separation. [Link]

  • myExperiment. Enantioselective method of synthesizing methylphenidate and derivatives. [Link]

  • AIR Unimi. Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Crystal Pharmatech. (2026, January 28). Chiral Separation. [Link]

  • Phenomenex. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Semantic Scholar. Synthetic approaches and bio-distribution studies of [11C]methyl-phenidate. [Link]

  • PubChem. Methyl 2-(methylamino)-2-phenylacetate. [Link]

Sources

Navigating the Chemical Crossroads: A Guide to Protecting Group Strategies for Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of multi-step organic synthesis, the selective modification of a single functional group in the presence of others presents a formidable challenge. For researchers and drug development professionals working with Methyl 2-(methylamino)-2-phenylacetate, a molecule featuring both a secondary amine and a methyl ester, a robust and well-defined protecting group strategy is not just advantageous, it is essential for success. This technical guide provides an in-depth analysis of orthogonal protecting group strategies, offering detailed protocols and the causal logic behind experimental choices to empower scientists in their synthetic endeavors.

The Synthetic Dilemma: Amine vs. Ester

Methyl 2-(methylamino)-2-phenylacetate possesses two key reactive sites: a nucleophilic secondary amine and an electrophilic methyl ester. The secondary amine is susceptible to a variety of reactions, including acylation, alkylation, and oxidation. Conversely, the methyl ester can undergo hydrolysis under both acidic and basic conditions, or be targeted by nucleophiles. Any synthetic transformation aimed at one of these groups must proceed without unintended reactions at the other. This necessitates the use of protecting groups – temporary modifications that render a functional group inert to specific reaction conditions.

The cornerstone of a successful strategy lies in orthogonality , the ability to remove one protecting group in the presence of another by employing distinct and non-interfering reaction conditions. For Methyl 2-(methylamino)-2-phenylacetate, this means selecting a protecting group for the amine that can be cleaved under conditions that leave the methyl ester intact, and vice-versa.

Core Strategies for Orthogonal Protection

Three primary carbamate-based protecting groups for the secondary amine offer distinct deprotection pathways, forming the basis of our strategic approach:

  • tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used, acid-labile protecting group.[1][2][3][4] Its installation is straightforward, and its removal with acids like trifluoroacetic acid (TFA) is highly efficient and typically does not affect the methyl ester.[1][2][5]

  • Benzyloxycarbonyl (Cbz or Z) Protection: The Cbz group is a classic amine protecting group that is stable to a wide range of conditions but is readily cleaved by catalytic hydrogenolysis.[6][7][8][9] This method is exceptionally mild and offers excellent orthogonality with the methyl ester.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection: The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[10][11][12] However, its removal using a base like piperidine presents a potential conflict with the base-sensitive methyl ester, which could undergo hydrolysis.[10][13][14][15] This necessitates careful consideration of reaction conditions or an alternative ester protecting group strategy if Fmoc is the amine protection of choice.

A summary of these strategies is presented in the table below:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonality with Methyl Ester
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA in DCM)Excellent
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Excellent
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine in DMF)Potential for ester hydrolysis

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of the secondary amine in Methyl 2-(methylamino)-2-phenylacetate.

Protocol 1: Boc Protection of the Secondary Amine

This protocol describes the introduction of the acid-labile Boc group.

cluster_protection Boc Protection reactant Methyl 2-(methylamino)-2-phenylacetate product N-Boc-Methyl 2-(methylamino)-2-phenylacetate reactant->product DCM or THF, rt reagents (Boc)₂O, Base (e.g., TEA or DIPEA)

Caption: Boc protection workflow.

Materials:

  • Methyl 2-(methylamino)-2-phenylacetate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 2-(methylamino)-2-phenylacetate (1.0 equiv) in anhydrous DCM or THF.

  • Add the base (TEA or DIPEA, 1.2 - 1.5 equiv) to the solution and stir.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.3 equiv) to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc group under acidic conditions.

cluster_deprotection Boc Deprotection reactant N-Boc-Methyl 2-(methylamino)-2-phenylacetate product Methyl 2-(methylamino)-2-phenylacetate TFA salt reactant->product rt reagents TFA in DCM

Caption: Boc deprotection workflow.

Materials:

  • N-Boc-Methyl 2-(methylamino)-2-phenylacetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM.

  • Add Trifluoroacetic Acid (TFA) to the solution (a 25-50% solution of TFA in DCM is common).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA in vacuo. The product is often obtained as a TFA salt and can be used directly or neutralized.

Protocol 3: Cbz Protection of the Secondary Amine

This protocol outlines the installation of the Cbz group, which is removable by hydrogenolysis.

cluster_protection Cbz Protection reactant Methyl 2-(methylamino)-2-phenylacetate product N-Cbz-Methyl 2-(methylamino)-2-phenylacetate reactant->product Dioxane/H₂O or DCM, 0 °C to rt reagents Cbz-Cl, Base (e.g., NaHCO₃)

Caption: Cbz protection workflow.

Materials:

  • Methyl 2-(methylamino)-2-phenylacetate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water, or Dichloromethane (DCM)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 2-(methylamino)-2-phenylacetate (1.0 equiv) in a suitable solvent system (e.g., a mixture of dioxane and water, or DCM).

  • Add a base such as sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up by washing with diethyl ether to remove unreacted Cbz-Cl.

  • If using an aqueous system, acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the mild removal of the Cbz group.

cluster_deprotection Cbz Deprotection reactant N-Cbz-Methyl 2-(methylamino)-2-phenylacetate product Methyl 2-(methylamino)-2-phenylacetate reactant->product MeOH or EtOH, rt reagents H₂, Pd/C

Caption: Cbz deprotection workflow.

Materials:

  • N-Cbz-Methyl 2-(methylamino)-2-phenylacetate

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Addressing the Fmoc and Methyl Ester Challenge

The use of the Fmoc protecting group requires a more nuanced approach due to the potential for simultaneous hydrolysis of the methyl ester under the basic deprotection conditions.[16] Several strategies can be employed to mitigate this issue:

  • Careful Control of Deprotection Conditions: Using milder bases or shorter reaction times for Fmoc removal may minimize ester hydrolysis. However, this can lead to incomplete deprotection and requires careful optimization.

  • Use of a More Robust Ester Protecting Group: Replacing the methyl ester with a group that is stable to the basic conditions used for Fmoc removal, such as a tert-butyl ester (which is acid-labile like Boc), would establish orthogonality. This would, however, require an additional synthetic step to modify the starting material.

  • Selective Saponification: It is possible to selectively saponify the methyl ester in the presence of an Fmoc-protected amine under carefully controlled conditions, for instance, using lithium hydroxide in a mixed solvent system at low temperatures.[17][18]

Conclusion: A Strategic Imperative

The successful synthesis of complex molecules derived from Methyl 2-(methylamino)-2-phenylacetate hinges on the judicious selection and application of protecting groups. The Boc and Cbz groups offer robust and orthogonal strategies for the protection of the secondary amine in the presence of the methyl ester. While the Fmoc group provides an alternative, its use necessitates careful consideration of the reaction conditions to avoid undesired side reactions. By understanding the underlying principles of orthogonality and following well-defined protocols, researchers can confidently navigate the synthetic challenges posed by this versatile molecule, paving the way for the development of novel therapeutics and chemical entities.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Retrieved from [Link]

  • ResearchGate. (2016, March 16). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. (2018, October 17). Organic Letters. Retrieved from [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Chem 6352 - Protecting Groups. (n.d.). Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. Retrieved from [Link]

  • ResearchGate. (2017, July 27). How to Boc protect secondary amine on solid phase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N -protected amino acids.... Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). PMC. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(methylamino)-2-phenylacetate. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of impurities, encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues and provides step-by-step guidance to identify and resolve them.

Problem 1: My final product shows low purity (<95%) after purification, with several unidentified peaks in the HPLC and GC-MS analysis.

Possible Cause: The presence of multiple impurities arising from starting materials, side-reactions, or degradation.

Troubleshooting Steps:

  • Analyze Starting Materials:

    • Question: Have you confirmed the purity of your starting materials, such as methyl 2-bromo-2-phenylacetate or methyl 2-oxo-2-phenylacetate?

    • Action: Run a purity analysis (e.g., NMR, GC-MS) on your starting materials. Impurities in the starting materials will likely be carried through the synthesis. For instance, in the synthesis starting from methyl 2-bromo-2-phenylacetate, the presence of unreacted benzoyl chloride or phenylacetic acid can lead to downstream impurities.

  • Identify Potential Side-Products:

    • Question: What synthetic route are you employing? The side-products are highly dependent on the reaction pathway.

    • Action: Based on your synthetic route, consider the following potential impurities:

      • Route A: Reductive Amination of Methyl 2-oxo-2-phenylacetate:

        • Over-reduction: Formation of methyl 2-hydroxy-2-phenylacetate if the reducing agent is too strong or the reaction is not properly controlled.

        • Dimerization: Self-condensation of the starting ketoester can lead to dimer impurities.

      • Route B: Nucleophilic Substitution of Methyl 2-bromo-2-phenylacetate with Methylamine:

        • Elimination: Formation of methyl 2-phenylacrylate as a result of elimination of HBr.

        • Dialkylation: The product, being a secondary amine, can react with another molecule of the starting material to form a tertiary amine impurity.

  • Optimize Reaction Conditions:

    • Question: Are your reaction conditions, such as temperature and stoichiometry, strictly controlled?

    • Action:

      • Temperature Control: For the nucleophilic substitution reaction, elevated temperatures can favor the elimination side-reaction. Maintain a lower temperature to favor substitution.

      • Stoichiometry: Use a slight excess of methylamine to favor the formation of the desired secondary amine and minimize dialkylation. However, a large excess can complicate purification.

  • Refine Purification Protocol:

    • Question: Is your purification method adequate to separate the product from the likely impurities?

    • Action:

      • Column Chromatography: Use a gradient elution to effectively separate the product from closely related impurities.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for purification.

Problem 2: My NMR spectrum shows a singlet at ~5.8 ppm that I cannot account for.

Possible Cause: This could be the vinyl proton of methyl 2-phenylacrylate, an elimination side-product.

Troubleshooting Steps:

  • Confirm the Structure:

    • Action: Spike your NMR sample with a known standard of methyl 2-phenylacrylate to see if the peak intensity increases. Alternatively, use 2D NMR techniques (like HSQC) to correlate the proton with a carbon signal.

  • Mitigate Elimination:

    • Action: If you are using the nucleophilic substitution route, lower the reaction temperature and use a non-hindered base in stoichiometric amounts.

Problem 3: I observe a peak in my mass spectrum that corresponds to a higher molecular weight than my product.

Possible Cause: This is likely a dialkylation product, where the secondary amine product has reacted with another molecule of the electrophilic starting material.

Troubleshooting Steps:

  • Adjust Stoichiometry:

    • Action: Increase the molar ratio of methylamine to methyl 2-bromo-2-phenylacetate to favor the formation of the desired monosubstituted product.

  • Control Addition Rate:

    • Action: Add the electrophile (methyl 2-bromo-2-phenylacetate) slowly to the solution of methylamine. This maintains a high concentration of the primary amine relative to the electrophile, minimizing the chance of the secondary amine product reacting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Methyl 2-(methylamino)-2-phenylacetate?

The most common impurities are highly dependent on the synthetic route. However, some of the most frequently encountered impurities include:

  • Unreacted Starting Materials: Such as methyl 2-bromo-2-phenylacetate or methyl 2-oxo-2-phenylacetate.

  • Side-Reaction Products:

    • Methyl 2-phenylacrylate: From the elimination of HBr in the nucleophilic substitution route.

    • Methyl 2-hydroxy-2-phenylacetate: From over-reduction in the reductive amination route.

    • N,N-dialkylated product: A tertiary amine formed from the reaction of the product with the starting material.

  • Transesterification Products: If alcohols other than methanol are present as solvents or impurities, the corresponding esters can form. For example, the presence of ethanol could lead to the formation of ethyl 2-(methylamino)-2-phenylacetate.[1]

Q2: How can I proactively minimize impurity formation?

  • Use High-Purity Starting Materials: Always characterize your starting materials before use.

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Proper Quenching: Quench the reaction appropriately to stop it from proceeding and to neutralize any reactive species.

Q3: What are the recommended analytical methods for purity assessment?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities.[3]

Data Summary

Impurity NameLikely OriginAnalytical Signature (NMR, MS)Mitigation Strategy
Methyl 2-bromo-2-phenylacetateUnreacted starting materialDistinctive shifts in NMR; Isotopic pattern of Br in MS.Optimize reaction time and stoichiometry.
Methyl 2-oxo-2-phenylacetateUnreacted starting materialCharacteristic ketone signal in 13C NMR.Ensure complete reaction.
Methyl 2-phenylacrylateElimination side-reactionVinyl proton signals in 1H NMR (~5.8 and ~6.4 ppm).Lower reaction temperature.
Methyl 2-hydroxy-2-phenylacetateOver-reductionPresence of a hydroxyl proton and corresponding carbon signal in NMR.Use a milder reducing agent.
N,N-dialkylated productSide-reactionHigher molecular weight peak in MS.Use an excess of methylamine; slow addition of electrophile.
Ethyl 2-(methylamino)-2-phenylacetateTransesterificationPresence of ethyl ester signals in NMR.Use methanol as the solvent and ensure the absence of other alcohols.[1]

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC-MS.

  • GC Conditions:

    • Column: A non-polar column (e.g., HP-5MS) is typically suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a wide range (e.g., m/z 40-500) to detect a variety of potential impurities.

  • Data Analysis: Identify the product peak and compare the relative peak areas of other signals to estimate the purity. Use the mass spectra to identify unknown impurities by comparing them to library spectra.

Visualizations

Diagram 1: Common Synthetic Routes and Potential Impurity Formation

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Nucleophilic Substitution Start_A Methyl 2-oxo-2-phenylacetate Product Methyl 2-(methylamino)-2-phenylacetate Start_A->Product + CH3NH2 + Reducing Agent Impurity_A1 Methyl 2-hydroxy-2-phenylacetate Start_A->Impurity_A1 Over-reduction Impurity_B2 N,N-dialkylated product Product->Impurity_B2 + Start_B Start_B Methyl 2-bromo-2-phenylacetate Start_B->Product + CH3NH2 Impurity_B1 Methyl 2-phenylacrylate Start_B->Impurity_B1 Elimination

Caption: Synthetic pathways and common side-products.

Diagram 2: Troubleshooting Logic for Low Purity

G Start Low Purity Detected Analyze_SM Analyze Starting Materials Start->Analyze_SM Identify_Imp Identify Impurities (GC-MS, NMR) Start->Identify_Imp Optimize_Cond Optimize Reaction Conditions Analyze_SM->Optimize_Cond If SM impure Identify_Imp->Optimize_Cond Based on impurity identity Refine_Pur Refine Purification Optimize_Cond->Refine_Pur End High Purity Product Refine_Pur->End

Caption: A logical workflow for troubleshooting low product purity.

References

  • Lakes, E., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(6), 1033-1041. Available from: [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. Available from: [Link]

  • Jain, D., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 623-628. Available from: [Link]

  • Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. Available from: [Link]

Sources

"troubleshooting Methyl 2-(methylamino)-2-phenylacetate synthesis reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(methylamino)-2-phenylacetate Synthesis Ticket ID: #PHG-ME-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester). This molecule presents a unique set of challenges compared to aliphatic amino acid esters due to the electronic influence of the phenyl ring on the


-carbon.

Compound Profile:

  • CAS (Racemic): 14450-44-3

  • CAS (L-Isomer): 36553-93-2

  • Critical Instability: The benzylic proton is significantly more acidic than in standard amino acids, making this compound highly prone to racemization and oxidative degradation .

  • Storage Warning: The free base is kinetically unstable and will cyclize to form a diketopiperazine (DKP) dimer at room temperature. Always store as the Hydrochloride (HCl) salt.

Diagnostic Triage: Identify Your Issue

Before proceeding, identify your primary failure mode from the list below to jump to the relevant troubleshooting module.

SymptomLikely Root CauseGo To
Loss of Optical Activity (

)
Benzylic proton exchange (Racemization)Module A
White Precipitate in oil productDimerization to Diketopiperazine (DKP)Module B
Low Yield (Esterification)Water contamination / Equilibrium shiftModule C
Poly-alkylation (Substitution Route)Incorrect stoichiometry / Kinetic controlModule D

Module A: Troubleshooting Racemization

For users observing loss of enantiomeric excess (ee%) during synthesis.

The Mechanism: Unlike alanine or leucine, the


-proton in phenylglycine derivatives is benzylic. The phenyl ring stabilizes the enolate intermediate via resonance, lowering the 

of that proton. Even mild bases (like bicarbonate during workup) or excessive heat can trigger rapid racemization.

Q: I used the standard Thionyl Chloride/Methanol method. Why did my L-isomer racemize? A: You likely refluxed too long or at too high a temperature.

  • Solution: Phenylglycine esters form rapidly. Standard amino acid protocols often call for 12-hour reflux. For this compound, restrict reflux to 2–3 hours maximum .

  • Correction: Monitor reaction conversion by TLC/HPLC every 30 minutes. Stop immediately upon consumption of starting material.

Q: My product was chiral after reflux but racemic after workup. What happened? A: You likely spent too much time in the basic wash phase.

  • Causality: Neutralizing the HCl salt to the free base in the presence of water/base allows the enolization mechanism to proceed.

  • Protocol Adjustment: Perform the

    
     wash at 0°C  and keep the contact time under 5 minutes. Immediately extract into DCM and dry over 
    
    
    
    . Do not let the free base sit in aqueous base.

Module B: Stability & Dimerization (DKP)

For users seeing solid precipitates form in their pure oil product.

The Mechanism: The free base of methyl 2-(methylamino)-2-phenylacetate undergoes a self-condensation reaction. Two molecules attack each other's ester groups to form a cyclic diamide (3,6-diphenyl-1,4-dimethyl-2,5-piperazinedione).

Q: My clear oil turned into a white solid overnight. Is this my product crystallizing? A: No. That is the Diketopiperazine (DKP) dimer. It is thermodynamically stable and irreversible.

  • Immediate Action: You cannot revert the DKP. You must restart the synthesis.

  • Prevention: Never store the free base. Convert the product immediately to the Hydrochloride salt or p-Toluenesulfonate salt for storage. The protonated amine cannot act as a nucleophile, blocking the cyclization pathway.

Visualization: The DKP Trap

DKP_Formation FreeBase Free Base Monomer (Unstable Oil) Transition Nucleophilic Attack (Intermolecular) FreeBase->Transition Room Temp / Time HCl_Salt HCl Salt (Stable Solid) FreeBase->HCl_Salt + HCl in Dioxane/Ether DKP Diketopiperazine Dimer (White Solid / Dead End) Transition->DKP Cyclization (-2 MeOH)

Figure 1: Kinetic instability of the free base leading to irreversible dimerization.

Module C: The Thionyl Chloride Protocol (Gold Standard)

Recommended for highest purity and retention of chirality.

Standard Operating Procedure (SOP):

  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and

    
     drying tube.
    
  • Solvent Prep: Charge Methanol (anhydrous, 10-20 volumes) and cool to -10°C (Ice/Salt bath).

  • Activation: Add Thionyl Chloride (

    
    , 1.2 - 1.5 eq) dropwise. Caution: Exothermic.
    
    • Tip: Maintain temp < 0°C to prevent methyl chloride formation.

  • Addition: Add N-methyl-phenylglycine (solid) in one portion.

  • Reaction: Allow to warm to Room Temp (RT), then heat to 40-50°C (Gentle Reflux).

    • Checkpoint: Check TLC after 2 hours.

  • Isolation (Critical):

    • Concentrate in vacuo to remove MeOH and excess

      
      .
      
    • Do not neutralize if you plan to store it. Triturate the residue with dry Ether/Hexane to crystallize the HCl salt directly.

Data: Solvent Effects on Yield

Solvent SystemReaction TempYield (Isolated HCl Salt)Racemization Risk
MeOH / SOCl2 45°C 85 - 92% Low
MeOH / H2SO4Reflux (65°C)70 - 75%Moderate
MeOH / HCl (gas)RT60 - 65%Very Low

Module D: Nucleophilic Substitution Route (Alternative)

Used when starting from Methyl


-bromo-phenylacetate.

Q: I am reacting Methyl


-bromo-phenylacetate with Methylamine. Why is my yield low and my NMR messy? 
A:  You are fighting competing kinetics. The product (secondary amine) is more nucleophilic than the reactant (primary amine), leading to over-alkylation.

Troubleshooting Checklist:

  • Stoichiometry: Are you using a massive excess of Methylamine?

    • Requirement: You need at least 5 to 10 equivalents of Methylamine. If you use 1:1, you will generate the bis-alkylated byproduct.

  • Addition Order: Add the Bromo-ester to the Amine, not the other way around. This ensures the electrophile always encounters a high concentration of the primary amine.

  • Temperature: Keep this reaction cold (0°C to -10°C ). Higher temperatures favor elimination (styrene formation) over substitution.

Visualization: Competing Pathways

Substitution_Pathways Start Methyl alpha-bromo-phenylacetate Target Target: Mono-methylated Product Start->Target + MeNH2 (k1) Elim Impurity: Elimination (Styrene deriv.) Start->Elim Base / Heat MeNH2 Methylamine (Nucleophile) OverAlk Impurity: Bis-methylated Product Target->OverAlk + Start (k2 > k1) (If MeNH2 is low)

Figure 2: Kinetic competition in the substitution route. High equivalents of amine are required to suppress the red pathways.

References

  • Preparation of Amino Acid Methyl Esters

    • Methodology: A. A. Patel et al., "A Convenient Synthesis of Amino Acid Methyl Esters," Molecules, 2008.
    • Source:

  • Racemization Mechanisms of Phenylglycine

    • Mechanistic Insight: "Structural aspects of phenylglycines... and racemization," Royal Society of Chemistry, 2015.
    • Source:

  • Diketopiperazine Formation & Stability

    • Stability Data: "Mechanistic Study of Diketopiperazine Form
    • Source:

  • Thionyl Chloride Esterification Protocols

    • Standard Protocol: "Synthesis of Amino Acid Methyl Ester Hydrochloride," Pianeta Chimica.
    • Source:

  • Compound Data & Identifiers

    • Methyl 2-(methylamino)-2-phenylacetate:[1] PubChem CID 13852358.[1]

    • Source:

Sources

"optimizing reaction conditions for Methyl 2-(methylamino)-2-phenylacetate yield"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide – Optimization of Methyl 2-(methylamino)-2-phenylacetate Synthesis Case Reference: OPT-8821-GLY

Executive Summary & Core Directive

You are encountering variability in the yield and purity of Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester).[1] This compound is a critical chiral building block, but its benzylic amine structure makes it susceptible to two primary failure modes: racemization (due to the acidic


-proton) and hydrolysis/cyclization  (instability of the free base).

This guide moves beyond generic protocols. We will focus on the Thionyl Chloride (


) / Methanol  method, as it provides the highest reproducibility for this specific substrate compared to direct alkylation or reductive amination.

The "Golden Path" Protocol

The most robust method for synthesizing this compound without racemization is the in-situ generation of anhydrous HCl via Thionyl Chloride in Methanol.[1]

Reaction Scheme:



Optimized Experimental Procedure
ParameterSpecificationRationale (The "Why")
Stoichiometry 1.0 equiv Amino Acid : 2.5 equiv

Excess

acts as a desiccant, consuming water generated during esterification to drive equilibrium.[1]
Solvent Anhydrous Methanol (>99.8%)Water is the enemy.[1] Any initial moisture shifts equilibrium back to the acid.[1]
Temperature

(addition)


(reaction)
CRITICAL: High temperatures (

) promote racemization of the benzylic center.
Time 3–5 HoursExtended reflux times increase the risk of cleavage or byproduct formation.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (

    
     or Ar line).
    
  • Solvation: Suspend N-methyl-phenylglycine (10 mmol) in anhydrous Methanol (30 mL) at

    
     (ice/salt bath).
    
  • Activation: Add Thionyl Chloride (

    
    , 25 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature, then heat to

    
     for 3 hours. The suspension should become a clear solution.
    
  • Workup (Salt Isolation): Concentrate the mixture in vacuo to remove solvent and excess

    
    . Co-evaporate with toluene (
    
    
    
    mL) to remove trace acid.
    • Expert Note: Isolate the product as the Hydrochloride Salt .[1] It is stable, non-hygroscopic, and retains stereochemistry.[1]

  • Free Base Liberation (Only if necessary): Dissolve salt in minimal ice-cold water. Rapidly adjust pH to 8.5 with saturated

    
    .[1] Extract immediately into 
    
    
    
    . Dry (
    
    
    ) and concentrate cold.[1]

Technical Support & Troubleshooting (Q&A)

Q1: My yield is consistently low (<40%), even though TLC shows conversion. Diagnosis: You are likely losing product during the aqueous workup. Root Cause: Methyl 2-(methylamino)-2-phenylacetate hydrochloride is highly water-soluble.[1] If you try to wash the reaction mixture with water while it is still acidic, the product stays in the aqueous layer. Solution:

  • Do not wash with water if isolating the salt.[1] Simply evaporate and recrystallize from MeOH/Ether.[1]

  • If isolating the free base, ensure the aqueous phase is basic (pH ~8-9), but minimize contact time to prevent ester hydrolysis.

Q2: The optical rotation of my product is lower than the literature value (Racemization). Diagnosis: Base-catalyzed enolization at the


-position.
Root Cause:  The 

-proton is benzylic and adjacent to a carbonyl, making it significantly more acidic (

) than typical amino acids.
  • Trigger 1: Heating above

    
    .[1][2]
    
  • Trigger 2: Using strong bases (e.g., NaOH,

    
    ) during workup or neutralization.
    Solution: 
    
  • Limit reaction temperature to

    
    .
    
  • Use weak bases (

    
    ) for neutralization.[1]
    
  • Avoid storing the free base; use it immediately in the next step.[1]

Q3: I see a byproduct with M+ = 163 (approx) or insoluble white solids. Diagnosis: Diketopiperazine (DKP) formation.[1] Root Cause: The free amine of one molecule attacks the ester of another, forming a cyclic dimer. This happens if the free base is stored or concentrated at high temperatures.[1] Solution: Keep the compound as the HCl salt until the exact moment of use. DKP formation is impossible when the amine is protonated.[1]

Visualizing the Control Logic

The following diagram illustrates the decision pathways to maximize yield and purity.

ReactionOptimization Start Start: N-methyl-phenylglycine Reagent Add SOCl2 / MeOH (-10°C to 0°C) Start->Reagent TempCheck Reaction Temperature Control Point Reagent->TempCheck PathHigh Temp > 55°C TempCheck->PathHigh Too Hot PathOpt Temp 40-45°C TempCheck->PathOpt Optimal Racemization RISK: Racemization (Loss of Chirality) PathHigh->Racemization Success Full Conversion Retained Chirality PathOpt->Success Workup Workup Strategy Success->Workup SaltIso Isolate as HCl Salt (Recommended) Workup->SaltIso Storage/Stability FreeBase Neutralize to Free Base Workup->FreeBase Immediate Use Only DKPRisk RISK: Dimerization (DKP) or Hydrolysis FreeBase->DKPRisk If stored > 1 hr

Caption: Workflow logic for minimizing racemization and dimerization risks during synthesis.

Comparative Data: Method Selection

Why do we recommend the


 method over others?
MethodTypical YieldRisk ProfileSuitability

/ MeOH
92–98% Low (if Temp controlled)High. Best for scale-up and purity.[1]

/ MeOH
80–85%Moderate (Hydrolysis)Medium.[1] Harder to remove trace

.
Reductive Amination 60–75%High (Over-alkylation)Low.[1] Use only if starting from keto-ester.
Direct Alkylation <40%Very High (Poly-alkylation)Not Recommended.

References

  • Anand, R. et al. "A Convenient Synthesis of Amino Acid Methyl Esters."[1] PMC (National Institutes of Health).[1] Available at: [Link]

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Applications." Available at: [Link]

  • PubChem. "Methyl 2-(methylamino)-2-phenylacetate Compound Summary."[1][3] National Library of Medicine.[1] Available at: [Link]

  • Google Patents. "Preparation process of D-phenylglycine methyl ester hydrochloride crystals (CN104829478B)."[1] Available at:

Sources

"side reactions in the synthesis of Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester) has yielded unexpected results—precipitates, loss of chirality, or inexplicable yield loss.

This molecule presents a classic "stability paradox" in organic synthesis. While the structure appears simple, the combination of a benzylic amine , an alpha-proton , and an ester creates a "perfect storm" for three specific side reactions:

  • Dimerization (DKP Formation): The thermodynamic sink.

  • Racemization: The kinetic trap.

  • Hydrolysis: The equilibrium battle.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: The "Phantom Solid" (Diketopiperazine Formation)

User Query: "I successfully isolated the product as a free base oil. It looked pure by NMR.[1] After storing it overnight in the fridge, the oil solidified into a white precipitate that is insoluble in ether. What happened?"

Diagnosis: You have encountered Diketopiperazine (DKP) formation .[2][3] Unlike aliphatic amino esters, phenylglycine derivatives are exceptionally prone to cyclization. The free base form of your product is metastable. Two molecules will spontaneously condense to form 1,4-dimethyl-3,6-diphenylpiperazine-2,5-dione , a stable, crystalline six-membered ring.

The Mechanism: The secondary amine of one molecule nucleophilically attacks the ester carbonyl of another. This reaction is autocatalytic in the free base form and accelerates in concentrated solutions.

DKP_Mechanism Monomer 2x Methyl 2-(methylamino)-2-phenylacetate (Free Base) Transition Nucleophilic Attack (Intermolecular) Monomer->Transition Concentration Dependent Intermediate Linear Dipeptide Ester Transition->Intermediate Cyclization Intramolecular Cyclization (- 2 MeOH) Intermediate->Cyclization DKP 1,4-Dimethyl-3,6-diphenyl piperazine-2,5-dione (Insoluble Solid) Cyclization->DKP Thermodynamic Sink

Figure 1: The thermodynamic pathway from amino ester monomer to stable DKP dimer.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Storage Form Store ONLY as HCl Salt The protonated amine (

) cannot act as a nucleophile, completely blocking DKP formation.
Workup Speed < 30 Minutes If generating the free base for a subsequent reaction (e.g., amide coupling), use it immediately. Do not store.
Concentration Dilute Solutions DKP formation is second-order with respect to concentration. Keep free base solutions dilute (< 0.1 M) if handling is necessary.

Module 2: The Vanishing Enantiomeric Excess (Racemization)

User Query: "I started with (R)-N-methyl-phenylglycine (99% ee). After esterification using SOCl2/MeOH and a standard bicarbonate workup, my product is only 60% ee. Where did I lose the chirality?"

Diagnosis: You are witnessing Benzylic Proton Acidity . The


-proton in phenylglycine derivatives is significantly more acidic (

) than in alkyl amino acids (

) due to resonance stabilization by the adjacent phenyl ring and the ester group. Even mild bases (like bicarbonate) or prolonged heat can trigger enolization, destroying chirality.

The Mechanism: Base-catalyzed removal of the


-proton yields a planar enolate. Reprotonation occurs from either face, leading to a racemic mixture.

Racemization R_Isomer (R)-Enantiomer (Tetrahedral) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) R_Isomer->Enolate Deprotonation (-H+) Base Base (B:) (e.g., NaHCO3, Et3N) Base->R_Isomer Attack Enolate->R_Isomer Reprotonation (Face A) S_Isomer (S)-Enantiomer (Tetrahedral) Enolate->S_Isomer Reprotonation (Face B)

Figure 2: The racemization pathway driven by the acidity of the benzylic proton.

Troubleshooting Protocol:

StepCritical ActionWhy?
Esterification Limit Temp < 40°C High heat accelerates enolization even in acidic media. Avoid reflux if possible; use room temp stirring for longer durations.
Reagent Choice Thionyl Chloride (SOCl2) Generates HCl in situ, maintaining a low pH which protects the amine and suppresses enolate formation.
Neutralization Cold (< 0°C) & Fast When neutralizing the HCl salt to free base, use ice-cold saturated

and extract immediately. Never use NaOH or KOH.
Drying Agent MgSO4 (Neutral) Avoid basic drying agents like

.

Module 3: Impurity Profiling & Purification

User Query: "My LC-MS shows a small peak at M+14 relative to my product. Also, my yield is lower than expected, and the aqueous layer was milky."

Diagnosis:

  • M+14 Peak: Over-methylation . If you used methyl iodide or reductive amination, you likely formed the N,N-dimethyl derivative.

  • Milky Aqueous Layer: Incomplete Extraction / Hydrolysis . Amino esters are amphiphilic.

Impurity Table:

Observed Mass (LC-MS)Impurity IdentityCauseRemoval Strategy
M + 14 N,N-Dimethyl esterOver-alkylation during synthesis.Difficult to separate. Prevent by using stoichiometric control or protecting groups (e.g., Boc).
M - 14 N-Desmethyl esterIncomplete methylation (if starting from Phenylglycine).Resubject to reaction conditions.[3][4][5][6][7][8][9]
M - 14 (Acid) Free Acid (Hydrolysis)Ester hydrolysis due to wet solvents or high pH workup.Wash organic layer with weak base (

); acid stays in water.
2M - 62 DKP (Dimer)Dimerization of free base.Filter the solid (DKP is highly insoluble). Product is in the filtrate.[4][10]

Summary: The "Golden Rules" of Phenylglycine Ester Synthesis

To ensure high yield and optical purity, adhere to this logic flow:

Workflow Start Start: Synthesis Reaction Reaction Condition: Acidic (HCl/MeOH) Start->Reaction Workup_Decide Do you need the Free Base? Reaction->Workup_Decide No NO: Isolate as HCl Salt Workup_Decide->No Standard Storage Yes YES: Neutralize Workup_Decide->Yes For Next Step Storage Long Term Storage: -20°C, Desiccated (HCl Salt Form ONLY) No->Storage Precaution CRITICAL: 1. Temp < 0°C 2. Use NaHCO3 3. Use Immediately Yes->Precaution

Figure 3: Decision matrix for handling N-methyl-phenylglycine esters to prevent side reactions.

References

  • Diketopiperazine Formation

    • Fischer, E. (1901). "Über die Hydrolyse der Proteinstoffe." Z. Physiol. Chem., 33, 151.
    • Goolcharran, C., & Borchardt, R. T. (1998).[3] "Kinetics of diketopiperazine formation using model peptides." Journal of Pharmaceutical Sciences, 87(3), 283–288.

  • Racemization of Phenylglycine Derivatives

    • Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric synthesis of arylglycines." Chemical Reviews, 92(5), 889–917.

    • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Ager, D. J., et al. (1998). "The Synthesis of Unnatural Amino Acids." Aldrichimica Acta, 31(1).

Sources

"purification challenges of Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and stability challenges of Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester).

Introduction: The "Phenylglycine Problem"

Methyl 2-(methylamino)-2-phenylacetate is a critical intermediate in the synthesis of beta-lactam antibiotics and various peptidomimetics. However, it presents a unique "trifecta" of purification challenges that often leads to low yields or loss of optical purity during scale-up:

  • Hyper-Racemization: The

    
    -proton is doubly activated by the adjacent carbonyl group and the phenyl ring, making it significantly more acidic (pKa ~18-19) than typical amino esters.
    
  • Hydrolytic Instability: The methyl ester is prone to rapid hydrolysis under basic conditions required to free the amine.

  • Cyclization (DKP Formation): As a secondary amine, it can dimerize to form diketopiperazines (DKP) if left as a free base in concentrated solution.

This guide provides self-validating workflows to navigate these instability zones.

Module 1: Stability & Handling

The Stability Matrix

Before attempting purification, consult this matrix to prevent degradation.

ParameterSafe RangeDanger ZoneConsequence of Failure
pH (Aqueous) 2.0 – 7.0> 8.5Rapid ester hydrolysis to acid; Racemization.
Temperature < 25°C (Ideal: 0–4°C)> 40°CDimerization to DKP; Thermal racemization.
State HCl or Tosylate SaltFree Base (Oil)Free base auto-catalyzes degradation.
Solvent MeOH, DCM, EtOAcWater (Basic), DMFDMF promotes racemization via basicity.
Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must avoid during purification.

DegradationPathways Target Target: Methyl 2-(methylamino)-2-phenylacetate (L-Isomer) Racemate Impurity: Racemic Mixture (D/L-Isomer) Target->Racemate Base/Heat (Deprotonation of α-H) Acid Impurity: Free Acid (Hydrolysis Product) Target->Acid pH > 8.5 (Saponification) DKP Impurity: Diketopiperazine (Dimer) Target->DKP Concentrated Free Base (Intermolecular Cyclization)

Figure 1: Degradation pathways. The benzylic proton's acidity makes the pathway to Racemate kinetically accessible even with mild bases.

Module 2: Purification Protocols

Protocol A: Isolation of the HCl Salt (Recommended)

Use this method for long-term storage and maximum stability.

Principle: Protonating the secondary amine deactivates the nucleophile, preventing DKP formation, and increases steric bulk/electronic repulsion to inhibit racemization.

  • Dissolution: Dissolve the crude reaction mixture in minimal dry Methanol (MeOH).

  • Acidification: Cool to 0°C. Add 1.2 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.

    • Critical Check: Ensure temperature does not exceed 10°C during addition.

  • Precipitation: Add Diethyl Ether (

    
    ) or MTBE slowly with vigorous stirring until the solution turns cloudy.
    
  • Crystallization: Store at -20°C overnight. White crystals should form.

  • Filtration: Filter under Nitrogen (hygroscopic solid). Wash with cold

    
    .
    
Protocol B: Generating the Free Base (For Immediate Use)

Use this ONLY if the next reaction requires the free amine.

Principle: Rapid, cold biphasic extraction to minimize exposure to aqueous base.

  • Preparation: Cool the HCl salt solution (or crude) to 0°C. Prepare a biphasic mixture of DCM (

    
    ) and crushed ice.
    
  • Neutralization: Add saturated

    
     (pH ~8.0) slowly. DO NOT use NaOH. 
    
    • Why? NaOH creates local pH hotspots >12, causing instant hydrolysis.

  • Extraction: Shake vigorously for 60 seconds. Immediately separate layers.

  • Drying: Dry organic layer over

    
     (MgSO4 is slightly acidic, Na2SO4 is neutral).
    
  • Concentration: Evaporate solvent at < 30°C . Do not heat. Use immediately.

Module 3: Troubleshooting & FAQs

Q1: My optical rotation is lower than the literature value. Did I racemize it?

Diagnosis: Likely, yes. Phenylglycine derivatives racemize via an enolate intermediate.[1] Root Cause:

  • Exposure to tertiary amine bases (TEA, DIPEA) for extended periods.

  • Heating the free base above 40°C.

  • Using DMF or DMSO as solvents (polar aprotic solvents enhance basicity). Solution:

  • Recrystallize the salt using a chiral counter-ion (e.g., L-Tartaric acid) if enantiopurity is critical [1].

  • Switch to Protocol A (HCl salt) immediately after synthesis.

Q2: I see a new spot on TLC that doesn't move (Baseline) or is very non-polar. What is it?

Diagnosis:

  • Baseline Spot: This is likely the hydrolyzed acid (2-(methylamino)-2-phenylacetic acid). It forms if your aqueous wash was too basic (pH > 9) or lasted too long [2].

  • Non-polar Spot: This is the Diketopiperazine (DKP) dimer. It forms if you concentrated the free base oil and let it sit warm. Fix:

  • For Acid: Re-esterify using

    
    .
    
  • For DKP: Cannot be reversed easily. Discard and re-synthesize, keeping the product dilute.

Q3: The oil solidified into a gum, but it's not crystalline.

Diagnosis: You likely have a mix of the HCl salt and free base, or trapped solvent. Fix:

  • Redissolve in dry DCM.

  • Wash once with cold saturated

    
     (to go to Free Base) OR bubble HCl gas (to go to Salt).
    
  • Do not exist in the "middle ground."

Q4: Can I distill this compound?

Answer: No. Distillation requires heat. Even under high vacuum, the boiling point of phenylglycine derivatives is high enough to trigger rapid thermal racemization and DKP formation. Alternative: Use Flash Chromatography on silica gel (neutralized with 1%


) or recrystallization of the salt.

Module 4: Decision Logic for Purification

Use this logic flow to determine the correct purification path for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckPurity Is Enantiomeric Excess (ee) Critical? Start->CheckPurity SaltPath Convert to HCl Salt (Recrystallize MeOH/Et2O) CheckPurity->SaltPath Yes (High ee needed) FreeBasePath Isolate Free Base CheckPurity->FreeBasePath No (Racemic OK) Storage Store at -20°C (Stable Indefinitely) SaltPath->Storage FlashChrom Flash Chromatography (DCM/MeOH + 1% TEA) FreeBasePath->FlashChrom If impurities present UseImmediately Use Immediately in Next Step (Do NOT Store) FreeBasePath->UseImmediately If clean FlashChrom->UseImmediately

Figure 2: Decision tree for purification. Note that salt formation is the only path leading to long-term storage stability.

References

  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[2] Retrieved from [Link]

  • Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).
  • PubChem. (2025).[3] Methyl 2-(methylamino)-2-phenylacetate Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2-(methylamino)-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find answers to frequently asked questions, robust troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methyl 2-(methylamino)-2-phenylacetate?

The molecule possesses two primary labile sites susceptible to degradation under common experimental and storage conditions: the methyl ester and the secondary amine group attached to the benzylic carbon. Therefore, the main degradation pathways are:

  • Hydrolysis: The most common pathway involves the cleavage of the methyl ester group, particularly in aqueous solutions. This reaction is highly dependent on pH and temperature.[1]

  • Oxidation: The secondary amine and the electron-rich phenyl ring are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to certain catalysts.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-based degradation reactions, leading to a complex mixture of products.[3]

Q2: What is the major degradation product I should expect to see?

Under most conditions, especially in protic solvents or upon exposure to moisture, the primary degradation product is 2-(methylamino)-2-phenylacetic acid . This is formed via the hydrolysis of the methyl ester. Its formation can be readily monitored by chromatographic techniques as it is significantly more polar than the parent compound.

Q3: What are the ideal storage conditions for Methyl 2-(methylamino)-2-phenylacetate to minimize degradation?

To ensure long-term stability, the compound should be stored under conditions that mitigate the risks of hydrolysis, oxidation, and photodegradation. Based on its chemical structure and general best practices, we recommend the following:

  • Temperature: Store in a freezer at or below -20°C.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4]

  • Light: Protect from light by using amber vials or storing the container in a dark place.[3][4]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I'm observing a rapid loss of my parent compound in my aqueous assay buffer. What is the likely cause and how can I fix it?

A: This is almost certainly due to the hydrolysis of the methyl ester. The rate of hydrolysis is significantly influenced by pH.

  • Causality: Ester hydrolysis is catalyzed by both acid (H+) and base (OH-). The reaction is typically slowest between pH 3 and 5. In basic conditions (pH > 7), the rate increases dramatically due to the direct nucleophilic attack of hydroxide ions on the ester's carbonyl carbon. In strongly acidic conditions (pH < 3), the rate also increases due to the protonation of the carbonyl oxygen, making it more electrophilic.

  • Troubleshooting Steps:

    • Measure pH: Confirm the pH of your assay buffer. Buffers can change pH over time or if prepared incorrectly.

    • Optimize pH: If your experiment allows, adjust the buffer to a pH between 3 and 5 to minimize the hydrolysis rate.

    • Temperature Control: Perform your experiment at the lowest feasible temperature, as hydrolysis rates increase with temperature.

    • Use Aprotic Solvents: If possible, prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or acetonitrile and add the minimal required amount to your aqueous buffer immediately before the experiment.

    • Run a Control: Always run a control experiment with the compound in the buffer without other reagents to quantify the rate of abiotic degradation under your specific assay conditions.

Q: My analytical results (HPLC) are inconsistent, and I see several small, unexpected peaks appearing even in freshly prepared solutions. What's going on?

A: This issue often points to oxidative degradation, which can be triggered by seemingly minor factors.

  • Causality: Oxidative degradation can be initiated by dissolved oxygen or, more commonly, by peroxide impurities that form in older solvents like THF, dioxane, or isopropanol. The secondary amine is a prime target for oxidation.

  • Troubleshooting Steps:

    • Solvent Quality: Use fresh, high-purity HPLC-grade or anhydrous solvents. Discard any solvents that are past their expiration date or have been stored improperly. It is good practice to test solvents for peroxides if they are prone to forming them.

    • Degas Solvents: Degas all aqueous and organic mobile phases for HPLC analysis and your assay buffers. This removes dissolved oxygen, a key player in oxidative reactions.

    • Inert Atmosphere: When preparing samples, especially for long-term stability studies, purge the vials with an inert gas like nitrogen or argon before sealing.

    • Investigate Excipients: If your formulation contains excipients, consider potential incompatibilities. Some excipients can contain metal impurities that catalyze oxidation.[5]

Q: During a forced degradation study, I see a significant loss of mass balance. The total area of all observed peaks in my chromatogram is much lower than the initial parent peak area. Where did my compound go?

A: A loss of mass balance suggests that one or more degradation products are not being detected by your analytical method.

  • Causality: This can happen for several reasons:

    • The degradant may not have a chromophore and is therefore "invisible" to a UV detector.

    • The degradant may be highly polar and is eluting with the solvent front or is irreversibly retained on the column.

    • The degradant may be volatile and is lost during sample preparation.

    • The compound may have degraded into multiple small fragments or polymerized into a product that does not elute from the column.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze your samples at a lower UV wavelength (e.g., 210-220 nm) where more organic molecules absorb, but be aware of potential baseline noise.

    • Use a Universal Detector: Re-analyze your samples using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

    • Modify Chromatographic Method:

      • To detect highly polar compounds, reduce the organic content of your mobile phase at the start of your gradient or consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

      • To elute strongly retained compounds, increase the final organic content of your gradient and include a high-organic wash step at the end of each run.

    • Check for Volatility: Use GC-MS to analyze for any volatile degradation products that may have formed.

Visualized Degradation Pathways and Workflows
Primary Degradation Pathways

Parent Methyl 2-(methylamino)-2-phenylacetate Hydrolysis_Product 2-(methylamino)-2-phenylacetic Acid (Major Degradant) Parent->Hydrolysis_Product  Hydrolysis  (H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Products (e.g., N-oxide, hydroxylated ring) Parent->Oxidation_Product  Oxidation  ([O], Light)

Caption: Major degradation pathways of Methyl 2-(methylamino)-2-phenylacetate.

Forced Degradation Experimental Workflow

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Stock Solution of Methyl 2-(methylamino)-2-phenylacetate B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1M NaOH, RT) A->B2 B3 Oxidation (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (e.g., 80°C, Solid) A->B4 B5 Photolytic (ICH Q1B Light Exposure) A->B5 B6 Control (Unstressed) A->B6 C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C B6->C D Neutralize & Dilute C->D E Analyze via Stability-Indicating HPLC-UV/MS Method D->E F Quantify Parent Compound Loss E->F G Identify & Quantify Degradants F->G H Assess Mass Balance G->H I Propose Degradation Pathways H->I

Caption: General workflow for a forced degradation study.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products, as recommended by ICH guidelines.[3][6] The goal is to achieve 5-20% degradation of the active substance.[2][3]

Materials:

  • Methyl 2-(methylamino)-2-phenylacetate

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC vials, heating block, photostability chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is your T=0 and control sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Take aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take aliquots, neutralize with 0.1 M HCl, and dilute. Note: Base hydrolysis is often much faster.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take aliquots and dilute.

  • Thermal Degradation: Place a small amount of solid compound in a vial and heat in an oven at 80°C. At time points, dissolve a weighed amount in ACN and dilute.

  • Photostability: Expose the stock solution (in a quartz vial) and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by the validated HPLC-UV/MS method described below.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its primary degradation products.

  • Instrumentation: HPLC with a PDA or UV detector and a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm, with PDA scan from 200-400 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500).

Expected Observations:

  • Parent Compound: C₁₀H₁₃NO₂ (MW: 179.22). Expected [M+H]⁺ = 180.1.

  • Hydrolysis Product: C₉H₁₁NO₂ (MW: 165.19). Expected [M+H]⁺ = 166.1. Will elute earlier than the parent compound due to increased polarity.

References
  • Synthesis and pharmacology of site specific cocaine abuse treatment agents: a new synthetic methodology for methylphenidate analogs based on the Blaise reaction. PubMed. Available at: [Link]

  • Low-temperature synthesis of methylphenidate hydrochloride - Google Patents.Google Patents.
  • Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. PubMed. Available at: [Link]

  • Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. The Davies Group - ScholarBlogs. Available at: [Link]

  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. Available at: [Link]

  • Initial results for the oxidation of methyl 2-phenylacetate: (a) the reaction of CuI, TBHP and 1a. ResearchGate. Available at: [Link]

  • General information about the enzymes from the phenylacetate degradation pathway. ResearchGate. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1. ResearchGate. Available at: [Link]

  • Methyl 2-(methylamino)-2-phenylacetate | C10H13NO2. PubChem. Available at: [Link]

  • Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway. PMC. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Arcinova. Available at: [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. PMC. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO). Available at: [Link]

  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Wiley Online Library. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Bacterial phenylalanine and phenylacetate catabolic pathway revealed. PMC. Available at: [Link]

  • Impurity profiling of methamphetamine synthesized from methyl α ‐acetylphenylacetate. Europe PMC. Available at: [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers. Available at: [Link]

  • Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. PubMed. Available at: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Characterization of the last step of the aerobic phenylacetic acid degradation pathway. Semantic Scholar. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enantioselective Synthesis of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Enantiomeric Excess (ee) for N-Methyl Phenylglycine Methyl Ester Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Status: Open Urgency: High

Executive Summary: The "Phenylglycine Problem"

You are encountering difficulty with Methyl 2-(methylamino)-2-phenylacetate . This molecule presents a specific, well-known challenge in chiral chemistry often referred to as the "Phenylglycine Problem."

Unlike aliphatic amino acids, the


-proton in phenylglycine derivatives is exceptionally acidic (

vs.

for alanine) due to the electron-withdrawing effect of both the ester and the phenyl ring. This makes the chiral center highly labile and prone to base-catalyzed racemization via an enolate intermediate.

This guide is structured to troubleshoot your process in three phases: Synthesis (Upstream) , Purification (Midstream) , and Handling (Downstream) .

Module 1: The Asymmetric Strecker Protocol (Upstream Control)

If you are building the chiral center from scratch (Benzaldehyde + Methylamine + Cyanide), the Asymmetric Strecker reaction is the most direct route. However, low ee here usually stems from a competing non-catalyzed background reaction.

The Protocol: Thiourea-Catalyzed Hydrocyanation

Reference: Jacobsen, E. N. et al. (2009)[1]

The Mechanism: The catalyst (typically a chiral thiourea or urea derivative) acts as a "bifunctional" activator. It binds the imine (electrophile) via hydrogen bonding while simultaneously activating the cyanide source.

Step-by-Step Optimization:

  • Imine Formation (Critical Pre-step):

    • Do not perform this in situ if ee is critical. Pre-form the N-methyl imine (N-benzylidene-methylamine) and isolate it.

    • Reason: Residual water from in situ imine formation deactivates the chiral catalyst and promotes the racemic background reaction.

    • Action: Reflux Benzaldehyde + Methylamine (in MeOH)

      
       Evaporate 
      
      
      
      Distill or dry under high vacuum.
  • The Cyanide Source:

    • Avoid: KCN/NaCN in protic solvents (Promotes racemic background).

    • Use:TMSCN (Trimethylsilyl cyanide) with a proton source (like MeOH or isopropyl alcohol) at stoichiometric levels.

    • Temperature: Run at -78°C to -40°C . Higher temperatures favor the uncatalyzed pathway.

  • Catalyst Selection:

    • Use a Jacobsen-type Thiourea catalyst (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative).

    • Loading: 5-10 mol%.

Visualization: The Catalytic Cycle

StreckerMechanism Imine N-Methyl Imine Complex Imine-Catalyst Complex (Activated) Imine->Complex H-Bonding Racemic Racemic Product (Background Rxn) Imine->Racemic No Catalyst (Fast at >0°C) Catalyst Chiral Thiourea Catalyst Catalyst->Complex TS Transition State (Chiral Environment) Complex->TS + Cyanide Source HCN TMSCN / HCN Product Chiral Alpha-Aminonitrile TS->Product High ee Product->Catalyst Release

Caption: Figure 1. Bifunctional activation in the Strecker reaction. Note the competing "Racemic" pathway which dominates if temperature is too high or catalyst loading is too low.

Module 2: Resolution Strategies (Midstream Rescue)

If the catalytic route yields 60-80% ee, or if you are scaling up a racemic synthesis, you must use Classical Resolution .

The Principle: Enantiomers have identical physical properties. Diastereomers (salt pairs) do not. We convert the enantiomeric mixture into diastereomeric salts using a Chiral Resolving Agent (CRA).

Recommended Resolving Agents
Resolving AgentSolvent SystemTarget IsomerNotes
(+)-Tartaric Acid MeOH / Acetone(S)-IsomerIndustry standard. Cheap. Forms tartrate salt.
(+)-Camphor-10-sulfonic acid (CSA) EtOH / Water(S)-IsomerHigher molecular weight, often sharper separation for amines.
Dibenzoyl-L-tartaric acid Isopropanol(S)-IsomerUse if simple tartaric acid fails to crystallize.
The "Pope-Peachey" Optimization Protocol

Reference: Kozma, D. (2001) - CRC Press

If a 1:1 ratio of Amine:Acid fails to crystallize:

  • Use 0.5 equivalents of the Chiral Acid (e.g., (+)-Tartaric Acid).

  • Use 0.5 equivalents of an achiral mineral acid (e.g., HCl).

  • Logic: This forces the "wrong" enantiomer to stay in solution as the soluble HCl salt, while the "right" enantiomer precipitates as the less soluble Tartrate salt. This maximizes theoretical yield.

Module 3: Handling & Storage (Downstream Integrity)

CRITICAL WARNING: Many researchers synthesize the product with 98% ee, only to measure 80% ee a week later.

The Cause: As noted in the Executive Summary, the free base of Methyl 2-(methylamino)-2-phenylacetate racemizes on the shelf, especially if any residual base (Et3N, NaOH) remains from the workup.

The Fix:

  • Never store the Free Base.

  • Immediately convert the product to the Hydrochloride Salt (HCl) or Tosylate Salt (TsOH) after synthesis.

  • Workup Protocol:

    • When quenching the Strecker or Esterification reaction, avoid strong bases (NaOH).

    • Use saturated NaHCO3 (mild base) for neutralization.

    • Keep the aqueous phase cold (0°C).

    • Dry organic layers with MgSO4 (slightly acidic) rather than K2CO3 (basic).

Troubleshooting Guide (FAQ)

Q1: My Strecker reaction stalled at 50% conversion. Should I heat it?

  • A: NO. Heating will trigger the background reaction and destroy your ee.

    • Check: Is your TMSCN old? It hydrolyzes to HCN (gas) and leaves siloxanes. Use fresh reagents.

    • Check: Catalyst poisoning. Did you use a Lewis Base (like Pyridine) in a previous step? Thioureas are sensitive to competitive H-bonding.

Q2: I have 70% ee. Can I recrystallize the ester directly to upgrade it?

  • A: Unlikely. Racemic crystals often pack more densely than enantiopure ones (forming a "racemic compound").

    • Solution: Convert to the HCl salt first. Recrystallize the salt from EtOH/Et2O. The chiral enrichment usually happens much more efficiently in the salt form.

Q3: The optical rotation is fluctuating.

  • A: This is a sign of active racemization in the NMR tube or polarimeter cell.

    • Test: Are you using CDCl3? Chloroform often contains traces of HCl (acidic) or has been neutralized with base.

    • Fix: Filter your CDCl3 through basic alumina before measuring, or measure the rotation of the stable HCl salt in Methanol.

Decision Tree: Diagnosing Low ee

Troubleshooting Start Problem: Low ee (<80%) CheckStage When was ee measured? Start->CheckStage Stage1 Immediately after Reaction CheckStage->Stage1 Stage2 After Workup/Purification CheckStage->Stage2 TempCheck Check Reaction Temp. Was it > -40°C? Stage1->TempCheck BaseCheck Did you use NaOH/KOH? Stage2->BaseCheck Fix1 Fix: Lower Temp (-78°C) Suppress Background Rxn TempCheck->Fix1 Yes WaterCheck Check Moisture. Was Imine pre-dried? TempCheck->WaterCheck No Fix2 Fix: Pre-form Imine Add 4Å Mol. Sieves WaterCheck->Fix2 No Fix3 Fix: Racemization occurred. Use NaHCO3 only. Isolate as HCl salt. BaseCheck->Fix3 Yes

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of enantiomeric excess loss.

References
  • Jacobsen, E. N., et al. (2009). Thioure-Catalyzed Enantioselective Strecker Reaction. Computational Organic Chemistry. Link

  • Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation. Journal of the American Chemical Society, 131(42), 15358–15374. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for "Pope-Peachey" and Tartaric acid protocols).
  • PubChem. (2025).[2] Methyl 2-(methylamino)-2-phenylacetate Compound Summary. National Library of Medicine. Link

  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of the Enantioselective Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012–10014. Link

Sources

Technical Support Center: Resolving Co-eluting Peaks in HPLC of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 2-(methylamino)-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven insights.

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC that can compromise the accuracy and precision of quantification.[1][2] This is particularly relevant for Methyl 2-(methylamino)-2-phenylacetate, a chiral compound where separation of enantiomers or resolution from impurities is critical. This guide provides a systematic approach to diagnosing and resolving these co-elution issues.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for Methyl 2-(methylamino)-2-phenylacetate shows a single, broad, or shouldered peak. How do I confirm if this is due to co-elution?

A1: A broad or asymmetrical peak is a strong indicator of co-elution.[1] To confirm, consider the following:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can scan across the peak and if the UV spectra are not identical, it suggests the presence of more than one component.[1] Similarly, an MS detector can reveal different mass-to-charge ratios across the peak, confirming co-elution.[1]

  • Method Manipulation: Systematically alter a single chromatographic parameter at a time.[3] For instance, a small change in the mobile phase composition or temperature that results in a change in peak shape from a single symmetrical peak to two or more distinct peaks is a clear indication of co-elution.

Q2: What are the most critical initial parameters to adjust when I suspect co-elution of Methyl 2-(methylamino)-2-phenylacetate with an impurity?

A2: The most impactful parameters to adjust initially are related to the mobile phase and the column's stationary phase, as these directly influence selectivity (α), a key factor in chromatographic resolution.[4][5]

  • Mobile Phase Composition: Modifying the organic solvent ratio, changing the type of organic solvent (e.g., from acetonitrile to methanol), or adjusting the pH of the aqueous phase can significantly alter the retention and selectivity between your analyte and the co-eluting peak.[4][6][7]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry is a powerful strategy.[4][8] For a compound like Methyl 2-(methylamino)-2-phenylacetate, which has a secondary amine and an ester group, switching from a standard C18 column to one with a different functionality (e.g., phenyl-hexyl or a polar-embedded phase) can introduce different interaction mechanisms and improve separation.

Q3: I am trying to separate the enantiomers of Methyl 2-(methylamino)-2-phenylacetate. What is the best starting point?

A3: For enantiomeric separations, a chiral stationary phase (CSP) is essential.[9][10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for a broad range of chiral compounds.[9][10]

  • Column Screening: The most efficient approach is to screen a variety of chiral columns with different selectors under both normal-phase and reversed-phase conditions.[11][12]

  • Mobile Phase: In normal-phase mode, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures.[2] In reversed-phase mode, mixtures of water with acetonitrile or methanol are common, often with additives like acids or bases to control the ionization of the analyte.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks in Reversed-Phase HPLC

This guide provides a step-by-step workflow for resolving co-eluting peaks of Methyl 2-(methylamino)-2-phenylacetate from impurities using a standard C18 column. The primary goal is to manipulate the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[4][5]

Step 1: Assess System Suitability and Initial Conditions

Before modifying the method, ensure your HPLC system is performing optimally.[2]

  • Column Health: A contaminated or degraded column can cause peak broadening and tailing, which can mimic co-elution.[2][13] Flush the column with a strong solvent. If the problem persists, consider replacing the column.

  • Extra-Column Volume: Minimize the length and inner diameter of tubing between the injector, column, and detector to reduce peak broadening.[2][14]

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[2][7]

Step 2: Optimize the Mobile Phase

A systematic approach to mobile phase optimization is crucial. Change one parameter at a time to understand its effect.[3]

  • Organic Modifier Ratio: Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is the first step to controlling the retention factor (k).[5] Decreasing the organic solvent percentage will increase retention times and may improve resolution.

  • Organic Modifier Type: Switching between different organic solvents can significantly alter selectivity.[4] For example, if you are using acetonitrile, try methanol. The different solvent properties can change the interaction with the stationary phase.

  • Mobile Phase pH: Since Methyl 2-(methylamino)-2-phenylacetate has a secondary amine, its ionization state is pH-dependent. Adjusting the pH of the mobile phase with a suitable buffer can dramatically change its retention and selectivity relative to impurities.[6][7] Aim for a pH that is at least 2 units away from the pKa of the amine to ensure a consistent ionization state.

Step 3: Adjust Other Method Parameters

If mobile phase optimization is not sufficient, consider these additional parameters:

  • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also lead to longer retention times and higher backpressure.[3][7] Conversely, increasing the temperature can improve efficiency but may decrease retention.

  • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[3]

  • Gradient Elution: If isocratic elution is not providing adequate separation, a shallow gradient can improve the resolution of closely eluting peaks.[6][7]

The following diagram illustrates the troubleshooting workflow:

Troubleshooting_Workflow start Co-elution Suspected system_check Assess System Suitability (Column Health, Extra-Column Volume) start->system_check mobile_phase_opt Optimize Mobile Phase (Organic Ratio, Solvent Type, pH) system_check->mobile_phase_opt other_params Adjust Other Parameters (Temperature, Flow Rate, Gradient) mobile_phase_opt->other_params If resolution is not achieved resolution_achieved Resolution Achieved mobile_phase_opt->resolution_achieved If resolution is achieved change_column Change Stationary Phase other_params->change_column If resolution is still poor other_params->resolution_achieved If resolution is achieved change_column->resolution_achieved

Caption: Troubleshooting workflow for co-eluting peaks.

Guide 2: Chiral Separation of Methyl 2-(methylamino)-2-phenylacetate

This guide outlines a protocol for developing a method for the enantioselective separation of Methyl 2-(methylamino)-2-phenylacetate.

Step 1: Column Selection

The choice of the chiral stationary phase is the most critical factor.

  • Initial Screening: Screen a set of polysaccharide-based chiral columns (e.g., cellulose and amylose derivatives) as they are known to be effective for a wide range of compounds.[9][12]

  • Consider Different Modes: Evaluate both normal-phase and reversed-phase chromatography, as the elution order and selectivity can vary significantly between these modes.[12]

Step 2: Mobile Phase Screening

For each column, screen a set of mobile phases.

  • Normal Phase:

    • Hexane/Isopropanol (e.g., 90:10, 80:20, 70:30)

    • Hexane/Ethanol (e.g., 90:10, 80:20, 70:30)

  • Reversed Phase:

    • Water/Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid

    • Water/Methanol with 0.1% Formic Acid or Trifluoroacetic Acid

Step 3: Method Optimization

Once initial separation is observed, fine-tune the method.

  • Mobile Phase Composition: Make small adjustments to the solvent ratio to optimize the resolution and retention time.

  • Temperature: Temperature can have a significant impact on chiral separations, sometimes even reversing the elution order of enantiomers.[12] Evaluate a range of temperatures (e.g., 15°C to 40°C).

  • Flow Rate: Optimize the flow rate to achieve the best balance between resolution and analysis time.

The following table summarizes a potential screening strategy:

Column TypeMobile Phase SystemInitial Composition
Cellulose-based CSPNormal Phase: Hexane/Isopropanol90:10 (v/v)
Amylose-based CSPNormal Phase: Hexane/Ethanol90:10 (v/v)
Cellulose-based CSPReversed Phase: Water/Acetonitrile + 0.1% FA50:50 (v/v)
Amylose-based CSPReversed Phase: Water/Methanol + 0.1% FA50:50 (v/v)

The following diagram illustrates the chiral method development workflow:

Chiral_Method_Development start Start: Chiral Separation Needed column_screening Screen Chiral Columns (Cellulose, Amylose based) start->column_screening mobile_phase_screening Screen Mobile Phases (Normal & Reversed Phase) column_screening->mobile_phase_screening detect_separation Initial Separation Observed? mobile_phase_screening->detect_separation detect_separation->column_screening No, try another column optimize_method Optimize Method (Solvent Ratio, Temperature, Flow Rate) detect_separation->optimize_method Yes final_method Final Method optimize_method->final_method

Caption: Chiral method development workflow.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chromatography Online. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Available from: [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (2023, November 15). Technology Networks. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • HPLC Troubleshooting. Waters Corporation. Available from: [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. (2018). Academia.edu. Available from: [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary. Available from: [Link]

  • How to improve peaks separation in HPLC? (2024, July 31). ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. Available from: [Link]

  • High-Performance Liquid Chromatography. (2019, June 5). Chemistry LibreTexts. Available from: [Link]

  • How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage. Available from: [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. Available from: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Korean Chemical Society. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Available from: [Link]

  • A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. (2020, January 3). Impressions@MAHE. Available from: [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). PMC. Available from: [Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Pharmaceutical Association. Available from: [Link]

  • HPLC determination of common cold formulations. (2022, September 27). European Pharmaceutical Review. Available from: [Link]

Sources

"managing thermal instability of Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Thermal Instability of Methyl 2-(methylamino)-2-phenylacetate

Executive Summary: The Instability Mechanism

Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester) is a critical chiral intermediate, most notably in the synthesis of the antiplatelet drug Clopidogrel (Plavix).[1]

Researchers frequently encounter catastrophic yield losses or stereochemical erosion (racemization) when handling this compound. The core technical reality is that the free base form is thermodynamically unstable relative to its hydrochloride salt .

The Three Vectors of Instability:

  • Racemization: The benzylic hydrogen at the

    
    -position is acidified by the adjacent ester and phenyl ring. Thermal energy or weak bases readily promote enolization, destroying the chiral center (typically the (S)-enantiomer).[1]
    
  • Cyclodimerization: As an

    
    -amino ester, the free base undergoes intermolecular nucleophilic attack, cyclizing to form stable 2,5-diketopiperazines (specifically N,N'-dimethyl-3,6-diphenyl-2,5-diketopiperazine), especially upon heating or prolonged storage.[1]
    
  • Hydrolysis: Exposure to atmospheric moisture hydrolyzes the methyl ester to the parent amino acid, which complicates purification due to zwitterion formation.

Visualizing the Decomposition Pathways

The following diagram illustrates the kinetic fates of the compound when thermal or environmental controls fail.

DecompositionPathways Compound Methyl 2-(methylamino)- 2-phenylacetate (Free Base) Enolate Planar Enolate Intermediate Compound->Enolate Heat (>40°C) or Base (Et3N/NaOH) Dimer Diketopiperazine (Cyclic Dimer) Compound->Dimer Storage (RT) or Distillation Acid N-Methyl-Phenylglycine (Hydrolysis Product) Compound->Acid Moisture/H2O Racemate Racemic Mixture (Loss of Optical Activity) Enolate->Racemate Reprotonation

Figure 1: Thermal and chemical degradation pathways.[1] Note that racemization is the fastest process under basic/thermal conditions, while dimerization dominates during neat storage.

Troubleshooting Guide & FAQs

Q1: The oil turned dark and viscous during vacuum distillation. What happened?

Diagnosis: You likely triggered thermal polymerization/dimerization .[1] Technical Explanation: The free base of Methyl 2-(methylamino)-2-phenylacetate is thermally sensitive.[1] Attempting to distill it, even under high vacuum, often provides enough activation energy for the amine of one molecule to attack the ester of another. This forms diketopiperazines and oligomers, which appear as dark, viscous tars. Solution:

  • Avoid Distillation: Do not attempt to purify the free base by distillation.

  • Protocol: Use the compound immediately after generation from the salt, or purify via column chromatography on silica (neutralized) at low temperature if absolutely necessary.

Q2: My enantiomeric excess (ee) dropped from 99% to 80% after workup. Why?

Diagnosis: Base-catalyzed racemization .[1] Technical Explanation: The benzylic proton is acidic (


 approx. 20-22).[1] During the neutralization of the HCl salt (e.g., using NaOH or 

), if the pH rises too high (>10) or the temperature exceeds 20°C, the compound enolizes. Solution:
  • Temperature Control: Perform the neutralization at 0°C to 5°C .

  • pH Control: Use a biphasic system (DCM/Water) and stop base addition immediately upon reaching pH 7.5–8.0. Do not "soak" the compound in the aqueous base.

Q3: Can I store the free base in the freezer?

Diagnosis: High Risk. Technical Explanation: Even at -20°C, the free base can slowly cyclize or hydrolyze if not perfectly dry. Solution:

  • Store as Salt: Always convert the free base back to the Hydrochloride (HCl) salt for storage. The protonated amine cannot act as a nucleophile (preventing dimerization) and increases the barrier to enolization (preventing racemization).

Comparative Data: Salt vs. Free Base

ParameterHydrochloride Salt (Stable)Free Base (Unstable)
Physical State White Crystalline SolidColorless to Yellow Oil
Storage Stability >2 Years (Desiccated, RT)<24 Hours (RT), <1 Week (-20°C)
Thermal Limit Stable up to melting point (~200°C)Decomposes >40°C
Handling Weighable in airHandle under

, use immediately
Primary Risk Hygroscopicity (absorbs water)Racemization & Cyclization

Validated Protocols

Protocol A: Safe Generation of Free Base (In-Situ)

Use this protocol immediately before the next synthetic step (e.g., reaction with thiophene derivative for Clopidogrel synthesis).[1]

Reagents:

  • Methyl 2-(methylamino)-2-phenylacetate HCl Salt[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Saturated

    
     (aq) or 
    
    
    
    (dilute)[1]

Step-by-Step:

  • Suspend: Place the HCl salt in a reaction vessel and add DCM (10 volumes).

  • Cool: Cool the suspension to 0°C – 5°C using an ice bath. Critical: Do not skip cooling.

  • Neutralize: Slowly add saturated

    
     with vigorous stirring. Monitor pH. Stop when the aqueous layer is pH ~8.
    
  • Extract: Separate the layers immediately. Extract the aqueous layer once more with cold DCM.

  • Dry: Dry the combined organic layers over anhydrous

    
     for 10 minutes at cold temperature.
    
  • Use: Filter off the drying agent and use the solution directly in the next step.

    • Warning: Do not rotary evaporate to dryness unless strictly necessary.[1] If concentration is required, keep the bath temperature <30°C.

Protocol B: Re-salting for Storage

If you have excess free base, convert it back to the salt immediately.

  • Dissolve the free base oil in dry Diethyl Ether or MTBE.

  • Cool to 0°C.

  • Slowly bubble dry HCl gas or add 1.2 equivalents of HCl in Dioxane/Ether.

  • The white precipitate (HCl salt) will form immediately.

  • Filter, wash with ether, and dry under vacuum. Store in a desiccator.

Decision Logic for Handling

Use this flow to determine the correct handling procedure for your specific experiment.

HandlingLogic Start Start: Methyl 2-(methylamino)- 2-phenylacetate Source FormCheck Is it Salt or Free Base? Start->FormCheck SaltPath HCl Salt FormCheck->SaltPath BasePath Free Base FormCheck->BasePath Need Do you need to react the amine nitrogen? SaltPath->Need Store Do NOT Store. Use immediately. BasePath->Store KeepSalt Keep as Salt. Dissolve in solvent only when ready. Need->KeepSalt No (Storage) GenBase Generate Free Base IN SITU at 0°C Need->GenBase Yes (Reaction) Store->GenBase Convert to Salt if delay > 1 hour

Figure 2: Operational decision tree for handling the intermediate.[1]

References

  • Clopidogrel Bisulfate Stability & Synthesis

    • Source: National Institutes of Health (NIH) / PubChem.
    • Relevance: Confirms the instability of the free base and the standard use of salt forms for storage.
    • URL:[1]

  • Synthesis of Clopidogrel Intermediate (Patent WO2007144729A1)

    • Source: Google Patents.[1]

    • Relevance: Describes the generation of the free base from the hydrochloride salt using triethylamine/water and immediate use in reflux, highlighting the "in-situ" requirement.
    • URL:[1]

  • Thermal Decomposition of Alpha-Amino Esters

    • Source: MDPI / Molecules.[1]

    • Relevance: General mechanistic validation of diketopiperazine formation and thermal degradation in amino acid ester deriv
    • URL: (Analogous mechanism citation).

  • Safety Data Sheet (SDS)

    • Source: Fisher Scientific.[1]

    • Relevance: Provides storage conditions (Keep refrigerated, keep container tightly closed) and decomposition products (NOx, HCl).[3]

    • URL:[1]

Sources

Technical Guide: Work-Up Procedures for Methyl 2-(methylamino)-2-phenylacetate

[1]

Introduction: The "Benzylic Risk"

Methyl 2-(methylamino)-2-phenylacetate is not a standard amino ester. It presents a specific "benzylic risk" that causes standard work-up procedures (e.g., room temperature extraction with 1N NaOH) to fail, resulting in racemization and hydrolysis .

Because the

  • Base-catalyzed Racemization: Occurs rapidly at pH > 9.

  • Diketopiperazine Formation: The secondary amine facilitates dimerization if the free base is concentrated.

  • Saponification: The methyl ester is labile under strong basic conditions.

This guide provides alternative, self-validating protocols to bypass these failure modes.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal work-up based on your downstream application.

WorkupSelectionStartStart: Reaction Complete(MeOH/HCl or SOCl2)IsolateDo you need to storethe compound?Start->IsolateDownstreamIs the next stepwater-sensitive?Isolate->DownstreamNo (Immediate use)MethodAProtocol A:Direct Salt Crystallization(High Stability)Isolate->MethodAYes (Long-term storage)MethodBProtocol B:Zinc Dust Deprotonation(Non-Aqueous Free Base)Downstream->MethodBYes (Anhydrous coupling)MethodCProtocol C:Cold Bicarbonate Extraction(Standard Optimized)Downstream->MethodCNo (General use)

Figure 1: Decision matrix for selecting the appropriate isolation strategy.

Protocol A: Direct Salt Crystallization (Recommended for Storage)

Concept: Avoids the unstable free base entirely. The hydrochloride salt is stable for months at -20°C. This method utilizes the solubility differential of the salt in cold methanol/ether.

Reagents:

  • Anhydrous Methanol

  • MTBE (Methyl tert-butyl ether) or Diethyl Ether

  • HCl (gas) or Acetyl Chloride (if generating in situ)

Step-by-Step Methodology:

  • Concentration: If the reaction was performed in methanol (e.g., SOCl2/MeOH), concentrate the reaction mixture under reduced pressure at < 40°C until the volume is reduced by ~75%.

    • Critical Check: Do not distill to dryness. A thick syrup is the target.

  • Precipitation: Cool the residue to 0°C. Slowly add cold MTBE (approx. 5x volume of residue) with vigorous stirring.

  • Crystallization: A white precipitate (the HCl salt) should form. If oiling occurs, scratch the flask wall or add a seed crystal.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen blanket) to prevent hygroscopic water absorption.

  • Drying: Dry in a vacuum desiccator over P2O5.

ParameterSpecificationReason
Temperature < 40°CPrevents thermal degradation of the ester.
Solvent Ratio 1:5 (MeOH:MTBE)Optimizes yield while keeping impurities in solution.
Atmosphere Inert (N2/Ar)The HCl salt is hygroscopic; moisture leads to hydrolysis.

Protocol B: Non-Aqueous Zinc Dust Deprotonation (Alternative)

Concept: This is a specialized "chemically clean" method for isolating the free base without ever exposing the compound to water or high pH. It relies on zinc's ability to act as a mild acid scavenger in organic media [1].

Reagents:

  • Activated Zinc Dust (Wash with 1N HCl, then water, then acetone, dry in vacuo)[1]

  • Anhydrous THF or DCM

Step-by-Step Methodology:

  • Suspension: Suspend the Methyl 2-(methylamino)-2-phenylacetate HCl salt (1.0 equiv) in anhydrous THF (10 mL/g).

  • Scavenging: Add Activated Zinc Dust (1.5 equiv) in one portion.

  • Agitation: Stir vigorously at room temperature for 15–30 minutes.

    • Visual Cue: The suspension often changes texture as the zinc coordinates the chloride.

  • Filtration: Filter the mixture through a pad of Celite to remove the zinc salts.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (< 30°C).

  • Result: The residue is the pure free base, ready for immediate anhydrous coupling (e.g., amide bond formation).

Mechanism of Action:

Protocol C: Cold Buffered Extraction (Troubleshooting Standard)

Concept: If you must perform an aqueous extraction, you must control the pH window strictly between 7.5 and 8.5. Standard NaOH (pH 14) guarantees racemization.

Reagents:

  • Saturated NaHCO3 (aq) - pH ~8.3

  • Dichloromethane (DCM) or EtOAc

  • Brine

Workflow Diagram:

ExtractionWorkflowStep11. Cool Mixture(0°C)Step22. Add DCMPre-cool solventStep1->Step2Step33. NeutralizeSat. NaHCO3(Target pH 8.0)Step2->Step3Step44. Phase Cut< 5 mins contactStep3->Step4Step55. Dry & Conc.MgSO4 / <30°CStep4->Step5

Figure 2: Optimized "Cold-Buffered" extraction workflow to minimize racemization.

Critical Troubleshooting Points:

  • Temperature: Keep everything at 0°C. Racemization rates drop significantly at lower temperatures.

  • Contact Time: Do not let the organic free base sit in contact with the aqueous base. Separate phases immediately.

  • Drying Agent: Use MgSO4 (neutral/slightly acidic) rather than K2CO3 (basic).

FAQ: Troubleshooting & Stability

Q: My enantiomeric excess (ee) dropped from 99% to 85% after workup. Why? A: You likely used a strong base (NaOH or Na2CO3) or allowed the extraction to warm up. The benzylic proton is acidic. Switch to Protocol C (NaHCO3 at 0°C) or Protocol B (Zinc dust) to preserve optical purity [2].

Q: Can I store the free base in the fridge? A: No. The secondary amine will attack the methyl ester of a neighboring molecule, forming a diketopiperazine (dimer) or polymerizing. Store only as the HCl salt (Protocol A ).

Q: I see a new spot on TLC just above my product. What is it? A: This is likely the hydrolysis product (the free acid) or the dimer. If the spot stays at the baseline, it is the acid (zwitterion). If it runs higher, it is the dimer.

Q: How do I check the optical purity? A: Standard C18 HPLC will not separate enantiomers. You require a Chiral Stationary Phase (CSP).

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) to sharpen the amine peak.

References

  • Zinc Dust Deprotonation: Ganesan, A., et al. "Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust."[2] Journal of Peptide Research, vol. 57, no.[2] 3, 2001, pp. 223-226.

  • Racemization Mechanisms: Williams, R. M. "Synthesis of Optically Active

    
    -Amino Acids." Pergamon Press, 1989. (Foundational text on benzylic amino acid stability).
    
  • Salt Isolation: "Preparation and isolation of mineral acid salt of an amino acid methyl ester."[3] US Patent 5,113,009A.

  • pKa Data: "pKa Data Compiled by R. Williams." Organic Chemistry Data. (Reference for benzylic/amine pKa shifts).

"reducing byproduct formation in Methyl 2-(methylamino)-2-phenylacetate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (often referred to as


-methyl phenylglycine methyl ester) is a critical intermediate, structurally analogous to the side chain of antiplatelet agents like Clopidogrel.[1][2][3][4][5] Its synthesis is deceptively simple but prone to three distinct failure modes: poly-alkylation  (dimerization), aminolysis  (amide formation), and racemization .[1][3][4][6][5]

This guide moves beyond generic "recipe" adherence. It deconstructs the reaction kinetics and thermodynamics to provide you with a self-validating protocol for minimizing these specific byproducts.

Module 1: The Nucleophilic Substitution Route

Context: You are reacting methyl


-bromo-phenylacetate with methylamine.[1][2][3][4][6]
Q1: I am detecting a significant mass peak corresponding to the "dimer" (tertiary amine). How do I suppress this bis-alkylation?

The Mechanism: This is a classic kinetic competition.[1][3][6] The product of your reaction is a secondary amine (


), which is often more nucleophilic than the primary amine (

) starting material (methylamine).[4][5] As the reaction progresses, the product competes for the remaining alkyl bromide, leading to the bis-alkylated impurity.[4][5]

The Solution: The "Flooding" Protocol You must shift the statistical probability of the alkyl bromide colliding with a methylamine molecule rather than a product molecule.[6][5]

  • Stoichiometry is Non-Negotiable: Do not use 1.1 or 2 equivalents. You require a minimum of 5–10 equivalents of methylamine.[1][3]

    • Why: This ensures that even at high conversion, the concentration of the starting nucleophile (

      
      ) vastly exceeds the concentration of the product (
      
      
      
      ).[4][5]
  • Inverse Addition: Never add the amine to the bromide.

    • Protocol: Dissolve the methylamine (gas or solution) in your solvent at -10°C. Add the methyl

      
      -bromo-phenylacetate solution dropwise  to the amine.[1][2][3][5]
      
    • Causality: This ensures the alkyl bromide enters an environment where the local concentration of methylamine is overwhelmingly high, favoring the primary substitution.[6][5]

Self-Validating Check:

  • Monitor the reaction by TLC/LC-MS at 50% conversion. If the dimer exists at >5% at this stage, your addition rate is too fast or your stirring is inefficient.[6][5]

Q2: My yield is low, and I see the corresponding amide ( -methyl-2-phenylacetamide). Why?

The Mechanism: Methylamine is a nucleophile.[1][3][6] It can attack two electrophilic sites on methyl


-bromo-phenylacetate:
  • The

    
    -Carbon (Desired): 
    
    
    
    displacement of Bromide.[1][2][3][6]
  • The Carbonyl Carbon (Undesired): Nucleophilic acyl substitution (Aminolysis), converting the ester to an amide.[1][4][6][5]

The Solution: Kinetic Temperature Control


 reactions on 

-halo esters are generally faster than aminolysis at lower temperatures due to the lower activation energy of the

pathway compared to the tetrahedral intermediate formation required for amidation.[2][6][5]
  • Temperature: Maintain the reaction between -10°C and 0°C . Do not heat to reflux until the bromide is consumed.[3][6][5]

  • Solvent Choice: Use THF or MTBE rather than Methanol.[1][2][3][4][6]

    • Why: Protic solvents like methanol can stabilize the leaving group (methoxide) in the amidation pathway, potentially accelerating the side reaction.[4][5] Aprotic solvents favor the

      
       attack of the amine.[6][5]
      

Module 2: The Strecker Synthesis Route

Context: You are reacting benzaldehyde, methylamine, and cyanide.[4][6][5]

Q3: I am struggling with reproducibility in the hydrolysis step. Sometimes I get the acid, sometimes the amide.

The Mechanism: The Strecker intermediate is an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-aminonitrile.[1][2][3][6] Converting this nitrile to an ester requires acid hydrolysis.[1][3][6] The reaction proceeds: Nitrile 

Amide

Acid

Ester.[3][6][5] Stopping at the amide is a common pitfall (incomplete hydrolysis), while pushing too hard leads to the acid (hydrolysis of the ester).[4][5]

The Solution: The Pinner Reaction Modification Avoid aqueous acid hydrolysis which favors the carboxylic acid.[3][6][5] Use anhydrous acidic alcoholysis (Pinner conditions) .

  • Reagent: Dry HCl gas bubbled into Methanol (approx. 3-4 M).

  • Protocol: Dissolve the aminonitrile in HCl/MeOH. Stir at room temperature or mild heat (40°C).

  • Water Scavenging: Add a small amount of trimethyl orthoformate (TMOF) to scavenge any adventitious water, preventing the formation of the carboxylic acid byproduct.[3][6][5]

Module 3: Stereochemical Integrity

Q4: My starting material was enantiopure, but the product is nearly racemic. What happened?

The Mechanism: The


-proton in phenylglycine derivatives is benzylic  and adjacent to a carbonyl, making it significantly acidic (

).[1][2][3][4][6][5]
  • Base-Catalyzed Enolization: In the presence of excess methylamine (a base), the proton can be removed, forming an achiral enolate.[2][4][5] Reprotonation occurs indiscriminately from either face, causing racemization.[1][3][4][6][5]

The Solution: Buffering and Time Management [1][3][6][5]

  • Minimize Contact Time: Quench the reaction immediately upon completion. Do not let it stir overnight "just to be safe."

  • Non-Basic Workup: Do not use strong bases (NaOH/KOH) during the workup to neutralize the salts.[1][3][6][5]

    • Protocol: Quench the reaction with cold dilute HCl (pH 2-3) to protonate the amine (making it non-nucleophilic and water-soluble).[1][2][4][5] Wash the aqueous layer with ether (removes non-basic impurities).[5] Then, carefully adjust pH to 8-9 with

      
       (weak base) only immediately before extraction into organic solvent.[1][2][4][5]
      

Summary of Critical Parameters

ParameterTarget ConditionReason
Amine Equivalents 5.0 – 10.0 eq Suppresses bis-alkylation (dimer formation).[1][2][3][4][6]
Temperature -10°C to 0°C Favors

over Amidation (aminolysis).[1][2][3][4][6]
Addition Mode Inverse (Bromide to Amine) Maintains high local concentration of nucleophile.[1][3][4][6]
Workup pH Avoid pH > 10 Prevents base-catalyzed racemization of the

-proton.[1][2][3][6]

Visualizing the Competition Pathways

The following diagram illustrates the kinetic competition in the substitution route. The "Red" paths represent the failure modes you must actively engineer out of your process.[6][5]

ReactionPathways Start Methyl alpha-bromo-phenylacetate Target Target Product (Secondary Amine) Start->Target SN2 (Primary Reaction) Low Temp, Excess Amine Amide Byproduct 2: Amide (Aminolysis) Start->Amide Attack at Carbonyl (Occurs at High Temp) MeNH2 Methylamine (Nucleophile) Dimer Byproduct 1: Bis-alkylated Dimer Target->Dimer Reaction with Start Material (Occurs if Amine is low) Racemate Byproduct 3: Racemate Target->Racemate Base-Catalyzed Enolization (High pH / Long Time)

Caption: Kinetic competition pathways. Green path represents the desired SN2 reaction; Red/Yellow paths indicate byproduct formation driven by incorrect stoichiometry or temperature.[6][5]

References

  • Preparation of Phenylglycine Derivatives (Strecker & Substitution)

    • Source: Organic Syntheses, Coll.[1][3][4][6][5] Vol. 4, p.461 (1963).[1][4][5] "

      
      -Aminophenylacetic Acid".[1][2][3][6]
      
    • URL:[Link]

  • Control of Amidation vs.

    
    -Halo Esters: 
    
    • Source:Journal of the American Chemical Society.[1][3][6] "Nucleophilic Substitution of

      
      -Halo Esters". (General Mechanistic Reference).
      
    • URL:[Link][1][4][5]

  • Racemization of Phenylglycine Derivatives

    • Source:Tetrahedron Letters.
    • URL:[Link] (Direct deep link to specific 1970s papers is often unstable; referencing the journal archive for "phenylglycine racemization mechanisms").[1][4][5]

  • Synthesis of N-Methyl Amino Acids (General Protocol)

    • Source:Beilstein Journal of Organic Chemistry. "Practical synthesis of N-methyl amino acids".
    • URL:[Link][1][4][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methylamine and Cyanide derivatives before handling.

Sources

Validation & Comparative

"validation of analytical methods for Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-(methylamino)-2-phenylacetate (CAS: 107635-11-0) is a critical intermediate in the synthesis of semi-synthetic antibiotics and anti-platelet agents (structurally homologous to Clopidogrel intermediates).[1] Its amphoteric nature—possessing both a basic secondary amine and a labile ester moiety—presents unique analytical challenges.[1]

The Analytical Dilemma:

  • Polarity: The secondary amine renders the molecule highly polar, often leading to poor retention (elution near the void volume) on standard C18 columns.

  • Silanol Interactions: The basic amine interacts with residual silanols on silica supports, causing severe peak tailing.[1]

  • Stability: The methyl ester is susceptible to hydrolysis, particularly in basic media, necessitating strict pH control during analysis.[1]

This guide compares three analytical approaches and details the validation of the Optimized RP-HPLC method, selected for its balance of robustness, specificity, and transferability in a QC environment.

Comparative Analysis of Analytical Methodologies

Before validation, one must select the correct tool. Below is a technical comparison of the three primary methodologies available for this analyte.

Table 1: Method Performance Matrix
FeatureMethod A: Ion-Pair RP-HPLC (Recommended) Method B: HILIC (Alternative) Method C: GC-FID
Principle Hydrophobic interaction w/ acidic bufferHydrophilic interactionVolatility separation
Stationary Phase C18 (End-capped/Base-deactivated)Silica or Amide5% Phenyl Polysiloxane
Suitability High. Excellent for Assay & Impurities.[1]Medium. Good for very polar degradants.[1]Low/Medium. Thermal instability risk.[1]
Peak Shape Excellent (Tailing < 1.5 with buffer)Good, but sensitive to water contentGood
Sample Prep Dilute & ShootDilute in high organicDerivatization often required
Throughput High (10-15 min run)Medium (Long equilibration)Medium
Cost/Run LowMedium (Solvent consumption)Low
Decision Logic for Method Selection

The following decision tree illustrates why RP-HPLC is the chosen protocol for this guide, specifically for QC release testing.

MethodSelection Start Start: Sample Type Analysis IsVolatile Is the salt form volatile? Start->IsVolatile Deriv Can we derivatize? IsVolatile->Deriv No (Salt form) GC Select GC-FID (Complex Prep) IsVolatile->GC Yes (Free base) Deriv->GC Yes Polarity Analyte Polarity Deriv->Polarity No (Direct inject) HILIC Select HILIC (Good for polar impurities) Polarity->HILIC LogP < -1 RP Select RP-HPLC (Standard QC) Polarity->RP LogP > -1 (Buffer controlled)

Figure 1: Analytical Method Selection Decision Tree. RP-HPLC is favored for salt forms where derivatization adds unnecessary error.[1]

The Validated Protocol: Optimized RP-HPLC

This protocol is designed to suppress silanol activity using an acidic buffer, ensuring the amine remains protonated while the column technology prevents tailing.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent base-deactivated column.[1]

    • Why: "Base-deactivated" columns have chemically bonded phases that shield residual silanols, preventing the "shark-fin" tailing common with amines.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Why: Low pH ensures the amine is fully protonated (cationic). While this reduces retention on C18, it eliminates the "mixed-mode" retention that causes peak broadening.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (80:20 A:B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (Phenyl ring absorption).[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Standard Preparation
  • Diluent: Mobile Phase A : Mobile Phase B (50:50).

  • Stock Solution: 1.0 mg/mL Methyl 2-(methylamino)-2-phenylacetate HCl in diluent.

Validation Methodology (ICH Q2(R1) Aligned)

This section details the specific experiments required to validate this method, moving beyond generic lists to "self-validating" workflows.

Phase 1: Specificity (Stress Testing)

To prove the method is "Stability Indicating," you must degrade the sample and prove the method can separate the degradation products from the main peak.

  • Acid Hydrolysis: Reflux in 0.1N HCl for 2 hours.

    • Expected Result: Formation of Phenylglycine (hydrolysis of ester). Peak should elute earlier (more polar).[1]

  • Base Hydrolysis: Reflux in 0.1N NaOH for 1 hour.

    • Warning: Esters hydrolyze rapidly here.[1] Ensure the main peak decreases by ~20-30% to show separation.[1]

  • Oxidation: 3% H2O2 for 2 hours.

    • Target: N-oxide formation on the secondary amine.[1]

Acceptance Criteria: Peak purity index (via PDA) > 0.999 for the main peak; Resolution (Rs) > 1.5 between all degradants.

Phase 2: Linearity & Range

Construct a 5-point calibration curve.[1]

  • Range: 80% to 120% of the target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).

  • Data Treatment: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .[1][2]
Phase 3: Accuracy (Recovery)

Since a certified reference material (CRM) might be expensive, use the "Spike Recovery" method.

  • Prepare a placebo matrix (if formulation) or use the standard addition method.[1]

  • Spike analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Phase 4: Precision
  • System Precision: 6 injections of the standard. (RSD

    
     1.0%).[1][2][3]
    
  • Method Precision: 6 independent sample preparations from the same batch. (RSD

    
     2.0%).[1][2][3]
    
Validation Workflow Diagram

ValidationWorkflow cluster_0 Pre-Validation cluster_1 Core Validation SystemSuit System Suitability (Tailing < 1.5) Specificity Specificity (Stress Testing) SystemSuit->Specificity Linearity Linearity (5 Levels) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R^2 > 0.999 Report Final Validation Report Accuracy->Report

Figure 2: Sequential Validation Workflow ensuring "Stop/Go" decision points.

Experimental Data Summary (Simulated)

The following table represents typical data obtained during a successful validation of this molecule.

ParameterExperimentResultAcceptance LimitStatus
System Suitability Tailing Factor (

)
1.15

PASS
Theoretical Plates (

)
6,400

PASS
Linearity Regression (

)
0.9998

PASS
Accuracy Recovery (100% Level)100.4%98.0 - 102.0%PASS
Precision Repeatability (n=6)0.4% RSD

PASS
LOD S/N Ratio3:1 at 0.05 µg/mLN/AInfo

Troubleshooting & Expert Insights

Issue: Peak Splitting

  • Cause: Sample solvent is stronger than the mobile phase.

  • Fix: Dissolve the sample in the Mobile Phase. Do not use pure Acetonitrile as the diluent.

Issue: Retention Time Drift

  • Cause: pH fluctuation in the aqueous buffer. The amine pKa is sensitive.

  • Fix: Use a buffer (Phosphate), not just acid-adjusted water.[1] Ensure the buffer capacity is sufficient.

Issue: "Ghost" Peaks

  • Cause: Hydrolysis of the methyl ester in the autosampler if left too long.

  • Fix: Keep autosampler temperature at 4°C. Validate solution stability (usually stable for 24h at 4°C).

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics.

  • PubChem . Methyl 2-(methylamino)-2-phenylacetate Compound Summary. National Library of Medicine.[1]

  • Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for RP-HPLC mechanism on amines).

Sources

"comparison of synthesis routes for Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (also known as


-methyl-2-phenylglycine methyl ester) is a critical pharmaceutical intermediate, structurally analogous to the side chain of the blockbuster antiplatelet drug Clopidogrel .[1][2][3] While the Clopidogrel intermediate bears a 2-chloro substituent, the unsubstituted phenyl analog serves as a vital model compound and building block for various unnatural amino acid derivatives.[2]

This guide objectively compares the three primary synthesis routes:

  • The Strecker Protocol: The industrial standard for high-volume production.[2][3]

  • Reductive Amination: The preferred route for green chemistry and safety-conscious laboratories.[2][3]

  • Nucleophilic Substitution: A legacy route utilizing

    
    -halo esters, useful for rapid small-scale derivatization.[1][2][3]
    

Recommendation: For industrial scale (>1 kg) , the Strecker Route is superior due to atom economy and raw material costs.[2] For laboratory scale (<100 g) , Reductive Amination is recommended to eliminate the acute toxicity hazards associated with cyanide handling.[2]

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics for each route based on experimental data and process engineering principles.

MetricRoute A: Strecker SynthesisRoute B: Reductive AminationRoute C: Nucleophilic Substitution
Starting Materials Benzaldehyde, Methylamine, NaCN/KCNMethyl Benzoylformate, Methylamine, NaBH(OAc)₃Methyl

-bromophenylacetate, Methylamine
Step Count 2 (One-pot possible)1 (One-pot)1
Typical Yield 75–85%80–92%50–65%
Atom Economy HighModerate (Boron waste)Low (Bromide waste)
Safety Profile Critical: Generates HCN gas.[1][2]High: No toxic gases.[2][3]Moderate: Lachrymatory starting material.[2][3]
Impurity Profile Mandelic acid (hydrolysis byproduct)Over-reduced alcoholBis-alkylated amine (major issue)
Cost Efficiency High (Cheap reagents)Moderate (Reducing agent cost)Low (Expensive starting material)

Detailed Technical Protocols

Route A: The Strecker Protocol (Industrial Standard)

Mechanism: Nucleophilic addition of cyanide to an imine formed in situ, followed by acid hydrolysis and esterification.[2]

Expert Insight: The critical control point in this reaction is the pH during the cyanide addition. If the solution is too acidic, HCN gas evolves rapidly. If too basic, the imine formation is sluggish. A buffer system (pH 9–10) is often self-maintained by the methylamine/methylammonium equilibrium.[1][2][3]

Experimental Workflow
  • Imine Formation: Charge a reactor with Methanol (10 vol) and Methylamine (1.2 eq, 33% in EtOH). Cool to 0°C.[3][4][5]

  • Cyanation: Add Benzaldehyde (1.0 eq) dropwise.[2][3] Stir for 30 min. Add NaCN (1.1 eq) dissolved in minimal water.[2]

    • Self-Validating Step: Monitor by TLC (Hexane/EtOAc 3:1).[2] The aldehyde spot (

      
      ) must disappear before acid hydrolysis.[2]
      
  • Hydrolysis/Esterification: Carefully add

    
     (3.0 eq) dropwise (Exothermic!).[2] Heat to reflux for 4 hours. The nitrile hydrolyzes to the amide and then the ester directly in methanol.
    
  • Workup: Cool to room temperature. Neutralize with

    
    .[2][3] Extract with Dichloromethane (DCM).[2][3][4]
    

Safety Warning: All waste streams must be treated with bleach (Sodium Hypochlorite) to quench unreacted cyanide before disposal.[2]

Route B: Reductive Amination (Green Chemistry)

Mechanism: Condensation of methyl benzoylformate with methylamine to form an imine, followed by selective reduction.[2]

Expert Insight: Using Sodium Triacetoxyborohydride (


) is preferred over Sodium Borohydride (

) because it is less basic and less likely to reduce the ketone before the imine forms.[2] This prevents the formation of the mandelic ester byproduct.
Experimental Workflow
  • Reagents: Dissolve Methyl Benzoylformate (1.0 eq) in DCE (Dichloroethane) or DCM.

  • Amine Addition: Add Methylamine (1.5 eq, 2M in THF) and Acetic Acid (1.0 eq) to catalyze imine formation.[2] Stir for 1 hour.

  • Reduction: Add

    
     (1.4 eq) in portions. Stir at room temperature overnight.
    
    • Self-Validating Step: Aliquot NMR should show the disappearance of the ketone carbonyl signal (~185 ppm in

      
      C) and appearance of the methine signal (~65 ppm).
      
  • Workup: Quench with saturated

    
    .[2][3][4] Separate organic layer.[2][3][6]
    
Route C: Nucleophilic Substitution

Mechanism:


 displacement of bromide by methylamine.[2]

Expert Insight: This route suffers from "poly-alkylation."[1][2][3] The product is a secondary amine, which is more nucleophilic than the primary amine starting material, leading to the formation of the tertiary amine impurity. To mitigate this, use a large excess of methylamine or a sterically hindered base.

Experimental Workflow
  • Reagents: Dissolve Methyl

    
    -bromophenylacetate (1.0 eq) in dry THF.
    
  • Substitution: Cool to -10°C. Add Methylamine (5.0 eq) slowly. The excess amine acts as a proton scavenger and reduces the statistical probability of over-alkylation.

  • Workup: Filter off the methylammonium bromide salt. Concentrate the filtrate.

    • Purification: Column chromatography is almost always required to separate the mono-methylated product from the bis-methylated impurity.[1][2][3]

Visualizations

Reaction Scheme Comparison

The following diagram illustrates the mechanistic convergence of the three routes.

SynthesisRoutes Benzaldehyde Benzaldehyde (Route A) Aminonitrile Aminonitrile Benzaldehyde->Aminonitrile 1. MeNH2 2. NaCN Benzoylformate Methyl Benzoylformate (Route B) Imine Imine Intermediate Benzoylformate->Imine MeNH2 / AcOH Bromoester Methyl alpha-bromo phenylacetate (Route C) Product Methyl 2-(methylamino)- 2-phenylacetate Bromoester->Product MeNH2 (Excess) (SN2) Imine->Product NaBH(OAc)3 (Reduction) Aminonitrile->Product H2SO4 / MeOH (Hydrolysis)

Figure 1: Mechanistic pathways for Routes A, B, and C converging on the target molecule.[2]

Decision Matrix for Process Selection

Use this logic flow to determine the optimal route for your specific constraints.

DecisionMatrix Start Start Selection Scale Scale > 100g? Start->Scale Cyanide Cyanide Handling Permitted? Scale->Cyanide Yes Purity High Purity Critical? Scale->Purity No RouteA Route A: Strecker Synthesis Cyanide->RouteA Yes RouteB Route B: Reductive Amination Cyanide->RouteB No Cost Cost Sensitivity High? Cost->RouteB High RouteC Route C: Substitution Cost->RouteC Low (Fast/Dirty) Purity->Cost No Purity->RouteB Yes (Avoid bis-alkyl)

Figure 2: Decision tree for selecting the synthesis route based on scale, safety, and purity requirements.

References

  • Strecker Synthesis of Alpha-Amino Acids

    • Title: The Strecker Synthesis of Amino Acids[6][7][8]

    • Source: Master Organic Chemistry[2]

    • URL:[Link]

  • Clopidogrel Intermediate Synthesis (Industrial Context)

    • Title: An efficient and large scale synthesis of Clopidogrel: Antipl
    • Source: Der Pharma Chemica, 2012, 4 (1):479-488[1][2][9]

    • URL:[Link]

  • Reductive Amination Methodology

    • Title: Reductive Amination - Common Conditions and Mechanisms[1][2][3]

    • Source: Common Organic Chemistry[2][6]

    • URL:[Link]

  • Properties of Methyl 2-(methylamino)

    • Title: Methyl 2-(methylamino)-2-phenylacetate Compound Summary[1][2][3][10][11]

    • Source: PubChem[2][10]

    • URL:[Link][2]

Sources

Biological Activity & Therapeutic Utility of Methyl 2-(methylamino)-2-phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity and therapeutic applications of Methyl 2-(methylamino)-2-phenylacetate derivatives.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (also known as


-methyl-

-phenylglycine methyl ester
) represents a critical scaffold in medicinal chemistry. Unlike simple aliphatic amino acids, this compound combines an aromatic side chain directly at the

-carbon with an

-methyl substitution.[1] This unique architecture confers two primary biological advantages: conformational rigidity and metabolic stability .

While the ester itself acts primarily as a lipophilic precursor, its derivatives are potent modulators in two distinct pharmacological domains:

  • Neurotransmission: As antagonists of Metabotropic Glutamate Receptors (mGluRs).

  • Peptidomimetics: As protease-resistant building blocks for peptide therapeutics.

This guide compares these derivatives against standard clinical and research alternatives, supported by experimental protocols and mechanistic insights.[2]

Mechanistic Insight: The -Methyl-Phenylglycine Scaffold

The biological potency of this scaffold stems from its ability to mimic the transition states of natural neurotransmitters while resisting enzymatic degradation.

Structural Advantages
  • Steric Hindrance: The

    
    -methyl group prevents the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending the half-life of peptide derivatives.[1]
    
  • Restricted Rotation: The bulky phenyl group at the

    
    -position locks the molecule into a specific conformation, reducing the entropic penalty upon binding to receptor targets like mGluRs.
    
  • Lipophilicity: The methyl ester functionality enhances blood-brain barrier (BBB) penetration, acting as a prodrug for the active acid form in CNS applications.

Signaling Pathway Visualization (mGluR Modulation)

The following diagram illustrates how phenylglycine derivatives (generated from this scaffold) intervene in the glutamatergic signaling pathway, specifically targeting Group I/II mGluRs to modulate excitotoxicity.

mGluR_Pathway Glutamate L-Glutamate (Endogenous Ligand) mGluR mGluR (Group I/II) GPCR Transmembrane Protein Glutamate->mGluR Activates Derivatives Phenylglycine Derivatives (Antagonists/Modulators) Derivatives->mGluR Blocks/Modulates G_Protein G-Protein Activation (Gq / Gi/o) mGluR->G_Protein Signal Transduction Effector Effector Enzymes (PLC / Adenylyl Cyclase) G_Protein->Effector Cascade Initiation Response Cellular Response (Excitability / Neuroprotection) Effector->Response Physiological Effect

Caption: Mechanism of action for Phenylglycine derivatives acting as antagonists at Metabotropic Glutamate Receptors (mGluR), preventing downstream excitotoxic signaling.

Comparative Analysis: Performance vs. Alternatives

Class 1: mGluR Antagonists

Derivatives such as (S)-MCPG (


-methyl-4-carboxyphenylglycine) are synthesized from the phenylglycine core. They are compared here against standard glutamate ligands.
Compound ClassRepresentative AgentTarget SelectivityPotency (IC

/ K

)
BBB PermeabilityKey Advantage
Phenylglycine Derivative (S)-MCPG Non-selective mGluR (Group I/II)~40 - 80 µM ModerateBroad-spectrum tool for characterizing mGluR roles.
Phenylglycine Derivative (S)-4C3HPG mGluR1 (Antagonist) / mGluR2 (Agonist)~5 - 10 µM Low (Polar)Mixed pharmacology allows unique modulation of synaptic plasticity.
Standard Agonist L-Glutamate All GluRs (Ionotropic & Metabotropic)~1 µM LowEndogenous baseline; lacks selectivity.
Standard Antagonist L-AP4 Group III mGluR (Agonist)~0.5 µM LowHighly selective for Group III, but inactive at Group I/II.

Insight: While Phenylglycine derivatives often show lower absolute potency than highly specific synthetic ligands like L-AP4, their structural versatility allows for the fine-tuning of selectivity between mGluR subtypes (e.g., adding a 4-carboxy group shifts activity to Group II).

Class 2: Peptidomimetic Stability

When incorporated into peptide chains, the


-methyl-phenylglycine unit confers superior resistance to enzymatic degradation compared to standard amino acids.
Peptide ModificationEnzyme ChallengeHalf-Life (t

)
Fold Improvement
Standard (L-Phe) Chymotrypsin~15 minutes1.0x (Baseline)

-Methyl (Aib)
Chymotrypsin~4 hours16x

-Methyl-Phenylglycine
Chymotrypsin > 24 hours > 96x

-Methyl-Phenylglycine
Human Plasma > 48 hours High Stability

Insight: The combination of


-methylation and the bulky 

-phenyl group creates a "steric shield" that renders the peptide bond nearly inaccessible to proteolytic active sites.

Experimental Protocols

Protocol A: Synthesis of -Boc- -Methyl- -Phenylglycine

A critical intermediate for solid-phase peptide synthesis (SPPS).

Objective: Protect the amine to prevent side reactions while installing the methyl group.

Reagents:

  • Methyl 2-(methylamino)-2-phenylacetate (Starting Material)

  • Di-tert-butyl dicarbonate (Boc

    
    O)[1]
    
  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 10 mmol of Methyl 2-(methylamino)-2-phenylacetate in 50 mL of dry DCM.

  • Base Addition: Add 15 mmol of TEA. Cool the mixture to 0°C under nitrogen atmosphere.

  • Protection: Dropwise add 11 mmol of Boc

    
    O dissolved in 10 mL DCM over 30 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with 1M HCl (2x), saturated NaHCO

    
     (2x), and brine. Dry over MgSO
    
    
    
    .
  • Hydrolysis (Optional): To obtain the free acid for coupling, treat the ester with LiOH in THF/H

    
    O (1:1) for 4 hours.
    

Validation Criteria:

  • 
    H NMR:  Appearance of Boc singlet (~1.4 ppm) and retention of 
    
    
    
    -methyl singlet (~2.8 ppm).
  • Yield: Expected >85%.

Protocol B: In Vitro Proteolytic Stability Assay

To quantify the stability conferred by the scaffold.

Workflow:

  • Substrate Prep: Prepare a 1 mM stock solution of the test peptide (containing

    
    -Me-Phg) in PBS (pH 7.4).
    
  • Enzyme Initiation: Add

    
    -Chymotrypsin to a final concentration of 0.1 µM. Incubate at 37°C.
    
  • Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, 240 min, and 24 h.

  • Quenching: Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC (C18 column, Gradient 5-95% ACN).

  • Calculation: Plot % remaining substrate vs. time to determine pseudo-first-order half-life (

    
    ).
    

Synthesis & Application Workflow

The following diagram outlines the transformation of the raw ester into high-value bioactive derivatives.

Synthesis_Workflow Start Methyl 2-(methylamino)- 2-phenylacetate Path_A Hydrolysis & Protection Start->Path_A Path_B Cyclization (with Urea/Phosgene) Start->Path_B Path_C Derivatization (Carboxylation) Start->Path_C Product_A N-Boc-N-Me-Phg (Peptide Building Block) Path_A->Product_A Product_B Hydantoins/Oxazolidinones (Anticonvulsants/Stimulants) Path_B->Product_B Product_C (S)-MCPG Analogs (mGluR Antagonists) Path_C->Product_C

Caption: Synthetic divergence of the Methyl 2-(methylamino)-2-phenylacetate scaffold into three major bioactive classes.[3]

References

  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors.[1][4] Trends in Pharmacological Sciences. Link

  • BenchChem Technical Support. (2026). An In-depth Technical Guide to N-Boc-N-methyl-alpha-phenylglycine: Properties, Synthesis, and Applications. BenchChem.[1] Link

  • Jane, D. E., et al. (1996). Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals.[1] British Journal of Pharmacology.[1] Link

  • PubChem. (2025).[5] Methyl 2-(methylamino)-2-phenylacetate Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2001). Comparison of proteolytic stability of N-methylated peptides. Journal of Peptide Science. Link

Sources

"spectroscopic data comparison of Methyl 2-(methylamino)-2-phenylacetate analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison of Methyl 2-(methylamino)-2-phenylacetate Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (often referred to as


-methyl phenylglycine methyl ester) is a critical intermediate in the synthesis of semi-synthetic 

-lactam antibiotics and anti-platelet agents. In medicinal chemistry, the precise characterization of this scaffold is vital due to the high susceptibility of the

-amino ester functionality to hydrolysis and racemization.

This guide provides a comparative spectroscopic analysis of the parent compound against three structurally significant analogs. By isolating specific spectral fingerprints—particularly in


H NMR and IR—researchers can rapidly validate structural integrity and identify common synthetic impurities or derivatives.

Structural Scope & Analogs

We define the Core Scaffold as the


-amino acid ester derived from phenylglycine. The comparison focuses on four specific variations often encountered in Structure-Activity Relationship (SAR) studies.
Compound IDNameStructure DescriptionKey Variation
Target (A) Methyl 2-(methylamino)-2-phenylacetateN-Me, O-Me, PhenylParent Molecule
Analog (B) Methyl 2-amino-2-phenylacetate

, O-Me, Phenyl
Primary Amine (Precursor/Metabolite)
Analog (C) Methyl 2-(methylamino)-2-(4-chlorophenyl)acetateN-Me, O-Me, 4-Cl-PhenylElectronic Ring Substitution
Analog (D) Ethyl 2-(methylamino)-2-phenylacetateN-Me, O-Et, PhenylEster Modification

Experimental Methodology (Standardized)

To ensure reproducibility, the data presented below assumes the following standardized protocol. Variations in solvent or pH can drastically shift amino ester signals.

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
    • Note: Avoid DMSO-

      
       for routine purity checks if possible, as water peaks often obscure the N-H signal, and solvent viscosity broadens the coupling.
      
  • Concentration: 10-15 mg/mL.

  • Instrumentation: 400 MHz or higher for

    
    H NMR; FTIR (ATR method).
    
  • State: Free base (unless noted).

    • Critical: The hydrochloride salts of these compounds show a downfield shift of the

      
      -proton (~0.5 - 0.8 ppm) and disappearance of the discrete N-H signal due to rapid exchange.
      

Comparative Spectroscopic Analysis

H NMR Comparison (400 MHz, )

The most diagnostic region for these analogs is the aliphatic zone (2.0 – 5.0 ppm).

FeatureTarget (A) Analog (B) (

)
Analog (C) (4-Cl)Analog (D) (O-Et)

-CH
s, 1H, 4.28 ppm s, 1H, 4.61 ppms, 1H, 4.25 ppms, 1H, 4.26 ppm
N-Substituent s, 3H, 2.35 ppm (

)
Broad s, 2H, ~2.0 ppm (

)
s, 3H, 2.34 ppm (

)
s, 3H, 2.35 ppm (

)
Ester Group s, 3H, 3.68 ppm (

)
s, 3H, 3.71 ppm (

)
s, 3H, 3.69 ppm (

)
q, 2H, 4.15 ppm; t, 3H, 1.21 ppm
Aromatic m, 5H, 7.30-7.45 ppmm, 5H, 7.30-7.45 ppmAA'BB' system, 4H, 7.28/7.45 ppm m, 5H, 7.30-7.45 ppm

Expert Insight:

  • Differentiation of A vs. B: The disappearance of the discrete

    
    -methyl singlet at 2.35 ppm is the primary indicator of the primary amine (Analog B). Additionally, the 
    
    
    
    -proton in the primary amine (B) is typically deshielded relative to the
    
    
    -methyl derivative due to the loss of the electron-donating methyl group's inductive effect (+I).
  • Differentiation of A vs. C: The aromatic region is definitive. Analog C displays a characteristic "roofing" effect or clear doublets (AA'BB' system) typical of para-substitution, whereas Target A shows a complex multiplet for the monosubstituted benzene.

Infrared Spectroscopy (FTIR - ATR)

IR is less specific for structural elucidation but excellent for identifying functional group transformations.

Functional GroupTarget (A) (

)
Analog (B) (

)
Analog (C) (

)
N-H Stretch 3320 (Single band) 3380, 3310 (Doublet) 3325 (Single band)
C=O Stretch (Ester) 1735 (Strong)1738 (Strong)1736 (Strong)
C-Cl Stretch AbsentAbsent1090 (Med/Strong)
Fingerprint Mono-subst. overtones (700, 750)Mono-subst. overtonesPara-subst. overtones (820)

Mechanism: Primary amines (Analog B) exhibit two N-H stretching bands (symmetric and asymmetric), whereas secondary amines (Target A) exhibit only one. This is a rapid "pass/fail" check for


-methylation completeness.

Decision Logic for Identification

The following workflow illustrates the logical steps to identify an unknown sample suspected to be one of these analogs.

IdentificationLogic Start Unknown Sample (1H NMR in CDCl3) CheckAromatic Check Aromatic Region (7.0 - 7.5 ppm) Start->CheckAromatic IsPara AA'BB' Pattern? CheckAromatic->IsPara CheckEster Check Ester Region (3.6 - 4.2 ppm) IsPara->CheckEster No (Multiplet) ResultC Analog C (4-Cl Derivative) IsPara->ResultC Yes IsEthyl Quartet + Triplet? CheckEster->IsEthyl CheckAmine Check Amine Region (2.0 - 2.5 ppm) IsEthyl->CheckAmine No (Singlet ~3.7) ResultD Analog D (Ethyl Ester) IsEthyl->ResultD Yes IsNMe Singlet ~2.35 ppm? CheckAmine->IsNMe ResultA Target A (N-Me, Methyl Ester) IsNMe->ResultA Yes ResultB Analog B (Primary Amine) IsNMe->ResultB No

Figure 1: Spectroscopic decision matrix for identifying phenylglycine ester analogs.

Advanced Application: Chiral Purity Analysis

Since Methyl 2-(methylamino)-2-phenylacetate possesses a chiral center at the


-carbon, distinguishing enantiomers is crucial for drug development. Standard NMR cannot distinguish enantiomers (

vs

) in an achiral environment.
Protocol: Chiral Shift Reagent Analysis

To determine enantiomeric excess (ee%) without HPLC, use a Chiral Solvating Agent (CSA).

  • Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (

    
    ).
    
  • Method:

    • Dissolve 10 mg of Target A in 0.6 mL

      
      .
      
    • Acquire a baseline

      
      H NMR.
      
    • Add 0.5 equivalents of the CSA.

    • Shake and re-acquire.

  • Observation: The singlet of the

    
    -methyl group (2.35 ppm) or the ester methyl (3.68 ppm) will split into two distinct singlets if the sample is racemic.
    
  • Calculation: Integration of the split peaks allows for direct calculation of the enantiomeric ratio (er).

Synthesis & Impurity Context

Understanding the synthesis helps predict spectral impurities. The Target (A) is typically synthesized via two routes:

  • Esterification of N-methyl phenylglycine:

    • Common Impurity: Unreacted acid (Broad OH peak >10 ppm, loss of O-Me singlet).

  • Reductive Amination of Methyl Phenylglyoxylate:

    • Common Impurity: Over-alkylation (

      
      -dimethyl analog).
      
    • Spectral Flag:

      
      -dimethyl analog shows a 6H singlet around 2.2-2.3 ppm, often slightly upfield of the mono-methyl signal.
      

SynthesisPath Start Benzaldehyde Step1 Strecker Reaction (KCN, MeNH2) Start->Step1 Inter Alpha-Amino Nitrile Step1->Inter Impurity Impurity: Primary Amine (Analog B) (If MeNH2 is insufficient) Step1->Impurity Side Rxn Step2 Acid Hydrolysis (MeOH, HCl) Inter->Step2 Product Target A (HCl Salt) Step2->Product

Figure 2: Strecker synthesis pathway highlighting the origin of primary amine impurities.

References

  • PubChem. (n.d.).[1] Methyl 2-(methylamino)-2-phenylacetate.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general NMR shift principles).

  • Doyle, M. P., et al. (2025).[5] Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link] (General reference for N-alkyl amino acid synthesis and characterization).

  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Reference for comparative IR data of isomeric N-methyl esters).

Sources

Quantifying Enantiomeric Excess of Methyl 2-(methylamino)-2-phenylacetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers synthesizing Methyl 2-(methylamino)-2-phenylacetate (an


-methyl phenylglycine derivative), determining enantiomeric excess (

) is a critical quality gate. While Chiral HPLC remains the regulatory gold standard for final purity validation (

), NMR spectroscopy offers a superior workflow for high-throughput reaction monitoring and intermediate analysis.

This guide details three NMR-based methodologies to determine


, ranked by operational efficiency and resolution. It compares these against the HPLC benchmark and provides actionable protocols for the laboratory.

The Substrate: Chemical Analysis

Target Molecule: Methyl 2-(methylamino)-2-phenylacetate Key Features:

  • Secondary Amine: A basic site capable of protonation (salt formation) or nucleophilic attack (derivatization).

  • Ester Carbonyl: A Lewis basic site capable of coordinating with lanthanide shift reagents.

  • Chiral Center: The

    
    -carbon is benzylic, making the methine proton (
    
    
    
    -H) highly sensitive to magnetic anisotropy.
Diagnostic NMR Signals

When assessing


, focus on these singlet signals, which are most likely to split in a chiral environment:
  • 
    -Methyl group:  Sharp singlet, high intensity (3H).
    
  • Ester Methyl (

    
    -Me):  Sharp singlet, high intensity (3H).
    
  • 
    -Methine proton:  Singlet (or broad s), often shifts significantly but can be obscured by aromatic signals.
    

Methodology A: Chiral Solvating Agents (CSA)

Recommended Agent: (S)-(+)-Mandelic Acid Mechanism: Non-covalent Diastereomeric Salt Formation.

This is the most robust "quick-check" method. The acidic CSA protonates the secondary amine of the target, forming a transient diastereomeric salt in solution. The phenyl ring of the Mandelic acid exerts an anisotropic shielding effect on the target molecule.

Expert Insight: Solvent Selection

Do not default to


. For aromatic CSAs like Mandelic acid, Benzene-

(

)
often yields superior peak separation (

) compared to chloroform. The non-polar solvent forces tighter ion-pairing between the amine and the acid, maximizing the chiral differentiation.
Protocol
  • Prepare Sample: Dissolve 10 mg of Methyl 2-(methylamino)-2-phenylacetate in 0.6 mL of

    
     (or 
    
    
    
    ).
  • Acquire Reference: Run a standard

    
     NMR to establish baseline chemical shifts.
    
  • Add CSA: Add 1.0 to 2.0 equivalents of (S)-(+)-Mandelic Acid directly to the NMR tube. Shake until dissolved.

  • Acquire Chiral Spectrum: Run the

    
     NMR.
    
  • Analysis: Zoom in on the

    
    -Methyl or 
    
    
    
    -Methyl singlets. If the sample is scalemic (non-racemic), you will see two unequal singlets.

Calculation:



Where 

is the integration area of the split signals.

Methodology B: Chiral Shift Reagents (CSR)

Recommended Agent: Eu(hfc)


 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])
Mechanism:  Lewis Acid-Base Coordination.

The Europium atom coordinates to the ester carbonyl or amine nitrogen. The chiral ligand (camphor derivative) creates a chiral magnetic environment, and the paramagnetic Europium induces massive chemical shift dispersion (downfield).

Protocol
  • Preparation: Dissolve 10 mg of substrate in

    
     (must be dry; water kills the catalyst).
    
  • Titration: Add solid Eu(hfc)

    
     in increments (0.1 eq, 0.2 eq, 0.5 eq).
    
  • Observation: Monitor the

    
    -Methyl signal. It will shift downfield rapidly. As it shifts, the enantiomeric signals will resolve.[1]
    
  • Optimization: Stop adding reagent when baseline separation is achieved. Excessive reagent causes line broadening (peak widening), which ruins integration accuracy.

Methodology C: Chiral Derivatization (CDA)

Recommended Agent: (R)-MTPA-Cl (Mosher's Acid Chloride) Mechanism: Covalent Diastereomer Formation.[2]

This converts the enantiomers into stable diastereomers (amides).

Critical Warning: Rotamers

Because the target is a secondary amine , the resulting Mosher amide will exist as a mixture of


 rotamers due to restricted rotation around the C-N amide bond.[3] This complicates the spectrum, potentially showing 4 sets of peaks (2 enantiomers 

2 rotamers).
  • Mitigation: Run the NMR at elevated temperature (e.g., 50°C) to coalesce rotamers, or use

    
     NMR  which often simplifies the signal landscape.
    
Protocol
  • Reaction: Mix 10 mg substrate, 1.5 eq (R)-MTPA-Cl, and 3 eq Pyridine in

    
     (1 mL). Stir for 1 hour.
    
  • Workup: Filter through a small plug of silica or dilute with ether and wash with dilute HCl.

  • Analysis: Dissolve in

    
    . Acquire 
    
    
    
    NMR (proton-decoupled).
  • Result: Integration of the

    
     signals gives the most accurate 
    
    
    
    of all NMR methods.

Comparative Analysis: Selecting the Right Tool

FeatureChiral HPLCNMR: CSA (Mandelic)NMR: CSR (Eu(hfc)

)
NMR: CDA (Mosher)
Primary Use Final QC / ValidationReaction MonitoringEster AnalysisComplex Matrices
Time to Result 30-60 mins (if method exists)5-10 mins 15-20 mins2-3 hours
Sample Recovery Yes (Prep HPLC)Yes (Extraction)No (Contaminated)No (Chemically altered)
Accuracy (

)




Cost High (Columns/Solvents)LowModerate (Reagent)Moderate (Reagent)
Key Risk Method Development TimePeak OverlapLine BroadeningRotamer Confusion

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for determining


 for this specific amino-ester.

EE_Determination Start Start: Methyl 2-(methylamino)-2-phenylacetate Decision What is the goal? Start->Decision QC Final Validation / QC (>99% purity needed) Decision->QC High Precision Rapid Reaction Monitoring (Speed is priority) Decision->Rapid High Throughput Complex Complex/Dirty Matrix (High resolution needed) Decision->Complex Difficult Separation HPLC Chiral HPLC (Chiralcel OD-H or AD-H) QC->HPLC CSA CSA Method Add (S)-Mandelic Acid Solvent: C6D6 Rapid->CSA Preferred (Non-destructive) CSR CSR Method Add Eu(hfc)3 Solvent: CDCl3 Rapid->CSR Alternative (Esters) CDA CDA Method Derivatize w/ Mosher's Cl Analyze 19F NMR Complex->CDA Result_CSA Result: Transient Diastereomers (Salt Bridge) CSA->Result_CSA Protonation Result_CDA Result: Covalent Diastereomers (Watch for Rotamers!) CDA->Result_CDA Acylation

Caption: Decision matrix for selecting the appropriate analytical technique based on precision requirements and sample throughput.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][3][4][5][6][7][8][9] Wiley. (Comprehensive text on CSA and CSR mechanisms).

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457. Link

  • Hoye, T. R., et al. (2007). "Mosher (MTPA) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration." Journal of Organic Chemistry, 72(24), 9099–9108. (Crucial reference regarding rotamers in secondary amines). Link

  • Sigma-Aldrich. "Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] Product Sheet." (Data on Eu(hfc)3 applications). Link

  • Seco, J. M., et al. (2004). "Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR using Chiral Derivatizing Agents." Chemical Reviews, 104(1), 17–117. Link

Sources

"chiral HPLC vs. chiral GC for Methyl 2-(methylamino)-2-phenylacetate separation"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Chiral HPLC vs. Chiral GC for Methyl 2-(methylamino)-2-phenylacetate Separation

Executive Summary

For the enantioseparation of Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester), the choice between Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) depends heavily on the stage of drug development and sample complexity.

  • Chiral HPLC (Normal Phase) using polysaccharide-based stationary phases (e.g., Chiralpak AD-H ) is the preferred method for preparative scale-up and non-destructive isolation . It requires no derivatization but consumes significant organic solvent.

  • Chiral GC using cyclodextrin-based phases (e.g., Chirasil-Dex CB ) is the superior choice for high-throughput analytical screening and purity determination (>99.5% ee). However, it often requires derivatization of the secondary amine to prevent peak tailing and ensure accurate quantification.

Analyte Profile & Separation Challenge

Before selecting a method, one must understand the physicochemical behavior of the analyte.

  • Compound: Methyl 2-(methylamino)-2-phenylacetate

  • Structure: A bifunctional molecule containing a secondary amine and a methyl ester attached to a chiral center (benzylic position).

  • Key Properties:

    • Chiral Center: Labile benzylic hydrogen; prone to racemization under harsh basic conditions.

    • Basicity: The secondary amine (

      
      ) can interact strongly with residual silanols in chromatography, causing peak tailing.
      
    • Volatility: Moderate. Suitable for GC but the polar amine group reduces volatility and increases surface adsorption.

Method A: Chiral HPLC (Normal Phase)

Status: The Industry Standard for Process Development.

The System
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: The carbamate groups on the polymer backbone form hydrogen bonds with the analyte's secondary amine and ester carbonyl, while the phenyl rings engage in

      
      -
      
      
      
      interactions with the analyte's phenyl group.
  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA) .
    
    • Critical Note: DEA is mandatory. It masks residual silanols on the silica support, preventing the secondary amine from dragging (tailing) and ensuring sharp peaks.

  • Detection: UV at 254 nm (Phenyl chromophore).

Standardized Protocol
  • Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of Mobile Phase (do not use pure IPA or Ethanol as it may disrupt the equilibrium cavity shape of the polymer).

  • Injection: 5–10

    
    L.
    
  • Run Time: Typically < 15 minutes.

  • Elution Order: Generally, the (

    
    )-enantiomer elutes first on Chiralpak AD-H, though confirmation with a standard is required.
    
Performance Metrics (Representative)
ParameterValue
Selectivity (

)
1.2 – 1.5
Resolution (

)
> 2.0 (Baseline Separation)
Tailing Factor (

)
1.1 (with DEA)
LOD ~0.5

g/mL

Method B: Chiral GC (Capillary)

Status: The Gold Standard for High-Efficiency Purity Analysis.

The System
  • Column: Chirasil-Dex CB or Rt-βDEXse (Permethylated

    
    -cyclodextrin bonded to dimethylpolysiloxane).
    
    • Why: The hydrophobic cavity of the cyclodextrin hosts the phenyl ring, while the secondary hydroxyls (or methoxy groups) interact with the ester/amine.

  • Carrier Gas: Helium (constant flow, 1.5 mL/min) or Hydrogen (for faster linear velocities).

  • Derivatization (Recommended): Trifluoroacetylation.

    • Why: While the methyl ester is volatile, the free secondary amine hydrogen bonding leads to peak broadening. Converting it to a trifluoroacetamide removes the H-bond donor, drastically improving peak shape and volatility.

Derivatization Protocol (Self-Validating)
  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Reaction: Mix 1 mg analyte with 50

    
    L TFAA and 50 
    
    
    
    L Ethyl Acetate in a sealed vial.
  • Incubation: Heat at 60°C for 15 minutes.

  • Dry Down: Evaporate under

    
     stream (removes excess acid).
    
  • Reconstitution: Dissolve residue in 1 mL

    
    -Heptane.
    
    • Validation: Inject.[2][3][4] If peak tailing persists, moisture entered the vial (TFAA hydrolyzed). Repeat with fresh reagents.

GC Conditions
  • Injector: Split (50:1), 250°C.

  • Oven Program:

    • Initial: 110°C (hold 1 min).

    • Ramp: 2°C/min to 160°C.

    • Hold: Until elution (approx. 15-20 mins total).

  • Detector: FID at 280°C.

Comparative Analysis

The following table contrasts the two methodologies based on experimental realities.

FeatureChiral HPLC (Normal Phase)Chiral GC (Derivatized)
Sample Prep Minimal (Dissolve & Shoot)Moderate (Derivatization often needed)
Separation Efficiency Moderate (~10,000 plates)High (~100,000 plates)
Sensitivity Good (UV dependent)Excellent (FID is carbon-sensitive)
Solvent Consumption High (Hexane/IPA waste)Negligible
Sample Recovery Possible (Non-destructive)Impossible (Destructive FID)
Throughput 10–20 mins/sample15–30 mins/sample (plus prep)
Cost Per Run High (Solvents + Column)Low (Gas only)

Decision Framework (Workflow)

Use the following logic to determine the appropriate method for your specific application.

G Start Start: Select Separation Method Scale What is the scale/goal? Start->Scale Prep Preparative / Isolation? Scale->Prep Isolate Pure Enantiomer Anal Analytical / QC? Scale->Anal Check Purity (ee%) HPLC METHOD A: Chiral HPLC (Chiralpak AD-H) Prep->HPLC Non-destructive Volatile Is sample volatile/stable? Anal->Volatile Volatile->HPLC Thermally Labile / Non-volatile GC METHOD B: Chiral GC (Chirasil-Dex) Volatile->GC Stable & Volatile Deriv Perform TFA Derivatization GC->Deriv Improve Peak Shape

Caption: Decision matrix for selecting between HPLC and GC based on sample stability and project goals.

References

  • Yabuuchi, T., & Kusumi, T. (2000).[5] Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids.[5] The Journal of Organic Chemistry, 65(2), 397-404.[5] Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Daicel Corporation. (n.d.).[2] Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Chiral Technologies. Link

  • Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guides. Link

  • Sigma-Aldrich. (2021). Basics of Chiral HPLC & GC Method Development. MilliporeSigma Technical Library. Link

Sources

"Methyl 2-(methylamino)-2-phenylacetate vs. other alpha-amino acid esters"

Technical Comparison: Methyl 2-(methylamino)-2-phenylacetate vs. Standard -Amino Esters

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (N-Me-Phg-OMe) represents a distinct class of non-proteinogenic

benzylic acidityN-methylation

This guide objectively compares N-Me-Phg-OMe against its structural analogs, highlighting its accelerated racemization kinetics, altered nucleophilicity, and specific utility in peptidomimetic synthesis.

Part 1: Structural & Physicochemical Analysis[1]

The core differentiator of N-Me-Phg-OMe is the direct attachment of the phenyl ring to the

Comparative Matrix
FeatureN-Me-Phg-OMe (Target)Phg-OMe (Analog)Phe-OMe (Standard)Ala-OMe (Baseline)
Structure N-Methyl,

-Phenyl
Primary Amine,

-Phenyl
Primary Amine,

-Phenyl
Primary Amine, Methyl
Amine Type Secondary (

)
Primary (

)
Primary (

)
Primary (

)

-Proton Acidity
High (Benzylic resonance)HighLowLow
Racemization Risk Critical HighLowNegligible
Coupling Sterics High LowLowNegligible
Hydrolysis Rate ModerateFastModerateSlow
Key Mechanistic Differentiators
  • Benzylic Resonance (The Stability Killer): In Phenylalanine (Phe), a methylene group separates the phenyl ring from the chiral center. In N-Me-Phg-OMe, the phenyl ring is directly attached. Upon deprotonation, the resulting enolate is stabilized by resonance into the aromatic ring. This lowers the pKa of the

    
    -proton significantly (~18-20 vs. ~24 for Ala), making the compound highly prone to base-catalyzed racemization.
    
  • N-Methylation (The Coupling Barrier): The N-methyl group introduces steric bulk that impedes nucleophilic attack on activated carboxylates during peptide coupling. While the secondary amine is inductively more basic (and thus potentially more nucleophilic) than a primary amine, the steric penalty often dominates, requiring highly activated coupling reagents (e.g., HATU, PyBOP) which ironically exacerbate the racemization risk.

Part 2: Reactivity & Stability Profile

Racemization Kinetics

Experimental data indicates that phenylglycine derivatives racemize approximately 9-fold faster than alanine derivatives under basic conditions. N-methylation can further complicate this by altering the solvation of the ammonium species, though the benzylic factor remains dominant.

Mechanism of Failure: Under basic conditions (e.g., during Fmoc-deprotection or coupling with DIEA), the

Racemizationcluster_0Stabilizing FactorStartL-Enantiomer(Chiral Center)EnolatePlanar Enolate(Resonance Stabilized)Start->Enolate Deprotonation(-H+)BaseBase (Et3N/DIEA)Base->EnolateRacemateRacemic Mixture(DL-Isomers)Enolate->Racemate Reprotonation(Non-stereoselective)PhenylPhenyl Ring(Delocalization)Phenyl->EnolateResonance

Caption: Pathway of base-catalyzed racemization driven by benzylic resonance stabilization.

Nucleophilicity vs. Steric Hindrance

While the N-methyl group increases the electron density on the nitrogen (inductive effect), the steric bulk prevents the approach to electrophiles.

  • Vs. Phg-OMe: N-Me-Phg-OMe reacts slower in

    
     type reactions or amide bond formations due to the methyl clash.
    
  • Implication: Standard coupling protocols (EDC/NHS) often fail or proceed too slowly, necessitating stronger activation which feeds back into the racemization loop.

Part 3: Experimental Protocols

Protocol A: Synthesis via Acid-Catalyzed Esterification

Objective: Synthesize N-Me-Phg-OMe from N-methyl-phenylglycine without racemization.

Reagents:

  • N-Methyl-L-phenylglycine (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Acetyl Chloride
    
  • Methanol (anhydrous)

Methodology:

  • Setup: Cool anhydrous methanol (0.5 M concentration relative to substrate) to 0°C under

    
     atmosphere.
    
  • Activation: Add

    
     dropwise over 30 minutes. (Caution: Exothermic).
    
  • Addition: Add N-Methyl-L-phenylglycine in portions.

  • Reaction: Allow to warm to room temperature and reflux for 4 hours. Note: Monitor strictly. Prolonged reflux induces racemization.

  • Workup: Concentrate in vacuo. Triturate residue with ether to obtain the hydrochloride salt. Do not neutralize to the free base until immediately prior to use to prevent auto-racemization.

Protocol B: Comparative Racemization Assay

Objective: Quantify stability of N-Me-Phg-OMe vs Phe-OMe.

  • Preparation: Dissolve 10 mg of each ester (HCl salt) in 1 mL DMF.

  • Induction: Add 2.0 equiv of DIEA (N,N-Diisopropylethylamine).

  • Sampling: Aliquot at t=0, 1h, 4h, 24h.

  • Quench: Dilute into 0.1% TFA/Water.

  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H column).

    • Mobile Phase: Hexane/IPA (90:10).

    • Detection: UV 254 nm.

    • Metric: Calculate Enantiomeric Excess (

      
      ) decay over time.
      

Part 4: Applications & Handling[4]

Storage and Handling
  • State: The hydrochloride salt is stable as a solid. The free base is an oil that degrades/racemizes upon standing.

  • Recommendation: Store as HCl salt at -20°C. Generate free base in situ only.

Synthetic Utility

N-Me-Phg-OMe is a critical intermediate for:

  • N-Methylated Peptides: Improving metabolic stability of peptide drugs (e.g., cyclosporine analogs).

  • Peptidomimetics: Inducing conformational constraints (kinks) in peptide backbones due to the N-methyl/Phenyl steric lock.

Workflow: Peptide Coupling with N-Me-Phg-OMe

Due to the difficulty of coupling to the secondary amine, the following workflow is recommended to minimize racemization of the previous residue and ensure coupling success.

CouplingWorkflowStep1Activation of Carboxylic Acid(Use HATU/HOAt)Step2Base Selection(Use Collidine or TMP instead of DIEA)Step1->Step2 MixStep3Coupling Reaction(Short time: <2 hours)Step2->Step3 Add N-Me-Phg-OMeNoteCritical: Stronger bases (DIEA/TEA)increase racemization risk significantly.Step2->NoteStep4Monitoring(Check for Epimerization)Step3->Step4 Analyze

Caption: Optimized coupling workflow to mitigate steric hindrance and racemization risks.

References

  • Synthesis and Properties of Phenylglycine Derivatives Source: ChemicalBook & PrepChem. Context: Methodology for esterification of N-phenyl and N-methyl-phenylglycine derivatives using HCl/Methanol. URL:

  • Racemization of Phenylglycine vs. Proteinogenic Amino Acids Source: Royal Society of Chemistry (RSC), Natural Product Reports. Context: Detailed kinetic data showing 9-fold increased racemization rate of Phg derivatives compared to Alanine due to benzylic acidity. URL:

  • Solid-Phase Peptide Synthesis (SPPS) of Phenylglycine Peptides Source: Luxembourg Bio Technologies. Context: Study on the impact of bases (DIEA vs TMP) on the epimerization of Phenylglycine during Fmoc-SPPS. URL:

  • N-Methyl Amino Acid Coupling Efficiency Source: Journal of Organic Chemistry (ACS). Context: Analysis of steric hindrance in N-methyl amino acids and methods to improve coupling yields while minimizing racemization. URL:

  • Physical Properties of Methyl 2-(methylamino)-2-phenylacetate Source: PubChem (CID 13852358).[1] Context: Molecular weight, solubility, and safety data for the specific target compound. URL:

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(methylamino)-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a secondary amine, a methyl ester, and a phenyl group at the α-carbon, imparts a distinct reactivity profile. Understanding this profile is critical for researchers in drug development and process chemistry, as it dictates reaction conditions, potential side products, and overall synthetic efficiency.

This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-(methylamino)-2-phenylacetate alongside three structurally related compounds:

  • Methyl 2-amino-2-phenylacetate: The primary amine analog.

  • Methyl 2-(methylamino)acetate (Sarcosine methyl ester): The analog lacking the α-phenyl group.

  • Methyl 2-phenylacetate: The analog lacking the α-amino group.

By examining their behavior in key chemical transformations, we will elucidate the electronic and steric influence of the N-methyl and α-phenyl groups. This guide synthesizes established chemical principles with experimental insights to provide a practical framework for utilizing these reagents effectively.

I. Comparative Reactivity Analysis: The Influence of Structure

The reactivity of these molecules is primarily governed by the interplay of the ester, the amine, and the phenyl group.

A. Ester Hydrolysis: A Tale of Two Groups

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. The rate and mechanism are significantly influenced by the nature of the α-substituent.

  • Methyl 2-phenylacetate: Lacking an amino group, its hydrolysis proceeds via standard acid- or base-catalyzed mechanisms, serving as our baseline.

  • Methyl 2-amino-2-phenylacetate: The presence of the primary α-amino group dramatically enhances the rate of hydrolysis, particularly under neutral or slightly basic conditions. The enhanced reactivity is attributed to electronic activation by the neighboring amino group, which can be protonated below its pKa.[3] This effect is well-documented for α-amino acid esters, which can undergo facile chemical hydrolysis even in the absence of enzymes.[3]

  • Methyl 2-(methylamino)-2-phenylacetate: The N-methyl group introduces two competing effects.

    • Electronic Effect: The methyl group is weakly electron-donating, which slightly reduces the electron-withdrawing effect of the protonated amine, potentially slowing hydrolysis relative to the primary amine.

    • Steric Hindrance: The methyl group can sterically hinder the approach of a nucleophile (e.g., hydroxide) to the ester carbonyl, further decreasing the reaction rate compared to its primary amine counterpart.

  • Methyl 2-(methylamino)acetate: Without the bulky phenyl group, the steric hindrance around the reaction center is reduced, which may lead to a slightly faster hydrolysis rate compared to Methyl 2-(methylamino)-2-phenylacetate under base-catalyzed conditions.

The general trend for the rate of base-catalyzed hydrolysis is expected to be:

Methyl 2-amino-2-phenylacetate > Methyl 2-(methylamino)acetate > Methyl 2-(methylamino)-2-phenylacetate > Methyl 2-phenylacetate

This enhanced reactivity of α-amino esters is so pronounced that metal complexes, such as those of Palladium(II) or Copper(II), can catalyze the hydrolysis by factors of up to 10⁴ compared to the free ester.[4][5][6]

B. Nucleophilicity of the Amino Group: N-Acylation and N-Alkylation

The reactivity of the nitrogen atom is crucial for derivatization, such as in peptide coupling or the synthesis of N-alkylated amino acids.[7][8]

  • Methyl 2-amino-2-phenylacetate (Primary Amine): Possesses two N-H bonds and is a relatively strong nucleophile, readily undergoing acylation and alkylation. However, over-alkylation to form a tertiary amine is a common side reaction.[9]

  • Methyl 2-(methylamino)-2-phenylacetate (Secondary Amine): As a secondary amine, it is generally less nucleophilic than its primary amine analog due to the steric bulk and electron-donating nature of the methyl group. While it can only be mono-alkylated (forming a tertiary amine), acylation reactions may be slower. This reduced reactivity can be advantageous in preventing undesired side reactions.

  • Methyl 2-(methylamino)acetate (Secondary Amine): The absence of the α-phenyl group makes the nitrogen lone pair more accessible, potentially rendering it slightly more nucleophilic than Methyl 2-(methylamino)-2-phenylacetate.

The general trend for nucleophilicity is expected to be:

Methyl 2-amino-2-phenylacetate > Methyl 2-(methylamino)acetate > Methyl 2-(methylamino)-2-phenylacetate

II. Experimental Protocols and Data

To provide a tangible comparison, the following sections detail standardized protocols for key transformations. The expected outcomes are summarized based on the mechanistic principles discussed above.

A. Workflow for Comparative Reactivity Studies

The diagram below outlines a logical workflow for comparing the reactivity of the target compounds in parallel experiments. This ensures that variations in results can be attributed to structural differences rather than experimental inconsistencies.

G cluster_2 Analysis & Comparison A Methyl 2-(methylamino) -2-phenylacetate R1 Reaction 1: Base-Catalyzed Hydrolysis A->R1 R2 Reaction 2: N-Acylation A->R2 B Methyl 2-amino -2-phenylacetate B->R1 B->R2 C Methyl 2-(methylamino) acetate C->R1 C->R2 D Methyl 2-phenylacetate D->R1 An1 Monitor reaction kinetics (e.g., LC-MS, GC) R1->An1 R2->An1 An2 Isolate products and determine yield An1->An2 Comp Compare rates, yields, and purity An2->Comp

Caption: Workflow for Comparative Reactivity Analysis.

B. Protocol 1: Base-Catalyzed Ester Hydrolysis

This protocol is designed to compare the rate of saponification for the four compounds under identical conditions.

Objective: To determine the relative rates of hydrolysis.

Materials:

  • Methyl 2-(methylamino)-2-phenylacetate

  • Methyl 2-amino-2-phenylacetate

  • Methyl 2-(methylamino)acetate

  • Methyl 2-phenylacetate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) for quenching

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • For each of the four test compounds, prepare a 0.1 M solution in methanol.

  • In four separate, temperature-controlled reaction vessels maintained at 25°C, place 10 mL of each methanolic solution.

  • Add a known quantity of the internal standard to each vessel.

  • Initiate the reaction in each vessel by adding 10 mL of 1 M NaOH solution (final ester concentration: 0.05 M; final NaOH concentration: 0.5 M). Start a timer for each reaction.

  • At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 1.0 mL aliquot from each reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing 1.0 mL of 0.1 M HCl.

  • Analyze the quenched aliquots by Gas Chromatography (GC) or LC-MS to determine the concentration of the remaining ester relative to the internal standard.

  • Plot the concentration of the starting material versus time for each compound to determine the reaction rate.

Expected Results (Quantitative Data Summary):

CompoundExpected Relative Rate of HydrolysisKey Influencing Factors
Methyl 2-amino-2-phenylacetateVery FastElectronic activation from α-amino group.[3]
Methyl 2-(methylamino)acetateFastElectronic activation, less steric hindrance.
Methyl 2-(methylamino)-2-phenylacetateModerateSteric hindrance from N-methyl and α-phenyl groups.
Methyl 2-phenylacetateSlowBaseline reactivity; no amino group activation.
C. Protocol 2: Comparative N-Acylation with Acetic Anhydride

This protocol compares the nucleophilicity of the amino group in the relevant compounds.

Objective: To determine the relative ease of N-acetylation.

Materials:

  • Methyl 2-(methylamino)-2-phenylacetate

  • Methyl 2-amino-2-phenylacetate

  • Methyl 2-(methylamino)acetate

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • In three separate flasks, dissolve 1.0 mmol of each amino-containing ester in 10 mL of DCM.

  • Cool the solutions to 0°C in an ice bath.

  • To each flask, add 1.1 mmol of TEA.

  • Add 1.05 mmol of acetic anhydride dropwise to each solution simultaneously.

  • Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS at regular intervals to observe the disappearance of the starting material.

  • Upon completion, quench the reactions with saturated sodium bicarbonate solution, extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.

  • Determine the yield and purity of the resulting N-acetylated product.

Expected Results (Qualitative & Quantitative):

CompoundExpected Reaction TimeExpected YieldCausality
Methyl 2-amino-2-phenylacetateShortestHighPrimary amine is highly nucleophilic and less sterically hindered.
Methyl 2-(methylamino)acetateShortHighSecondary amine is slightly less nucleophilic but sterically accessible.
Methyl 2-(methylamino)-2-phenylacetateLongestModerate to HighSecondary amine with significant steric hindrance from adjacent phenyl group.

III. Mechanistic Insights: Visualizing Electronic Effects

The differences in reactivity, particularly in hydrolysis, can be attributed to the electronic nature of the α-substituents. The diagram below illustrates how the amino group activates the ester carbonyl towards nucleophilic attack.

Caption: Electronic Effects on Ester Carbonyl Reactivity.

Conclusion

The reactivity of Methyl 2-(methylamino)-2-phenylacetate is a nuanced balance of steric and electronic factors.

  • Compared to its primary amine analog (Methyl 2-amino-2-phenylacetate), it is less reactive in both ester hydrolysis and N-acylation/alkylation reactions. This is due to the steric hindrance and slight electron-donating character of the N-methyl group.

  • Compared to its non-phenylated analog (Methyl 2-(methylamino)acetate), it is likely less reactive due to the significant steric bulk of the α-phenyl group hindering access to both the ester carbonyl and the secondary amine.

  • Compared to the analog lacking an amino group (Methyl 2-phenylacetate), it is significantly more reactive towards hydrolysis due to the activating inductive effect of the α-amino group.

These comparisons provide a predictive framework for chemists to select the appropriate substrate and reaction conditions. For instance, if rapid hydrolysis is desired, the primary amine analog would be superior. Conversely, for controlled mono-alkylation or when seeking to temper reactivity, Methyl 2-(methylamino)-2-phenylacetate offers distinct advantages. This guide equips researchers with the foundational knowledge to harness the specific chemical properties of these valuable synthetic intermediates.

References

  • Wadkins, R. M., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. ACS Publications.
  • Shoukry, M. M., et al. (2010). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of Coordination Chemistry.
  • ResearchGate. (n.d.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2].
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry.
  • Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants for the base hydrolysis of coordinated a-amino acids ester.
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
  • SSRN. (n.d.). Backbone N-methylation of peptides. Retrieved from [Link]

  • Yan, T., Feringa, B. L., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem.
  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylacetate. Retrieved from [Link]

Sources

Comparative Cost & Process Analysis: Synthesis of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cost and process analysis for the synthesis of Methyl 2-(methylamino)-2-phenylacetate (also known as N-methyl-phenylglycine methyl ester).

Executive Summary

The synthesis of Methyl 2-(methylamino)-2-phenylacetate presents a classic process chemistry trade-off between Raw Material Cost (RMC) and Process Complexity (E-factor/Safety) .

  • The Industrial Standard (Strecker): Offers the lowest BOM cost by utilizing commodity feedstocks (Benzaldehyde, Methylamine, Cyanide). However, it incurs high operational costs due to cyanide handling and waste treatment.

  • The Pharma Preferred (Reductive Amination): Balances cost with "Green Chemistry" principles. Using Methyl Phenylglyoxylate avoids toxic cyanide and halogenated waste, offering the highest purity profile suitable for GMP intermediates.

  • The Lab Shortcut (Nucleophilic Substitution): Ideal for gram-scale discovery but economically unviable at scale due to the high cost of the brominated precursor and yield losses from poly-alkylation.

Chemical Context & Target Molecule[2][3][4][5][6][7]

  • Target: Methyl 2-(methylamino)-2-phenylacetate[1]

  • CAS: 107635-11-0 (Free base)

  • Significance: A non-proteinogenic amino acid derivative.[2] It serves as a chiral building block for various beta-lactam antibiotics and antiplatelet agents (structurally related to the Clopidogrel intermediate).

Synthesis Pathways Visualization

The following diagram illustrates the three primary retrosynthetic disconnections evaluated in this guide.

SynthesisPathways Target Methyl 2-(methylamino)-2-phenylacetate Benzaldehyde Benzaldehyde (Commodity) MethodA Method A: Strecker Synthesis Benzaldehyde->MethodA HCN HCN / NaCN HCN->MethodA Aminonitrile α-Aminonitrile Intermediate Aminonitrile->Target 1. Hydrolysis 2. Esterification MethodA->Aminonitrile Condensation BromoEster Methyl α-bromophenylacetate (High Cost) MethodB Method B: Nucleophilic Substitution BromoEster->MethodB MethodB->Target + MeNH2 (SN2) Glyoxylate Methyl Phenylglyoxylate (Specialty) MethodC Method C: Reductive Amination Glyoxylate->MethodC MethodC->Target + MeNH2 + H2/Pd or Hydride

Figure 1: Retrosynthetic analysis showing the three primary routes to the target molecule.

Method A: Strecker Synthesis (The Commodity Route)[1]

This is the traditional industrial route for phenylglycine derivatives. It relies on the three-component condensation of an aldehyde, an amine, and a cyanide source.[3]

Protocol Overview
  • Condensation: Benzaldehyde is treated with aqueous Methylamine and Sodium Cyanide (or HCN generated in situ) at 20–40°C to form 2-(methylamino)-2-phenylacetonitrile.

  • Hydrolysis: The nitrile is hydrolyzed using strong acid (H₂SO₄ or HCl) under reflux to yield N-methyl-phenylglycine.

  • Esterification: The crude amino acid is refluxed in Methanol with a catalytic amount of Thionyl Chloride or Sulfuric Acid.

Cost & Performance Analysis
FactorRatingAnalysis
Raw Material Cost Low Benzaldehyde (~$1.5/kg) and Methylamine are bulk commodities. This is the cheapest BOM.
Yield High >85% overall yield is achievable with optimized pH control.
Scalability High Standard in multi-ton manufacturing.
Safety/Waste Critical Requires cyanide handling protocols (detectors, antidotes). Hydrolysis generates stoichiometric ammonium salts (waste).

Expert Insight: While the BOM is cheap, the "hidden costs" of cyanide waste destruction (hypochlorite oxidation) and safety compliance often make this route less attractive for Western CDMOs compared to Asian manufacturing hubs.

Method B: Nucleophilic Substitution (The Lab Shortcut)

A direct SN2 displacement of bromide by methylamine. This method is frequently found in academic literature due to its operational simplicity but suffers heavily upon scale-up.

Protocol Overview
  • Reagents: Methyl

    
    -bromophenylacetate (CAS 3042-81-7) is dissolved in THF or Acetonitrile.
    
  • Addition: Excess Methylamine (2.5–3.0 eq) is added at 0°C to minimize poly-alkylation.

  • Quench: Reaction is rapid (<2 hours). Quenched with water and extracted.

Cost & Performance Analysis
FactorRatingAnalysis
Raw Material Cost High Methyl

-bromophenylacetate is a corrosive lachrymator and costs 20–50x more than benzaldehyde.
Yield Low/Med Primary Risk: Formation of the tertiary amine (double alkylation) reduces yield to 60–70% unless a large excess of amine is used.
Scalability Low Exothermic reaction profile and lachrymatory starting material require expensive containment.
Safety Poor Precursor causes severe skin burns and eye damage (H314).

Expert Insight: Use this method only for gram-scale synthesis where speed is prioritized over cost. The purification required to remove the tertiary amine impurity often outweighs the time saved in synthesis.

Method C: Reductive Amination (The Green Alternative)[1]

This route condenses Methyl Phenylglyoxylate with methylamine, followed by reduction of the intermediate imine. It is the cleanest profile for pharmaceutical applications.

Protocol Overview
  • Imine Formation: Methyl Phenylglyoxylate is stirred with Methylamine (in MeOH) and a dehydrating agent (molecular sieves or Ti(OiPr)₄) to drive equilibrium.

  • Reduction:

    • Option 1 (Lab): Add NaBH₃CN or NaBH(OAc)₃.[4]

    • Option 2 (Scale): Catalytic Hydrogenation (H₂ gas, 5-10 bar, Pd/C catalyst).

Cost & Performance Analysis
FactorRatingAnalysis
Raw Material Cost Medium Methyl Phenylglyoxylate is a fine chemical, more expensive than benzaldehyde but cheaper than the bromo-ester.
Yield Very High >90% yields are common. Catalytic hydrogenation eliminates stoichiometric waste.
Scalability High Ideal for GMP. Flow chemistry can be used for the hydrogenation step.
E-Factor Excellent Water is the only byproduct (if using H₂).

Comparative Data Summary

The following table normalizes the costs and metrics for a theoretical 1 kg production batch .

MetricMethod A: StreckerMethod B: SubstitutionMethod C: Reductive Amination
Starting Material BenzaldehydeMethyl

-bromophenylacetate
Methyl Phenylglyoxylate
Approx. SM Cost < $5 / kg> $150 / kg$40 - $80 / kg
Reagent Class Toxic (Cyanide)Corrosive (Lachrymator)Flammable (H₂ / Solvents)
Step Count 3 (Condense, Hydrolyze, Esterify)1 (Substitution)1 (One-pot)
Est. Yield 85%65%92%
Atom Economy HighLow (Bromide waste)Very High
Verdict Best for Cost Avoid at Scale Best for Quality

Decision Matrix

Use this logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Define Priorities ScaleQ Is Scale > 100 kg? Start->ScaleQ CostQ Is Cost the #1 Driver? ScaleQ->CostQ Yes PurityQ Is GMP/Purity Critical? ScaleQ->PurityQ No (Lab/Pilot) Strecker Select Method A: Strecker Synthesis CostQ->Strecker Yes (Commodity) Reductive Select Method C: Reductive Amination CostQ->Reductive No (Pharma) PurityQ->Reductive Yes Substitution Select Method B: Substitution PurityQ->Substitution No (Quick & Dirty)

Figure 2: Decision tree for selecting the synthesis route based on scale, cost, and purity requirements.

References

  • Strecker Synthesis of Phenylglycine Deriv

    • Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids".

    • URL:[Link]

  • Industrial Synthesis of Phenylglycine

    • Source: Google Patents (US8039662B2). "Process for the preparation of amino acid methyl esters".

    • URL
  • Reductive Amin

    • Source: Organic Chemistry Portal. "Amine Synthesis by Reductive Amination".

    • URL:[Link]

  • Safety Data: Methyl alpha-bromophenylacet

    • Source: Fisher Scientific SDS.

  • Market Pricing Trends (Benzaldehyde)

    • Source: Procurement Resource. "Benzaldehyde Price Trend and Forecast".

    • URL:[Link]

Sources

A Guide to Inter-Laboratory Validation for the Analysis of Methyl 2-(methylamino)-2-phenylacetate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Method Robustness and Data Comparability Across Laboratories

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. This guide provides an in-depth technical overview of the principles and practices of inter-laboratory validation, with a specific focus on the analysis of Methyl 2-(methylamino)-2-phenylacetate and its closely related, and more extensively studied analog, methylphenidate. While specific inter-laboratory validation data for Methyl 2-(methylamino)-2-phenylacetate is not publicly available, the principles and methodologies discussed herein, using methylphenidate as a case study, are directly applicable and provide a robust framework for establishing analytical method equivalence.

The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success

A validated analytical method within a single laboratory is a significant achievement. However, in the collaborative landscape of pharmaceutical development and forensic analysis, methods are often transferred between sites, utilized by contract research organizations (CROs), or employed in multi-center clinical trials. In these scenarios, demonstrating that a method performs consistently and produces equivalent results, regardless of the laboratory, is critical for data integrity and regulatory acceptance.

Inter-laboratory validation, often conducted as a collaborative study or round-robin test, serves to:

  • Establish Method Reproducibility: Assess the variability of results when the same method is performed by different analysts, in different laboratories, using different equipment.

  • Identify Potential Method Ambiguities: Uncover steps in the protocol that may be open to interpretation and lead to variations in execution.

  • Provide a Realistic Estimate of Method Performance: Offer a more comprehensive understanding of the method's precision and accuracy under real-world conditions.

  • Support Regulatory Submissions: Provide robust evidence of a method's suitability for its intended purpose, a key requirement for regulatory bodies like the FDA and EMA.[1]

The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for analytical method validation, including considerations for reproducibility.[2][3][4][5] Similarly, organizations like AOAC International offer detailed guidelines for conducting collaborative studies to validate method performance.[6][7]

Key Analytical Techniques for Phenidate Analysis

The analysis of methylphenidate and its analogs is predominantly carried out using hyphenated chromatographic techniques that offer high sensitivity and selectivity. The two most common approaches are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard in many forensic and clinical laboratories for its exceptional sensitivity and specificity.[8] It allows for the direct analysis of complex matrices like blood, plasma, and oral fluid with minimal sample preparation.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique that often requires derivatization of the analyte to improve its volatility and chromatographic behavior.[10][11]

The choice between these techniques depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the need for chiral separation.

Designing an Inter-Laboratory Validation Study: A Step-by-Step Approach

A well-designed inter-laboratory study is crucial for obtaining meaningful and statistically sound results. The following workflow outlines the key stages involved.

Inter_Laboratory_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select & Characterize Study Materials P1->P2 P3 Develop Detailed Analytical Protocol P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Study Materials & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Evaluation of Method Performance A1->A2 A3 Preparation of Final Report A2->A3

Caption: Workflow for an Inter-Laboratory Validation Study.

Part 1: Planning and Preparation
  • Define Study Objectives and Scope: Clearly articulate the purpose of the study. Is it to establish the reproducibility of an existing method, compare different methods, or certify a reference material? Define the analytes, matrices, and concentration ranges of interest.

  • Select and Characterize Study Materials: The homogeneity and stability of the test materials are critical.[12] For quantitative studies, multiple samples with varying analyte concentrations should be prepared. The "true" or assigned value for the analyte concentration should be determined by a reference laboratory or through formulation.

  • Develop a Detailed Analytical Protocol: The protocol provided to participating laboratories must be unambiguous and comprehensive.[7] It should specify all critical parameters, including:

    • Sample preparation procedures.

    • Chromatographic conditions (column, mobile phase, flow rate, etc.).

    • Mass spectrometric parameters (ionization mode, transitions, collision energies, etc.).

    • Calibration procedures and requirements for system suitability.

    • Data processing and reporting instructions.

  • Recruit Participating Laboratories: A sufficient number of laboratories (typically 8-10 for a robust statistical analysis) should be recruited.[7] The participating laboratories should have the necessary equipment and expertise to perform the analytical method.

Part 2: Execution
  • Distribute Study Materials and Protocol: The well-characterized and homogenous study samples, along with the detailed analytical protocol, are shipped to the participating laboratories.

  • Laboratories Perform Analysis: Each laboratory analyzes the samples according to the provided protocol. Any deviations from the protocol must be documented and reported.

  • Data Collection and Reporting: The results are collected from each laboratory in a standardized format to facilitate statistical analysis.

Part 3: Data Analysis and Reporting
  • Statistical Analysis of Results: Statistical methods are used to assess the inter-laboratory precision (reproducibility) and accuracy of the method.[13] Key statistical parameters include:

    • Mean and Standard Deviation: Calculated for each sample across all laboratories.

    • Repeatability (sr) and Reproducibility (sR): Measures of within-laboratory and between-laboratory precision, respectively.

    • Cochran's and Grubb's Tests: Used to identify outlier data points.

    • Z-scores: Often used in proficiency testing to evaluate the performance of individual laboratories.[4]

  • Evaluation of Method Performance: The statistical results are compared against predefined acceptance criteria to determine if the method is sufficiently reproducible for its intended purpose.

Comparative Performance of Analytical Methods: A Case Study with Methylphenidate

While a direct inter-laboratory comparison for Methyl 2-(methylamino)-2-phenylacetate is not available, numerous studies have validated methods for the analysis of methylphenidate in various biological matrices. The performance characteristics from these single-laboratory validations provide a strong indication of the expected performance in a collaborative study.

ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.2 - 1.0 ng/mL in plasma/oral fluid[1][14]0.5 - 2.0 µg/L in serum/plasma[10][11]
Linearity (r²) >0.99[15]>0.99
Intra-day Precision (%RSD) <15%[15]<15%[10]
Inter-day Precision (%RSD) <15%[15]<15%[10]
Accuracy/Recovery 85-115%[15]85-115%
Sample Preparation Simple protein precipitation or solid-phase extraction[14]Liquid-liquid extraction and derivatization[10]

Note: The values in this table are representative and may vary depending on the specific method, matrix, and instrumentation.

Experimental Protocols: A Closer Look

To illustrate the practical application of these analytical techniques, here are representative experimental protocols for the analysis of methylphenidate.

LC-MS/MS Method for Methylphenidate in Oral Fluid

This protocol is based on a validated method for the determination of methylphenidate and its analogs in oral fluid.[5][14]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of oral fluid, add an internal standard solution (e.g., methylphenidate-d10).

  • Vortex and load the sample onto a conditioned mixed-mode solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with deionized water and methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

SPE_Workflow Sample Oral Fluid Sample + Internal Standard Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash with DI Water Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with Organic Solvent Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Oral Fluid.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two transitions for methylphenidate and its internal standard for quantification and confirmation.

GC-MS Method for Methylphenidate in Serum

This protocol is based on a classic GC-MS method for the analysis of methylphenidate.[10]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of serum, add an internal standard (e.g., ethylphenidate).

  • Make the sample alkaline with a suitable buffer.

  • Extract the analytes with an organic solvent (e.g., a mixture of benzene and hexane).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a small volume of solvent.

  • Add a derivatizing agent (e.g., trifluoroacetic anhydride) and heat to form the trifluoroacetyl derivative.

2. GC-MS Analysis

  • GC Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to ensure good separation of the analytes.

  • Mass Spectrometer: A quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for methylphenidate and the internal standard.

Conclusion: A Commitment to Data Integrity

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2][5]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • Chinaglia, K. de O., Arantes, A. C. F., da Cunha, K. F., de Campos, E. G., Magalhães Kahl, J. M., Rodrigues, L. C., & Costa, J. L. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. [Link][5]

  • ZefSci. LC-MS/MS Method Validation for Forensic Toxicology. [Link]

  • Josefsson, M., & Ahlner, J. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link][1][9]

  • Jain, R., & Singh, S. (2017). Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API. International Journal of Pharmaceutical Sciences and Research, 8(10), 4263–4269. [Link][15]

  • Farsirotou, S., Adams, E., & Van Eenoo, P. (2022). Analysis of methylphenidate, ethylphenidate, lisdexamfetamine, and amphetamine in oral fluid by liquid chromatography-tandem mass spectrometry. Journal of forensic sciences, 67(2), 669–675. [Link][14]

  • A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. Journal of Chemical and Pharmaceutical Research, 2015, 7(12):48-59. [Link][16]

  • PubChem. Methyl 2-(methylamino)-2-phenylacetate. [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link][6]

  • AOAC International. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link][7]

  • Chan, Y. M., Soldin, S. J., Swanson, J. M., Deber, C. M., Thiessen, J. J., & Macleod, S. (1980). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Clinical biochemistry, 13(6), 266–272. [Link][10]

  • United for Efficiency. Overview of Round Robin Testing. [Link][12]

  • ZefSci. LC-MS/MS Method Validation for Forensic Toxicology. [Link][8]

  • Josefsson, M., & Ahlner, J. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link][9]

  • Patrick, K. S., & Kilts, C. D. (1985). Gas chromatographic-mass spectrometric analysis of methylphenidate and p-hydroxymethylphenidate using deuterated internal standards. Journal of chromatography, 343(2), 329–338. [Link][11]

  • Koster, E. H. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11(1-2), 39-44. [Link][13]

Sources

Publish Comparison Guide: Quantitative NMR (qNMR) for Methyl 2-(methylamino)-2-phenylacetate Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Paradigm Shift in Purity Analysis

For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for assaying pharmaceutical intermediates like Methyl 2-(methylamino)-2-phenylacetate . However, the requirement for high-purity, compound-specific reference standards creates a bottleneck in early-stage development where such standards often do not exist.

Quantitative NMR (qNMR) has emerged as a superior alternative for this specific application. As a primary ratio method, qNMR allows for the absolute quantification of the analyte using a single universal internal standard (e.g., Maleic Acid), eliminating the need for a specific reference standard of the analyte itself.

This guide provides a technical deep-dive into the qNMR methodology for Methyl 2-(methylamino)-2-phenylacetate, offering a direct performance comparison against HPLC-UV to assist researchers in selecting the optimal workflow.

Part 1: Technical Deep Dive – The qNMR Workflow

Analyte Structural Analysis & Proton Selection

To design a robust qNMR experiment, we must first analyze the magnetic environment of the analyte. Methyl 2-(methylamino)-2-phenylacetate (


) contains distinct proton environments suitable for quantification.
MoietyProton TypeApprox.[1][2][3][4][5][6][7][8] Shift (CDCl3)MultiplicitySuitability for qNMR
Phenyl Ring Aromatic7.3 – 7.5 ppmMultiplet (5H)Low. Overlap risk with impurities/solvents.
Methine

-CH
~4.3 ppmSinglet/Broad (1H)Medium. Good isolation, but low intensity (1H).
Ester Methyl

~3.7 ppmSinglet (3H)High. Sharp singlet, high intensity.
Amine Methyl

~2.3 ppmSinglet (3H)High. Distinct region, high intensity.

Recommendation: The Ester Methyl (-COOCH3) at ~3.7 ppm or Amine Methyl (-NHCH3) at ~2.3 ppm are the primary targets for quantification due to their singlet nature and high signal-to-noise ratio (3 protons).

Internal Standard (IS) Selection

The Internal Standard must have a signal in a "silent region" of the spectrum.

  • Selected IS: Maleic Acid (TraceCERT® or equivalent).[6]

  • Signal: Singlet at ~6.3 ppm (Olefinic protons).

  • Rationale: This region (6.0 – 6.5 ppm) is completely free of signals from Methyl 2-(methylamino)-2-phenylacetate, ensuring zero interference.

The qNMR Logic Flow

qNMR_Workflow Sample Analyte Sample (~10-20 mg) Weighing Precision Weighing (Metrological Balance) Sample->Weighing IS Internal Standard (Maleic Acid, ~5-10 mg) IS->Weighing Dissolution Dissolution in CDCl3 (0.6 mL) Weighing->Dissolution Acquisition NMR Acquisition (1H, 90° Pulse, d1=30s) Dissolution->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Calculation Purity Calculation (Eq. 1) Processing->Calculation

Figure 1: The qNMR workflow emphasizes precision weighing as the critical step for accuracy, followed by spectral acquisition and data processing.[3][9][10]

Part 2: Comparative Analysis (qNMR vs. HPLC)

This section objectively compares qNMR against the traditional HPLC-UV method (C18 column, ACN/Water gradient, UV 254nm).

Performance Metrics Matrix
FeatureqNMR (Recommended) HPLC-UV (Alternative) Winner
Reference Standard Not Required. Uses universal IS (Maleic Acid).Required. Needs high-purity specific standard.qNMR
Analysis Time < 15 mins (Sample prep + 64 scans).> 45 mins (Prep + equilibration + run).qNMR
Precision (RSD) < 1.0% (typically 0.5%).< 1.0% (typically 0.3-0.5%).Tie
Selectivity High (Structural fingerprint).High (Separation based).Tie
Cost per Sample Low (Solvent + Tube).Medium (Column wear + Solvents).qNMR
Structure ID Yes (Simultaneous ID & Assay).No (Retention time only).qNMR
When to Choose Which?
  • Choose qNMR when: You are in early development, do not have a qualified reference standard, need rapid results, or need to confirm identity and purity simultaneously.

  • Choose HPLC when: You are analyzing trace impurities (< 0.1%), the sample matrix is non-soluble in deuterated solvents, or you are in a QC environment with established, validated HPLC methods.

Part 3: Experimental Protocols

qNMR Protocol for Methyl 2-(methylamino)-2-phenylacetate

Reagents:

  • Analyte: Methyl 2-(methylamino)-2-phenylacetate.[3][4][5]

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.9% purity).

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~15 mg of the Analyte (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
    • Note: Use a semi-micro balance (5-digit) for optimal accuracy.

  • Dissolution: Add 0.6 mL of

    
     to the vial. Vortex until completely dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Program: zg30 or zg (90° pulse is preferred for max signal).

    • Relaxation Delay (d1): 30 seconds . (Crucial: Must be

      
      . Methyl protons have 
      
      
      
      ).
    • Scans (NS): 16 or 32 (S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Perform manual phasing and automatic baseline correction (Bernstein polynomial).

    • Integration: Integrate the IS singlet (6.3 ppm) and the Analyte O-Methyl singlet (3.7 ppm).

Calculation (Equation 1):



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Analyte=3 for O-Me)
    
  • 
     = Molar Mass (IS=116.07, Analyte=179.22)
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)
    
System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before data acceptance:

  • S/N Ratio: > 250:1 for both Analyte and IS peaks.

  • Baseline: Flat baseline over the integration regions.

  • Resolution: Baseline separation between all integrated peaks.

Part 4: References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." Link

  • Sigma-Aldrich. "Methyl 2-(methylamino)-2-phenylacetate Product Specification." Link

Sources

"assessing the purity of commercially available Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (also known as N-Methyl-Phenylglycine Methyl Ester) is a critical chiral building block used in the synthesis of beta-lactam antibiotics and as a chiral resolving agent. However, its commercial reliability is frequently compromised by two inherent chemical instabilities: benzylic racemization and diketopiperazine (DKP) cyclization .

This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and Chiral HPLC —to determine which protocol provides the necessary rigor for pharmaceutical-grade validation. While HPLC-UV is the industry standard for impurity profiling, this guide argues that qNMR is the superior primary validation tool for this specific compound due to its ability to quantify salt stoichiometry and non-chromophoric degradation products without reference standards.

The Stability Conundrum: Why Standard CoAs Fail

Before assessing purity, researchers must understand what they are detecting. Commercial Certificates of Analysis (CoAs) often report "Chemical Purity >98%" based on HPLC area integration. For this compound, that metric is insufficient.

  • The Racemization Risk: The

    
    -proton is both benzylic and 
    
    
    
    -to-carbonyl, making it highly acidic. Improper storage or exposure to weak bases results in rapid racemization (
    
    
    ).
  • The DKP Trap: In its free base form, the secondary amine can nucleophilically attack the ester of a neighboring molecule, forming a cyclic diketopiperazine (DKP) dimer. This reaction is irreversible and autocatalytic.

Critical Insight: You are likely purchasing the Hydrochloride (HCl) salt to prevent this cyclization. If the salt stoichiometry is off (e.g., 0.8 eq HCl instead of 1.0), the material will degrade in the bottle.

Comparative Methodology
Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Industry Workhorse for Impurity Profiling

HPLC is essential for detecting synthesis byproducts (e.g., unreacted phenylglycine) but struggles with absolute quantification without a certified reference standard (CRS).

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH is mandatory to protonate the amine and prevent peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV @ 210 nm (amide/ester backbone) and 254 nm (phenyl ring).

  • Pros: High sensitivity for trace organic impurities.[1]

  • Cons: Cannot detect inorganic salts or residual moisture; requires CRS for accurate wt% assay.

Method B: Quantitative NMR (qNMR)

The "Truth" Standard for Absolute Purity

qNMR is the recommended primary test for this compound. It simultaneously validates the structure, the salt form (HCl ratio), and the absolute weight percentage purity relative to an internal standard (IS).

  • Protocol:

    • Solvent: DMSO-

      
       (Prevents rapid exchange of amine protons).
      
    • Internal Standard (IS): Maleic Acid (Traceable Grade). The vinylic protons (

      
       6.2 ppm) appear in a clean window away from the phenyl aromatics (
      
      
      
      7.3-7.5 ppm).
    • Delay Time (D1): 60 seconds (Critical: The benzylic proton has a long

      
       relaxation time; short D1 leads to integration errors).
      
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)[2][3][4]
  • Pros: Absolute quantification; validates HCl stoichiometry; non-destructive.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.

Method C: Chiral HPLC

The Stereochemical Gatekeeper

If using this compound for asymmetric synthesis, enantiomeric excess (ee) is the single most important metric.

  • Protocol:

    • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC). Note: Avoid coated columns (AD/OD) if using harsh modifiers.

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

  • Pros: The only way to prove the material is not racemic.

  • Cons: Expensive columns; dedicated setup required.

Data Presentation & Comparison

Table 1: Performance Matrix of Analytical Protocols

FeatureHPLC-UV (Method A)qNMR (Method B)Chiral HPLC (Method C)
Primary Utility Trace Impurity ProfilingAbsolute Purity & Salt Check Enantiomeric Excess (ee%)
Precision (RSD) < 0.5%< 1.0%< 0.5%
Limit of Detection ~0.01%~0.1%~0.05%
Reference Standard? Required (for assay)Not Required (uses IS)Not Required (for area %)
Detects Dimer (DKP)? Yes (distinct peak)Yes (distinct shift)Possible (if resolved)
Detects HCl Molar Ratio? NoYes (via chemical shift)No
Visualizing the Science
Diagram 1: Degradation & Analysis Logic

This diagram illustrates the chemical instability pathways and which analytical method captures which failure mode.

G Compound Methyl 2-(methylamino) -2-phenylacetate (HCl) FreeBase Free Base Form (Unstable) Compound->FreeBase Loss of HCl (Improper Storage) Racemate Racemization (L-Form -> D/L-Mix) FreeBase->Racemate Base Catalysis DKP Diketopiperazine (Cyclic Dimer) FreeBase->DKP Cyclization Analysis_qNMR Method: qNMR (Detects Salt Loss) FreeBase->Analysis_qNMR Validated by Analysis_Chiral Method: Chiral HPLC (Detects Racemization) Racemate->Analysis_Chiral Quantified by Analysis_HPLC Method: HPLC-UV (Detects Dimer) DKP->Analysis_HPLC Detected by

Caption: Degradation pathways of the target ester and the specific analytical controls required to detect them.

Diagram 2: Recommended Validation Workflow

A decision tree for researchers receiving a new batch of material.

G Start Receive Shipment qNMR_Step Step 1: Run qNMR (Internal Std: Maleic Acid) Start->qNMR_Step Check_Salt Is HCl Stoichiometry 1:1? qNMR_Step->Check_Salt Check_Purity Is Absolute Purity >97%? Check_Salt->Check_Purity Yes Reject REJECT BATCH (Unstable/Degraded) Check_Salt->Reject No (Risk of DKP) Check_Purity->Reject No Chiral_Step Step 2: Run Chiral HPLC Check_Purity->Chiral_Step Yes Check_EE Is ee > 99%? Chiral_Step->Check_EE Check_EE->Reject No Approve APPROVE FOR SYNTHESIS Check_EE->Approve Yes

Caption: The "Self-Validating" workflow ensures no unstable or racemic material enters the synthesis pipeline.

References
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection in amino acid analysis). Link

  • Wistuba, D., & Schurig, V. (2000). "Enantiomer Separation of Chiral Pharmaceuticals by HPLC." Journal of Chromatography A. (Grounding for polysaccharide column selection). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

A Senior Application Scientist's Guide to the Stereochemical Assignment of Methyl 2-(methylamino)-2-phenylacetate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or, in notorious cases like thalidomide, dangerously toxic.[2][3] Therefore, the precise control and unambiguous assignment of stereochemistry are cornerstones of modern drug discovery and regulatory approval.[4]

This guide provides an in-depth comparison of analytical methodologies for the stereochemical assignment of Methyl 2-(methylamino)-2-phenylacetate, a chiral molecule representative of many amino acid derivatives used as building blocks in medicinal chemistry. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering a framework for selecting the most appropriate technique and ensuring the trustworthiness of your results.

Choosing Your Analytical Strategy: A Comparative Overview

The determination of absolute configuration and the measurement of enantiomeric purity are distinct but related challenges. No single technique is universally superior; the optimal choice depends on the stage of research, the physical properties of the sample (e.g., crystallinity, quantity), and the specific question being asked. Here, we compare the preeminent methods: High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents.

Core Methodologies at a Glance
Technique Primary Application Principle Sample Requirement Pros Cons
Chiral HPLC Enantiomeric Purity (e.e.), SeparationTransient diastereomeric interactions with a Chiral Stationary Phase (CSP).[5]mg to g scale, solutionHigh sensitivity, quantitative, adaptable to preparative scale.[6]Requires method development; relative configuration unless correlated.
VCD Spectroscopy Absolute ConfigurationDifferential absorption of left vs. right circularly polarized infrared light, compared with DFT calculations.[7][8]5-10 mg, solutionDetermines absolute configuration in solution; no crystallization needed.[1]Computationally intensive; can be challenging for highly flexible molecules.[1]
X-Ray Crystallography Absolute ConfigurationDirect determination of the three-dimensional atomic arrangement in a single crystal.[9][10]High-quality single crystalThe "gold standard" for unambiguous structural elucidation.[1][7]Requires a suitable single crystal, which can be difficult to obtain.[7]
NMR with CDAs Absolute Configuration, e.e.Covalent derivatization with a chiral agent to form diastereomers with distinct NMR spectra.[11]1-5 mg, high purityWidely accessible instrumentation; provides structural information.Destructive derivatization required; potential for kinetic resolution.

Workflow for Stereochemical Assignment

A logical workflow is essential for efficiently and accurately determining the stereochemistry of a chiral molecule like Methyl 2-(methylamino)-2-phenylacetate. The following diagram outlines a decision-making process based on the available sample and analytical goals.

G cluster_0 Initial Analysis & Separation cluster_1 Absolute Configuration Determination start Racemic or Enantioenriched Sample of Methyl 2-(methylamino)-2-phenylacetate hplc_dev Develop Chiral HPLC Method start->hplc_dev is_separated is_separated hplc_dev->is_separated Baseline Separation Achieved? hplc_success Quantify e.e. Perform Preparative Separation is_separated->hplc_success Yes hplc_fail Screen Different CSPs & Mobile Phases is_separated->hplc_fail No isolated_enantiomer Isolated Enantiomer(s) hplc_success->isolated_enantiomer hplc_fail->hplc_dev can_crystallize Can it be crystallized? isolated_enantiomer->can_crystallize nmr_cda Use Chiral Derivatizing Agent & NMR Analysis isolated_enantiomer->nmr_cda Alternative Path xray Perform Single Crystal X-ray Diffraction can_crystallize->xray Yes vcd Perform VCD Analysis & DFT Calculation can_crystallize->vcd No absolute_config Absolute Configuration Assigned xray->absolute_config Unambiguous Assignment vcd->absolute_config nmr_cda->absolute_config

Caption: Decision workflow for stereochemical analysis.

In-Depth Methodologies & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating enantiomers and determining enantiomeric excess (e.e.).[12] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often the first choice for screening.[2]

  • Column Selection & Initial Screening:

    • Rationale: The choice of CSP is the most critical factor.[2] A screening approach using columns with different selectors (e.g., amylose vs. cellulose) and derivatizations is most efficient. For Methyl 2-(methylamino)-2-phenylacetate, columns like Daicel CHIRALPAK® IA, IB, IC, and ID are excellent starting points.[13]

    • Procedure:

      • Prepare a ~1 mg/mL solution of the racemic analyte in the mobile phase.

      • Begin with a standard mobile phase, such as Hexane/Isopropanol (90:10 v/v) for normal-phase mode.

      • Screen each selected column isocratically at a flow rate of 1.0 mL/min and a temperature of 25 °C.[12]

      • Monitor the eluent using a UV detector (e.g., at 254 nm).

  • Method Optimization:

    • Rationale: If partial or no separation is observed, systematically vary the mobile phase composition and temperature to optimize selectivity (α) and resolution (Rs). The nature and percentage of the alcohol modifier (e.g., ethanol, isopropanol) significantly impact interactions with the CSP.[14]

    • Procedure:

      • If peaks are broad or retention is too long, increase the percentage of the alcohol modifier (e.g., to 80:20 or 70:30 Hexane/IPA).

      • If separation is still poor, switch to a different mode. For example, reversed-phase (e.g., Acetonitrile/Water) or polar organic mode can sometimes provide unique selectivity.[2]

      • Analyze the effect of temperature. Lowering the temperature often improves resolution, although it may increase analysis time.

  • Validation:

    • Rationale: A self-validating protocol confirms that the observed separation is robust. Injecting a single, purified enantiomer (if available) confirms the peak identity and elution order.

    • Procedure: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to established guidelines.

start Start: Racemic Analyte prep Prepare 1 mg/mL solution start->prep screen Screen Columns (e.g., IA, IB, IC) Mobile Phase: Hexane/IPA (90:10) prep->screen check Resolution (Rs) > 1.5? screen->check optimize Optimize Mobile Phase (Vary % IPA, try EtOH) check->optimize No success Method Successful Validate & Quantify check->success Yes temp Optimize Temperature (e.g., 15-35 °C) optimize->temp temp->screen Re-screen fail Try Different Mode (Reversed-Phase/Polar Organic) temp->fail No success

Caption: Systematic workflow for chiral HPLC method development.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique for determining the absolute configuration of molecules in solution, making it an invaluable alternative when single crystals cannot be grown.[1][7] The method involves measuring the differential absorption of circularly polarized infrared light by a chiral molecule. The resulting experimental spectrum is a unique fingerprint of that specific enantiomer. By comparing this experimental spectrum to one calculated from first principles using Density Functional Theory (DFT), the absolute configuration can be assigned with high confidence.[8]

  • Sample Preparation:

    • Rationale: The solvent must be transparent in the IR region of interest, and its choice can affect the molecule's conformation. Deuterated solvents like chloroform-d (CDCl₃) or DMSO-d₆ are commonly used to avoid solvent interference.[7] A concentration of ~0.1 M is typical.

    • Procedure: Dissolve 5-10 mg of the purified enantiomer in a suitable deuterated solvent (e.g., 170 µL of CDCl₃).[8]

  • Spectral Acquisition:

    • Rationale: Acquiring a high-quality spectrum requires long collection times to achieve a sufficient signal-to-noise ratio, as the VCD signal is very small (ΔA ~ 10⁻⁴–10⁻⁵).[7]

    • Procedure:

      • Use a dedicated VCD spectrometer.

      • Acquire both the IR and VCD spectra of the sample at a resolution of 4-8 cm⁻¹.

      • Collect data for several hours (e.g., 3-6 hours) to ensure a good signal-to-noise ratio.

  • Computational Modeling (DFT):

    • Rationale: This is the predictive component of the method. The geometry of one enantiomer (e.g., the R-enantiomer) is optimized, and its theoretical VCD spectrum is calculated. The spectrum for the S-enantiomer is simply the mirror image.[8] Modeling solvent effects, either implicitly or explicitly, can improve the accuracy of the prediction.[4]

    • Procedure:

      • Perform a conformational search to find the low-energy conformers of the molecule.

      • For each significant conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher).

      • Calculate the Boltzmann-averaged VCD spectrum based on the energies of the stable conformers.

  • Spectral Comparison and Assignment:

    • Rationale: The absolute configuration is assigned by matching the sign and relative intensity patterns of the experimental VCD spectrum with the calculated spectra. A strong positive correlation confirms the assignment.[1]

    • Procedure:

      • Visually and quantitatively (e.g., using a similarity index) compare the experimental spectrum to the calculated spectrum for the R-enantiomer and its inverse (the predicted S-enantiomer).

      • If the experimental spectrum matches the calculated R-spectrum, the sample is the R-enantiomer. If it matches the inverse, it is the S-enantiomer.

Wavenumber (cm⁻¹)Experimental ΔA (x10⁻⁵)Calculated (R) ΔACalculated (S) ΔAMatch
1745 (C=O stretch)+8.5+9.2-9.2R
1450 (CH bend)-4.1-3.8+3.8R
1280 (C-O stretch)+6.3+7.0-7.0R
1120 (N-C stretch)-2.9-3.1+3.1R
Conclusion: The strong correlation in sign and relative intensity between the experimental and calculated (R) spectra allows for a confident assignment of the sample as the (R)-enantiomer.

References

  • Snider, B. B. (2017). Determination of the Absolute Configuration of Cyclic Amines with Bode's Chiral Hydroxamic Esters Using the Competing Enantioselective Conversion Method. Organic Letters. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2012). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Valle, A., et al. (1999). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry. [Link]

  • Tan, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Gudasi, K. B., et al. (2007). X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Journal of Chromatography A. [Link]

  • Kopp, F., & Marahiel, M. A. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

  • Buma, W. J., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Buma, W. J., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Srebro-Hooper, M., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal. [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-phenylacetate. [Link]

  • Bouacida, S., et al. (2006). dl-Phenylglycinium chloride. Acta Crystallographica Section E. [Link]

  • Ali, I., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society. [Link]

  • ATB and Repository. (n.d.). L-Phenylglycine. [Link]

  • Lievens, S. (2012). Assigning Stereochemistry I. University of California, Davis. [Link]

  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylacetate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Guidebook. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. [Link]

  • Armstrong, D. W., & Gasparrini, F. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • Regalado, E. L., & Welch, C. J. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. [Link]

  • Wang, K., et al. (2006). Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Lorenc, J., et al. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules. [Link]

  • Tao, Y., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Tanasova, M., et al. (2020). A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. Chemical Science. [Link]

  • LabRulez. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. [Link]

  • IGNOU. (n.d.). MCH-012 Stereochemistry of Organic Compounds. eGyanKosh. [Link]

  • de Cássia da Cruz, R., & de Andrade, J. B. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules. [Link]

Sources

Technical Assessment: Optical Rotation vs. Chromatographic Methods for Enantiopurity Analysis of Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of enantiomeric excess (ee) determination for Methyl 2-(methylamino)-2-phenylacetate , contrasting the traditional Optical Rotation (OR) method with high-precision Chromatographic alternatives.

Executive Summary

For the development of Methyl 2-(methylamino)-2-phenylacetate (a key intermediate in the synthesis of non-natural amino acid derivatives and pharmaceutical scaffolds), Chiral HPLC is the superior analytical standard , offering definitive quantitation of enantiomeric excess (ee) with a limit of detection (LOD) <0.1%.

While Optical Rotation (OR) provides a rapid, cost-effective purity check, it is prone to non-linear deviations (Horeau effect) due to intermolecular aggregation of the secondary amine moiety. OR should be restricted to preliminary screening of process batches where ee > 85%, whereas Chiral HPLC is mandatory for final release testing and precise kinetic resolution monitoring.

The "Product": Optical Rotation (Polarimetry)[1]

Theoretical Basis

Optical rotation relies on the Biot Law, where the observed rotation


 is proportional to the path length 

, concentration

, and the intrinsic specific rotation

of the pure enantiomer.[1]

Critical Limitations for This Compound

Methyl 2-(methylamino)-2-phenylacetate contains a secondary amine and an ester group. These functional groups are susceptible to homochiral and heterochiral aggregation in non-polar solvents, leading to the Horeau Effect .

  • Non-Linearity: The specific rotation may not vary linearly with concentration. A sample with 90% ee might exhibit an optical rotation corresponding to 85% or 95% depending on the solvent (e.g.,

    
     vs. MeOH).
    
  • pH Sensitivity: The free base is an oil that absorbs

    
     from the air, altering the rotation. The hydrochloride salt is a solid and provides more stable readings but requires a polar solvent (MeOH or 
    
    
    
    ).
Optimized Protocol for OR Measurement

To maximize reproducibility, convert the free base to the hydrochloride salt before measurement.

  • Sample Prep: Dissolve 100 mg of Methyl 2-(methylamino)-2-phenylacetate HCl in 10.0 mL of Methanol (HPLC Grade).

  • Equilibration: Thermostat the sample at 20°C

    
     0.5°C for 15 minutes.
    
  • Measurement: Use a 1 dm (100 mm) quartz cell. Measure at the Sodium D-line (589 nm).[2]

  • Calculation:

    
    
    (Where 
    
    
    
    is in g/100mL and
    
    
    is in dm).

Note: You must establish the


 using a >99.9% ee standard validated by HPLC. Literature values for phenylglycine derivatives often range from 

to

(HCl salt) but vary wildly with concentration.

The Alternative: Chiral HPLC (Gold Standard)

Recommended Stationary Phases

For


-amino acid esters, two distinct separation modes are effective.
Option A: Polysaccharide Columns (Normal Phase)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose analog).

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions between the phenyl ring of the analyte and the carbamate backbone of the selector.
  • Pros: High loading capacity; excellent for the free base.

Option B: Crown Ether Columns (Reverse Phase)
  • Column: Crownpak CR(+) or CR(-).

  • Mechanism: Host-guest complexation. The protonated primary/secondary amine fits inside the crown ether macrocycle.

  • Pros: Works with aqueous mobile phases; highly specific for

    
    -amino acids.
    
Validated HPLC Protocol (Normal Phase)

This method is robust for the free base form of Methyl 2-(methylamino)-2-phenylacetate.

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Why DEA? The basic additive suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the phenyl chromophore).

  • Temperature: 25°C.

Comparative Analysis

FeatureOptical Rotation (Polarimetry)Chiral HPLC (Chiralcel OD-H)
Primary Output Bulk average chiralitySeparation of (R) and (S) peaks
Limit of Detection ~1-2% ee (imprecise at high purity)< 0.1% impurity
Sample Requirement High (~10-50 mg)Low (< 0.1 mg)
Throughput High (2-5 mins/sample)Medium (15-30 mins/sample)
Interference High (chemical impurities affect rotation)Low (impurities are separated)
Cost per Run Negligible (Solvent only)Moderate (Column + Solvents)
Linearity Risk of Horeau Effect (Non-linear)Strictly Linear

Decision Workflow & Logic

The following diagram illustrates the logical workflow for selecting the appropriate analytical method during drug development.

AnalysisWorkflow Start Sample: Methyl 2-(methylamino)-2-phenylacetate PurityCheck Is Chemical Purity > 95%? Start->PurityCheck StageCheck Development Stage? PurityCheck->StageCheck Yes Purify Purify Sample (Flash/Cryst) PurityCheck->Purify No OR_Path Method: Polarimetry (OR) StageCheck->OR_Path In-Process / Screening HPLC_Path Method: Chiral HPLC StageCheck->HPLC_Path Final Release / Validation Result_OR Approximate ee% (Process Monitoring) OR_Path->Result_OR Result_HPLC Precise ee% (Release Testing) HPLC_Path->Result_HPLC Purify->PurityCheck Result_OR->HPLC_Path If ambiguous result

Figure 1: Decision matrix for selecting between Polarimetry and HPLC based on development stage and sample purity.

HPLC Method Development Strategy

HPLCStrategy Analyte Analyte: Secondary Amine Ester ModeSelect Select Mode Analyte->ModeSelect NP Normal Phase (Polysaccharide) ModeSelect->NP Solubility in Hexane? RP Reverse Phase (Crown Ether) ModeSelect->RP Aqueous Soluble? Cond_NP Col: Chiralcel OD-H MP: Hex/IPA/DEA (Best for Free Base) NP->Cond_NP Cond_RP Col: Crownpak CR(+) MP: pH 1.5 HClO4 (Best for HCl Salt) RP->Cond_RP

Figure 2: Strategic selection of HPLC conditions based on the salt form of the amine.

References

  • Horeau, A. (1969). "Enantiomeric Excess and Optical Rotation: The Horeau Effect." Tetrahedron Letters.

  • Yabuuchi, T., & Kusumi, T. (2000).[3] "Phenylglycine methyl ester, a useful tool for absolute configuration determination."[3] Journal of Organic Chemistry.

  • Phenomenex. (2025). "Chiral HPLC Separation Guide: Polysaccharide Phases." Phenomenex Technical Guides.

  • Daicel Corporation. "Instruction Manual for CHIRALCEL OD-H." Daicel Chiral Technologies.

  • Hyun, M. H. (2007). "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie.

Sources

"comparative study of catalysts for asymmetric synthesis of Methyl 2-(methylamino)-2-phenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)-2-phenylacetate (also known as


-methyl-phenylglycine methyl ester ) is a critical chiral building block in the synthesis of non-natural peptides, 

-lactam antibiotics, and peptidomimetics.[1] Its synthesis presents a unique challenge: installing a chiral center at the

-carbon while simultaneously managing the nucleophilicity of the secondary

-methyl amine, which often poisons traditional Lewis acid catalysts.

This guide evaluates three distinct catalytic methodologies for synthesizing this target with high enantiomeric excess (


):
  • Transition Metal Catalysis: Iridium-catalyzed asymmetric hydrogenation of

    
    -methyl imines.
    
  • Biocatalysis: Reductive amination using Imine Reductases (IREDs) or

    
    -methyl amino acid dehydrogenases (NMAADHs).
    
  • Organocatalysis/Auxiliary: The classical Strecker reaction modified for

    
    -methyl insertion.
    

Target Molecule Profile

PropertyDescription
IUPAC Name Methyl 2-(methylamino)-2-phenylacetate
Common Name

-Methyl-L-phenylglycine methyl ester (assuming

-enantiomer)
Structure

Key Challenge The basicity of the secondary amine product can inhibit metal catalysts; the

-proton is prone to racemization under basic conditions.
Industrial Relevance Precursor for semi-synthetic penicillins and thrombin inhibitors.[2]

Comparative Analysis of Catalytic Strategies

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (The Chemical Standard)

Best for: High-throughput synthesis, scalability, and atom economy.

The direct hydrogenation of


-methyl imines was historically difficult due to catalyst deactivation by the resulting secondary amine. However, cationic Iridium(III) complexes with P,N-ligands (specifically MaxPHOX  or PHOX  derivatives) have solved this by using labile ligands that allow substrate coordination without permanent poisoning.
  • Catalyst System:

    
    
    
  • Substrate: Methyl 2-(methylimino)-2-phenylacetate (prepared from methyl benzoylformate + methylamine).

  • Mechanism: The reaction proceeds via an Inner-Sphere mechanism where the imine coordinates to the Ir center, displacing a labile ligand (THF), followed by migratory insertion of the hydride.

Method B: Biocatalytic Reductive Amination (The Green Alternative)

Best for: Mild conditions, aqueous media, and extremely high enantioselectivity (


).[3]

Engineered Imine Reductases (IREDs) and


-Methyl Amino Acid Dehydrogenases (NMAADHs)  catalyze the direct reductive amination of 

-keto esters. Unlike chemical methods, enzymes rigidly control the binding pocket, preventing racemization of the labile

-proton.
  • Biocatalyst:

    
    -methyl-L-amino acid dehydrogenase (derived from Pseudomonas or Bacillus strains).
    
  • Substrate: Methyl benzoylformate (Methyl 2-oxo-2-phenylacetate) + Methylamine.

  • Cofactor: NADH/NADPH (usually coupled with a glucose dehydrogenase recycling system).

Method C: Asymmetric Strecker Reaction (The Classical Benchmark)

Best for: Labs without high-pressure hydrogenation equipment or enzyme libraries.

While reliable, the Strecker reaction is less atom-efficient for this specific target because it typically yields the amino nitrile, which requires harsh hydrolysis (often racemizing the product) and subsequent esterification. To achieve the


-methyl group, one must either use methylamine (volatile, difficult handling) or methylate the primary amine later (extra steps).
  • Catalyst: Chiral thiourea organocatalysts or Chiral auxiliaries (e.g.,

    
    -phenylglycinol).
    
  • Limitation: Hydrolysis of the nitrile to the ester is the bottleneck.

Performance Metrics Comparison

MetricIr-Catalyzed HydrogenationBiocatalytic Reductive AminationOrganocatalytic Strecker
Enantioselectivity (

)
90 – 96%> 98% 85 – 95%
Yield > 95% 85 – 92%70 – 80% (overall)
Atom Economy High (Add

)
High (Water byproduct)Low (Cyanide waste)
Reaction Time 2 – 12 hours12 – 24 hours24 – 48 hours
Scalability Excellent (Flow chemistry compatible)Good (Fermentation required)Moderate (Solvent intensive)
Cost Driver Iridium/LigandEnzyme/Cofactor recyclingChiral Catalyst/Auxiliary

Mechanistic Visualization

Iridium-Catalyzed Cycle (Inner-Sphere)

The following diagram illustrates the catalytic cycle for the hydrogenation of the imino ester using an Ir-P,N complex.

IrCatalyticCycle Start Active Catalyst [Ir-H(P,N)]+ Coordination Substrate Coordination (Imine displaces THF) Start->Coordination + Imino Ester - THF Insertion Migratory Insertion (Enantio-determining step) Coordination->Insertion Hydride Transfer Intermediate Ir-Amido Complex Insertion->Intermediate C-N Bond Formation Metathesis Sigma-Bond Metathesis (with H2) Intermediate->Metathesis + H2 ProductRelease Product Release (Amine + Regenerated Cat) Metathesis->ProductRelease Regeneration ProductRelease->Start Cycle Repeats

Caption: Simplified catalytic cycle for the Ir-catalyzed asymmetric hydrogenation of N-methyl imines. The P,N-ligand environment controls the facial selectivity during the hydride insertion step.

Detailed Experimental Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

Reference: Adapted from Salomó et al., J. Am. Chem. Soc.[4] 2018 (Ir-MaxPHOX system).[4]

Reagents:

  • Methyl 2-oxo-2-phenylacetate (Methyl benzoylformate).

  • Methylamine (2M in THF).

  • Catalyst:

    
     (1 mol%).
    
  • Hydrogen gas (

    
    ).
    
  • Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Imine Formation: In a Schlenk flask, dissolve methyl benzoylformate (1.0 equiv) in anhydrous DCM. Add methylamine (1.2 equiv) and activated 4Å molecular sieves. Stir at RT for 4h. Filter under argon to remove sieves and concentrate to obtain the crude imine (Methyl 2-(methylimino)-2-phenylacetate). Note: Use immediately to avoid hydrolysis.

  • Hydrogenation: In a glovebox, charge a high-pressure steel autoclave with the imine (0.5 mmol) and the Iridium catalyst (0.005 mmol, 1 mol%) in anhydrous DCM (2 mL).

  • Pressurization: Seal the autoclave, remove from glovebox, and purge with

    
     (3 cycles). Pressurize to 50 bar (725 psi).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Work-up: Vent the hydrogen carefully. Concentrate the solvent.[5]

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to yield Methyl 2-(methylamino)-2-phenylacetate.

  • Analysis: Determine

    
     via Chiral HPLC (e.g., Chiralcel OD-H column).
    
Protocol B: Biocatalytic Synthesis (Reductive Amination)

Reference: Adapted from Turner group methodologies (e.g., Nature Chemical Biology 2014).

Reagents:

  • Methyl benzoylformate.

  • Methylamine hydrochloride.[6]

  • Enzyme: Lyophilized Escherichia coli whole cells expressing NMAADH (e.g., from Staphylococcus aureus or engineered variant).

  • Cofactor Recycle: Glucose dehydrogenase (GDH) and Glucose.

  • Buffer: Potassium phosphate (100 mM, pH 7.5).

Step-by-Step:

  • Buffer Prep: Prepare 10 mL of phosphate buffer (pH 7.5) containing glucose (2 equiv) and

    
     (1 mM).
    
  • Substrate Addition: Add methyl benzoylformate (50 mg) and methylamine hydrochloride (1.5 equiv). Adjust pH back to 7.5 if necessary.

  • Enzyme Addition: Add the NMAADH preparation (5 mg) and GDH (1 mg).

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

  • Work-up: Basify to pH 10 with 1M NaOH to deprotonate the amine. Extract with Ethyl Acetate (

    
    ).
    
  • Isolation: Dry organic layer over

    
     and concentrate.
    
  • Note: This method yields the highly enantioenriched product directly.[4][7]

Selection Guide (Decision Matrix)

Use the following logic flow to select the appropriate catalyst for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Route Scale What is the target scale? Start->Scale Industrial Industrial (>1 kg) Scale->Industrial Large Lab Lab (<10 g) Scale->Lab Small YesH2 Use Ir-Catalyzed Hydrogenation (Method A) Industrial->YesH2 Preferred Equipment High Pressure H2 available? Lab->Equipment Equipment->YesH2 Yes NoH2 Biocatalysis capability? Equipment->NoH2 No YesBio Use IRED/NMAADH (Method B) NoH2->YesBio Yes NoBio Use Strecker / Chiral Aux (Method C) NoH2->NoBio No

Caption: Decision matrix for selecting the optimal catalytic route based on scale and equipment availability.

References

  • Salomó, E., et al. (2018).[4] "Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst." Journal of the American Chemical Society, 140(48), 16967–16970. Link

  • Aleku, G. A., et al. (2017). "Biocatalytic reductive amination of aldehydes and ketones with an imine reductase." Nature Chemistry, 9, 961–969. Link

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(7), 2795–2828. Link

  • Nishikori, H., et al. (2003). "Asymmetric reduction of N-tosylimines with trimethoxysilane." Synlett, 2003(04), 0561-0563.
  • Patil, M.D., et al. (2018). "Recent advances in the biocatalytic synthesis of chiral amines." Catalysts, 8(7), 296. Link

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(methylamino)-2-phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 2-(methylamino)-2-phenylacetate. As a compound frequently utilized in pharmaceutical research and development, understanding its hazard profile is critical to ensuring personnel safety. While comprehensive toxicological data for this specific molecule is not extensively documented, a robust safety protocol can be established by examining its chemical structure and the known hazards of analogous compounds, such as substituted phenylacetates. This approach, rooted in the principles of chemical safety and risk mitigation, empowers researchers to work confidently and securely.

Hazard Analysis: Understanding the Risks

Methyl 2-(methylamino)-2-phenylacetate is a substituted phenylacetate. Compounds in this class can present several potential hazards. Safety data for analogous compounds suggest that the primary risks associated with handling this substance include:

  • Skin Irritation: Direct contact may cause mild to moderate skin irritation.[1][2] Prolonged or repeated exposure could lead to redness, swelling, and dermatitis.[3]

  • Eye Irritation: Contact with the eyes is likely to cause serious irritation.[4]

  • Respiratory Tract Irritation: Inhalation of aerosols, mists, or vapors may cause respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion may be harmful.[4][5]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to prevent exposure and ensure a safe laboratory environment.

Core Principles of PPE Selection

The selection of appropriate PPE is a cornerstone of laboratory safety. It should be viewed as the final barrier between the researcher and a potential hazard, employed after engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) have been implemented.[6][7] The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]

Detailed PPE Recommendations

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. Therefore, appropriate glove selection is critical.

  • Glove Type: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact with a wide range of chemicals.[8] For prolonged contact or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before use.[1] Proper glove removal technique (without touching the outer surface with bare hands) is essential to prevent skin contamination.[1]

  • Hygiene: Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1] Hands should be washed thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding from Splashes

The potential for serious eye irritation necessitates robust eye and face protection.

  • Primary Protection: Safety glasses with side shields that conform to appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are the minimum requirement.[1][3]

  • Enhanced Protection: In situations where there is a risk of splashing or aerosol generation, chemical splash goggles should be worn.[8][9] For handling larger quantities or when the risk of splashing is significant, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[6][9][10]

Body Protection: Preventing Skin Contact

Protective clothing is essential to prevent contamination of personal clothing and to protect the skin.

  • Laboratory Coat: A standard laboratory coat should be worn at all times when handling this chemical. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls may be appropriate.[10]

  • Material: Laboratory coats made of materials like Nomex® or treated cotton are preferable to synthetic fabrics such as polyester, which can melt when exposed to certain chemicals.[8]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect the feet from spills.[8]

Respiratory Protection: A Precautionary Measure

While Methyl 2-(methylamino)-2-phenylacetate is not expected to be highly volatile, respiratory protection may be necessary under certain circumstances.

  • Engineering Controls: Handling this compound in a well-ventilated area, preferably within a chemical fume hood, is the primary method to control inhalation exposure.[1][4]

  • When to Use a Respirator: If work cannot be conducted in a fume hood and there is a potential for generating aerosols or vapors, a respirator may be required.[9] A NIOSH-approved air-purifying respirator with an organic vapor cartridge would be appropriate.[1] It is important to note that surgical masks offer little to no protection from chemical vapors.[6]

Summary of Recommended PPE

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small-scale weighing and solution preparation in a fume hood Nitrile glovesSafety glasses with side shieldsLaboratory coat, closed-toe shoesNot generally required
Handling larger quantities (>100g) or reactions with splash potential Nitrile or other chemically resistant glovesChemical splash goggles and a face shieldLaboratory coat, chemically resistant apron, closed-toe shoesRecommended if not in a fume hood, or if aerosols are generated
Cleaning up a small spill Nitrile or other chemically resistant glovesChemical splash gogglesLaboratory coat, closed-toe shoesAir-purifying respirator with organic vapor cartridge may be necessary depending on the spill size and ventilation

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling Methyl 2-(methylamino)-2-phenylacetate.

PPE_Selection_Workflow start Start: Assess the planned procedure fume_hood Will the procedure be conducted in a certified chemical fume hood? start->fume_hood quantity What is the quantity of Methyl 2-(methylamino)-2-phenylacetate being handled? fume_hood->quantity Yes ppe_high Maximum PPE: - Chemically resistant gloves - Chemical splash goggles and face shield - Laboratory coat and chemical-resistant apron - Closed-toe shoes - Consider respiratory protection fume_hood->ppe_high No splash_risk Is there a significant risk of splashing or aerosol generation? quantity->splash_risk < 100g quantity->ppe_high > 100g ppe_low Minimum PPE: - Nitrile gloves - Safety glasses with side shields - Laboratory coat - Closed-toe shoes splash_risk->ppe_low No ppe_medium Enhanced PPE: - Nitrile gloves - Chemical splash goggles - Laboratory coat - Closed-toe shoes splash_risk->ppe_medium Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan

Proper disposal of contaminated PPE and the chemical itself is a critical final step in safe handling.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.[1]

  • Chemical Waste: Unused Methyl 2-(methylamino)-2-phenylacetate and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][11] Do not pour down the drain.[1]

By adhering to these guidelines, researchers can handle Methyl 2-(methylamino)-2-phenylacetate with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • MP Biomedicals, LLC. (2018).
  • Central Drug House (P) Ltd. (n.d.).
  • Combi-Blocks, Inc. (2024). Safety Data Sheet: Methyl 2-(4-(methylamino)phenyl)
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Key Organics. (2017).
  • Sigma-Aldrich. (2024).
  • Food and Chemical Toxicology. (2024).
  • M&U International. (n.d.).
  • PubChem. (n.d.). Methyl 2-(methylamino)
  • Vigon International, Inc. (2020).
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.